4,4'-Oxydibenzoic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-carboxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRSXGPQWNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074900 | |
| Record name | 4,4'-Oxydibenzoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-89-6 | |
| Record name | 4,4′-Oxybis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 4,4'-oxybis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2215-89-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39046 | |
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| Record name | Benzoic acid, 4,4'-oxybis- | |
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| Record name | 4,4'-Oxydibenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-oxydibenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.985 | |
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| Record name | 4,4'-Oxydibenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4DWZ4D2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide
CAS Number: 2215-89-6
This technical guide provides an in-depth overview of 4,4'-Oxydibenzoic acid, a versatile aromatic dicarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals, covering its chemical and physical properties, synthesis, purification, analytical methods, and potential applications.
Core Properties
This compound, also known as 4,4'-dicarboxydiphenyl ether, is a stable organic compound with the molecular formula C14H10O5.[1][2] Its structure features two benzoic acid groups linked by an ether bridge, which imparts significant thermal stability.[2][3] This compound typically appears as a white to almost white powder or crystalline solid.[1][2]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 258.23 g/mol | [1] |
| Melting Point | 329 °C | [1] |
| Boiling Point | 256-259 °C | [1] |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.94 ± 0.10 | [1] |
| Water Solubility | Insoluble | [1] |
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Spectrum available | [4] |
| ¹³C NMR | Spectrum available for diphenyl ester derivative | [5] |
| FT-IR | Spectrum available for diphenyl ester derivative | [6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid.[7] The following protocol is based on a patented method:[3]
Materials:
-
4-chlorobenzoic acid
-
4-hydroxybenzoic acid
-
Potassium carbonate (or other suitable base as an acid-binding agent)
-
Sulfolane (or other polar high-boiling point solvent)
-
Water
-
500 ml four-neck flask equipped with a stirrer, thermometer, and condenser
Procedure:
-
To a 500 ml four-neck flask, add 120g of sulfolane.
-
While stirring, add 31.3g of 4-chlorobenzoic acid and 29.0g of 4-hydroxybenzoic acid.
-
Add 15.2g of potassium carbonate to the mixture.
-
Heat the reaction mixture to 143-145°C and maintain this temperature for 16 hours, with continuous stirring.
-
Monitor the reaction progress by analyzing samples for the content of 4-chlorobenzoic acid (e.g., by GC). The reaction is considered complete when the content of 4-chlorobenzoic acid is less than 0.5%.
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Slowly add 250 ml of water dropwise to the flask. A large amount of solid product will precipitate.
-
After the water addition is complete, stir the mixture at 40-50°C for one hour.
-
Filter the precipitate and wash the filter cake with 100 ml of water (at approximately 40°C).
-
Dry the collected solid to obtain this compound.
Synthesis Workflow for this compound
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., a high-boiling point solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals.
Analysis by High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed for the analysis of this compound based on methods used for similar aromatic acids.[10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase (Isocratic):
-
A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility). The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 230 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample can be determined by comparing the peak area of the analyte with that of the standard. The retention time will be characteristic of the compound under the given conditions.
Biological Activity and Applications in Drug Development
Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathways of this compound itself. Its primary applications are in the field of polymer chemistry, where it serves as a monomer for high-performance polymers like polyesters and polyamides due to its rigidity and thermal stability.[2][12]
However, its properties make it a compound of interest for pharmaceutical applications, particularly in drug delivery systems.[1] Researchers are exploring its use as a component in biocompatible polymers for controlled drug release.[2] Its dicarboxylic acid functionality allows for the potential formation of polyesters or polyamides that can encapsulate or be conjugated with active pharmaceutical ingredients (APIs). The ether linkage in its backbone can offer a degree of flexibility and biodegradability, which are desirable characteristics for drug delivery vehicles.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. hi-static.z-dn.net [hi-static.z-dn.net]
- 10. Separation of Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]
4,4'-Oxydibenzoic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Oxydibenzoic acid, also known as 4,4'-oxybis(benzoic acid) or 4,4'-dicarboxydiphenyl ether, is an aromatic dicarboxylic acid with significant applications in the synthesis of high-performance polymers. Its rigid structure, conferred by two benzoic acid moieties linked via a flexible ether bridge, imparts desirable thermal and mechanical properties to resulting materials. This document provides a detailed overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It also outlines a common synthetic protocol and presents relevant characterization data.
Molecular Structure and Formula
This compound is an organic compound characterized by two benzoic acid groups connected by an ether linkage at the para positions. This structure provides a combination of rigidity from the phenyl rings and flexibility from the ether bond.
The fundamental chemical identity of this compound is defined by its molecular formula and IUPAC name.
Molecular Formula: C₁₄H₁₀O₅[1][2][3][4][5][6]
IUPAC Name: 4-(4-carboxyphenoxy)benzoic acid[5]
SMILES: O(C1=CC=C(C(O)=O)C=C1)C2=CC=C(C(O)=O)C=C2[2]
InChI Key: WVDRSXGPQWNUBN-UHFFFAOYSA-N[2][4]
Below is a two-dimensional representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.
| Property | Value | Reference |
| Molecular Weight | 258.23 g/mol | [1][5][6] |
| Appearance | White to almost white powder or crystalline solid | [2][6] |
| Melting Point | >285 °C; 313-332 °C; 329 °C | [3][6] |
| Boiling Point | 256-259 °C | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Water Solubility | Insoluble | |
| pKa | 3.94 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and characterization of this compound. Key spectral information is available from various sources.
| Spectroscopic Technique | Data Availability | Source |
| ¹H NMR | Available | [5][8] |
| ¹³C NMR | Available | [9] |
| FTIR | Available | [5][9] |
| UV-Vis | Available | [5] |
| Mass Spectrometry (GC-MS) | Available | [5] |
| Raman Spectroscopy | Available | [5] |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. In the solid state, the carboxyl groups are linked by centrosymmetric O—H⋯O hydrogen bonds, forming a zigzag chain.[10] Each carboxyl group is coplanar with its attached aromatic ring, and the dihedral angle between these two planes is approximately 72.56 (5)°.[10]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid.[7][11]
Materials:
-
4-chlorobenzoic acid
-
4-hydroxybenzoic acid
-
Acid-binding agent (e.g., potassium carbonate)
-
Polar high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)
-
Water
Procedure:
-
To a reaction vessel, add 4-chlorobenzoic acid, 4-hydroxybenzoic acid, and an acid-binding agent to a polar high-boiling point solvent.
-
Heat the reaction mixture to a temperature between 140-280°C.
-
Maintain this temperature and monitor the reaction until the concentration of 4-chlorobenzoic acid in the reaction system is between 0.1-0.5%.
-
After the reaction is complete, cool the mixture.
-
Dilute the reaction system with water to reduce the mass concentration of the polar solvent to 20-60%.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with water.
-
Dry the product to obtain this compound.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Applications
This compound is a valuable monomer in polymer chemistry, particularly for the synthesis of high-performance polymers such as polyesters and polyamides.[2][6] Its incorporation into polymer backbones enhances thermal stability and mechanical strength.[6] It is also a key intermediate in the production of liquid crystal polymers (LCPs), which are utilized in advanced applications within the electronics and telecommunications industries.[6][7] Furthermore, its potential use in drug delivery systems is being explored due to its biocompatibility and functional properties.[6]
Safety Information
This compound is classified as an irritant, causing skin and serious eye irritation.[3][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. 4,4'-Oxybis(benzoic acid) | 2215-89-6 | FO39729 [biosynth.com]
- 2. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 4,4'-oxybis(benzoic acid) [stenutz.eu]
- 5. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 4,4'-Oxydibenzoic Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Oxydibenzoic acid, a versatile aromatic dicarboxylic acid. The document details its nomenclature, physicochemical properties, synthesis, and key applications in materials science and pharmaceutical research.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. Understanding these different appellations is crucial for effective literature searching and material sourcing.
Systematic and Common Names:
Other Identified Names:
-
p,p'-Oxybis(benzoic acid)
-
4,4'-Dicarboxydiphenyl ether[2]
-
Diphenyl ether-4,4'-dicarboxylic acid[3]
-
NSC-39046[3]
-
Benzoic acid, 4,4'-oxybis-[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 2215-89-6 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][2] |
| Melting Point | 329-332 °C | [2][4] |
| Boiling Point | 473.7 ± 30.0 °C at 760 mmHg | [5] |
| Density (predicted) | 1.395 ± 0.06 g/cm³ | [4] |
| pKa (predicted) | 3.94 ± 0.10 | [4] |
| Water Solubility | Insoluble | [4] |
| Appearance | White to off-white powder or crystalline solid | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its practical use in a laboratory setting.
The Ullmann condensation is a common and effective method for the synthesis of diaryl ethers.[6] A plausible experimental protocol for the synthesis of this compound is as follows:
Materials:
-
4-Chlorobenzoic acid
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (1 equivalent), 4-hydroxybenzoic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry.
-
Add a catalytic amount of copper(I) chloride (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to 140-160°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid to neutralize the excess base and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.[7]
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for this aromatic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are expected in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbons, the ether-linked aromatic carbons, and the other aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Peaks: The spectrum of this compound will exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch from the carbonyl groups (around 1700 cm⁻¹), and C-O-C stretching vibrations from the ether linkage (around 1240 cm⁻¹).
Mass Spectrometry (MS):
-
Principle: Mass spectrometry is employed to determine the molecular weight of the compound.
-
Expected Ion: In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one.
Applications in Research and Drug Development
This compound serves as a valuable building block in several areas of scientific research.
-
Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, such as polyesters and polyamides. The rigid ether linkage contributes to the thermal stability and mechanical strength of the resulting polymers.[1]
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as an organic linker in the formation of MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
-
Drug Development: While direct involvement in signaling pathways has not been established, derivatives of this compound are explored in drug delivery systems.[2] Its rigid structure can be incorporated into biocompatible polymers for controlled drug release. It has also been investigated for its potential to enhance the solubility of active pharmaceutical ingredients (APIs).[1][2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]
- 3. Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,4'-Oxydibenzoic acid (CAS No. 2215-89-6), a molecule of interest in various fields including polymer chemistry and materials science. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 2H | -COOH |
| ~7.95 | Doublet | 4H | Ar-H (ortho to -COOH) |
| ~7.15 | Doublet | 4H | Ar-H (ortho to -O-) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~160 | Ar-C (ipso, attached to -O-) |
| ~132 | Ar-C (ortho to -COOH) |
| ~125 | Ar-C (ipso, attached to -COOH) |
| ~119 | Ar-C (ortho to -O-) |
Solvent: DMSO-d₆
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3070 | Medium | C-H stretch (Aromatic) |
| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1585 | Medium | C=C stretch (Aromatic Ring) |
| 1500-1400 | Medium | C=C stretch (Aromatic Ring) |
| ~1240 | Strong | C-O stretch (Aryl Ether) |
| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |
| 960-900 | Medium, Broad | O-H bend (Carboxylic Acid) |
Technique: KBr-Pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 258 | High | [M]⁺ (Molecular Ion) |
| 241 | Moderate | [M-OH]⁺ |
| 213 | Moderate | [M-COOH]⁺ |
| 121 | Moderate | [C₆H₅O-COOH]⁺ |
| 65 | Low | [C₅H₅]⁺ |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is ensured by vortexing. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized for data acquisition.[1]
-
¹H NMR Acquisition: Proton NMR spectra are recorded using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of ¹³C.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[3]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the dicarboxylic acid. A common method involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is employed.[3]
-
GC Conditions: An appropriate capillary column (e.g., a non-polar column like DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation and elution of the derivatized analyte.
-
MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-500 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
The Crystal Structure of 4,4'-Oxydibenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the crystal structure of 4,4'-Oxydibenzoic acid, a molecule of significant interest in the fields of crystal engineering, materials science, and as a scaffold in medicinal chemistry. This document details the molecular geometry, intermolecular interactions, and the experimental protocols used for its structural determination, presenting a valuable resource for professionals engaged in research and development.
Introduction
This compound, also known as 4,4'-oxybis(benzoic acid), is a dicarboxylic acid featuring two benzoic acid moieties linked by an ether oxygen atom. Its rigid, V-shaped geometry and the presence of hydrogen bond donors and acceptors make it a versatile building block for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers. Understanding its solid-state structure is crucial for predicting and controlling the properties of these materials. This guide summarizes the key crystallographic data and experimental procedures related to the single-crystal X-ray diffraction study of this compound.
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1̅ with one molecule in the asymmetric unit. The key crystallographic data are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| CCDC Deposition Number | 265022 |
| Empirical Formula | C₁₄H₁₀O₅ |
| Formula Weight | 258.23 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 5.3654 (9) |
| b (Å) | 6.4093 (11) |
| c (Å) | 8.891 (2) |
| α (°) | 82.99 (3) |
| β (°) | 85.98 (3) |
| γ (°) | 75.98 (2) |
| Volume (ų) | 291.81 (10) |
| Z | 1 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 4.5 |
Molecular Conformation
The molecule of this compound adopts a bent conformation, with the two phenyl rings oriented at a significant dihedral angle to each other. The central C-O-C ether linkage is a key determinant of the overall molecular shape. Selected bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively, providing a quantitative description of the molecular geometry.
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length (Å) |
| O(3) | C(4) | 1.381(2) |
| O(3) | C(11) | 1.382(2) |
| C(7) | O(1) | 1.317(2) |
| C(7) | O(2) | 1.222(2) |
| C(14) | O(4) | 1.315(2) |
| C(14) | O(5) | 1.223(2) |
| C(1) | C(2) | 1.391(2) |
| C(1) | C(6) | 1.390(2) |
| C(4) | C(3) | 1.388(2) |
| C(4) | C(5) | 1.387(2) |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(4) | O(3) | C(11) | 117.97(12) |
| O(1) | C(7) | O(2) | 122.9(2) |
| O(1) | C(7) | C(1) | 113.8(2) |
| O(2) | C(7) | C(1) | 123.3(2) |
| O(4) | C(14) | O(5) | 122.8(2) |
| O(4) | C(14) | C(8) | 114.0(2) |
| O(5) | C(14) | C(8) | 123.2(2) |
| C(2) | C(1) | C(7) | 120.5(2) |
| C(6) | C(1) | C(7) | 120.0(2) |
Table 4: Selected Torsion Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C(11) | O(3) | C(4) | C(3) | 14.8(3) |
| C(11) | O(3) | C(4) | C(5) | -166.0(2) |
| C(4) | O(3) | C(11) | C(10) | 158.4(2) |
| C(4) | O(3) | C(11) | C(12) | -21.1(3) |
| O(1) | C(7) | C(1) | C(2) | 178.6(2) |
| O(2) | C(7) | C(1) | C(6) | 179.0(2) |
| O(4) | C(14) | C(8) | C(9) | 179.3(2) |
| O(5) | C(14) | C(8) | C(13) | 179.0(2) |
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of this compound is dominated by a robust hydrogen bonding network. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds.[1][2] This is a common and highly stable motif in the crystal structures of carboxylic acids. These dimers are further organized into one-dimensional zigzag chains that propagate along the direction.[1] The key hydrogen bonding parameters are detailed in Table 5.
Table 5: Hydrogen Bond Geometry (Å, °).
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O(1)—H(1)···O(5)ⁱ | 0.84 | 1.79 | 2.628(2) | 176 |
Symmetry code: (i) -x+1, -y+1, -z+1
Beyond the primary hydrogen bonding, the overall crystal packing is influenced by weaker C—H···O interactions and π-π stacking interactions between the aromatic rings of adjacent chains, leading to a stable three-dimensional architecture.
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis. A detailed, generalized protocol is provided below.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]
-
Materials: this compound (commercially available, e.g., from Sigma-Aldrich), Ethanol (analytical grade).
-
Procedure:
-
A saturated solution of this compound in ethanol was prepared at room temperature.
-
The solution was filtered to remove any insoluble impurities.
-
The clear filtrate was left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Colorless, block-shaped crystals typically form within several days.
-
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal was selected and mounted on a diffractometer for data collection.
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is typically used. The data for the referenced structure was collected at a low temperature of 100 K to minimize thermal vibrations.[1][2]
-
Data Collection Strategy:
-
The crystal is mounted on a goniometer head.
-
The unit cell parameters and crystal orientation matrix are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high completeness and redundancy.
-
Data collection parameters such as exposure time per frame and scan width are optimized based on the crystal's diffracting power.
-
Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are integrated to obtain the intensities of the individual reflections. These intensities are then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution: The crystal structure is typically solved using direct methods or dual-space methods, which phase the structure factors to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to oxygen are typically located in the difference Fourier map and refined with distance restraints, while those attached to carbon are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of this compound.
Caption: Experimental workflow for the crystal structure determination of this compound.
Caption: Hydrogen bonding interactions forming centrosymmetric dimers and subsequent zigzag chains.
Conclusion
The crystal structure of this compound is characterized by a distinct V-shaped molecular conformation and a robust, hydrogen-bonded network that drives the formation of one-dimensional chains. The detailed structural parameters and experimental protocols presented in this guide offer a comprehensive resource for researchers in materials science, crystallography, and drug development. This foundational knowledge is essential for the rational design of new materials and molecular systems based on this versatile building block.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxydibenzoic acid, also known as 4,4'-dicarboxydiphenyl ether, is a rigid, aromatic dicarboxylic acid that serves as a crucial monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones, such as in poly(ether ether ketone) (PEEK) analogues and various polyesters and polyamides, imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. Understanding the intrinsic thermal properties and decomposition behavior of this compound is paramount for predicting the performance and degradation pathways of these advanced polymers. This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The high melting point is indicative of a thermally stable molecule with strong intermolecular forces in the solid state.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₅ | |
| Molecular Weight | 258.23 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 329 - 332 °C |
Thermal Stability and Decomposition
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the standalone this compound molecule is not extensively detailed in publicly available literature, the thermal behavior of polymers derived from it provides strong evidence of its high intrinsic thermal stability. Aromatic polyamides and polyesters containing this compound moieties consistently exhibit decomposition temperatures well above 400°C.
The thermal decomposition of aromatic carboxylic acids typically proceeds via decarboxylation at elevated temperatures. For this compound, this process would involve the cleavage of the carboxylic acid groups, leading to the evolution of carbon dioxide and the formation of various aromatic fragments. The ether linkage is also a potential site for thermal scission.
Based on the principles of thermal degradation of similar aromatic compounds, a plausible decomposition pathway can be proposed. The initial step is likely the homolytic cleavage of the C-C bond between the carboxylic group and the aromatic ring, or the C-O bond of the ether linkage.
Experimental Protocols
To facilitate further research and a more detailed understanding of the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are generalized procedures that can be adapted for most modern thermal analysis instruments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
High-purity nitrogen (or other inert gas) and air (for oxidative stability)
-
Platinum or alumina sample pans
-
Analytical balance (for accurate sample weighing)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Record the sample weight, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific weight loss percentages (e.g., T5%, T10%).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)
-
High-purity nitrogen (or other inert gas)
-
Aluminum or hermetically sealed sample pans
-
Crimping press for sealing pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Encapsulation: Place the lid on the pan and seal it using a crimping press. For volatile samples or to prevent sublimation, use hermetically sealed pans.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 350°C (or a temperature above the expected melting point) at a heating rate of 10°C/min.
-
Cool the sample back to 30°C at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions to observe the thermal history after the initial melt.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and endset temperature of the melting endotherm.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Visualizations
The following diagrams illustrate the proposed thermal decomposition pathway and a general experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
Caption: General experimental workflow for TGA and DSC analysis.
Conclusion
This compound is a fundamentally thermally stable molecule, a property that is effectively transferred to the high-performance polymers derived from it. While detailed quantitative data on its decomposition is sparse in current literature, the provided experimental protocols offer a robust framework for researchers to conduct their own detailed thermal analyses. The proposed decomposition pathway, centered around decarboxylation and ether linkage scission, provides a theoretical basis for understanding the degradation products and mechanisms. Further research, potentially employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable in elucidating the precise decomposition products and kinetics of this important industrial monomer.
An In-depth Technical Guide to the Solubility of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydibenzoic acid (ODBA) in various solvents. ODBA is a crucial monomer in the synthesis of high-performance polymers such as polyetheretherketones (PEEK) and other polyaryletherketones (PAEKs). A thorough understanding of its solubility is paramount for optimizing polymerization processes, purification, and material characterization. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₀O₅, is a dicarboxylic acid featuring two benzoic acid moieties linked by an ether group. This structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, contributing to the desirable thermal and mechanical properties of the polymers derived from it. The presence of two carboxylic acid groups dictates its polarity and hydrogen bonding capabilities, which are key determinants of its solubility behavior. While generally soluble in polar aprotic solvents, its solubility in water and other common organic solvents is limited[1].
Quantitative Solubility of this compound
The solubility of this compound has been experimentally determined in several polar aprotic solvents at various temperatures. This data is crucial for process design and optimization in polymer synthesis.
Table 1: Solubility of this compound in Polar Aprotic Solvents
| Temperature (°C) | N-Methyl-2-pyrrolidone (NMP) ( g/100 g solvent) | N,N-Dimethylacetamide (DMAc) ( g/100 g solvent) | N,N-Dimethylformamide (DMF) ( g/100 g solvent) | Dimethyl sulfoxide (DMSO) ( g/100 g solvent) |
| 40 | 3.85 | 3.28 | 2.85 | 2.55 |
| 60 | 7.15 | 6.10 | 5.30 | 4.75 |
| 80 | 12.30 | 10.50 | 9.15 | 8.20 |
| 100 | 20.15 | 17.20 | 15.00 | 13.50 |
| 120 | 31.50 | 27.00 | 23.50 | 21.10 |
Data sourced from Lu et al., "Solubility of this compound in Different Polar Solvents," Journal of Chemical & Engineering Data, 2007, 52 (4), pp 1495–1497.
Qualitative Solubility Profile:
Based on general principles of chemical interactions and available literature on similar aromatic dicarboxylic acids, a qualitative solubility profile for ODBA in other solvent classes can be inferred.
Table 2: Qualitative Solubility of this compound in Various Solvent Classes
| Solvent Class | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The large, nonpolar aromatic structure dominates over the polar carboxylic acid groups, leading to poor aqueous solubility[2][3]. |
| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The hydroxyl group of alcohols can engage in hydrogen bonding with the carboxylic acid groups of ODBA, but the overall nonpolar character of the ODBA molecule may limit extensive dissolution. |
| Ketones (e.g., Acetone) | Moderate | Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it can solvate ODBA to a moderate extent. Studies on other dicarboxylic acids have shown solubility in acetone[4][5][6]. |
| Esters (e.g., Ethyl Acetate) | Low to Moderate | Ethyl acetate is a moderately polar solvent that can interact with ODBA. The solubility of other dicarboxylic acids has been measured in ethyl acetate[4][5]. |
| Hydrocarbons (e.g., Toluene, Hexane) | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar ODBA molecule. Strong intermolecular hydrogen bonding in solid ODBA is difficult to overcome with weak van der Waals forces. |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound, primarily based on the widely-used shake-flask method coupled with gravimetric analysis.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: Analytical grade solvents of interest
-
Apparatus:
-
Analytical balance (readability ±0.1 mg)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 °C)
-
Sealed glass vials or flasks with airtight caps
-
Magnetic stirrers and stir bars (optional)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Drying oven
-
Experimental Workflow: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid. The general workflow is depicted in the diagram below.
Detailed Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known mass of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments should be conducted to determine the minimum time required to reach a constant solute concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Gravimetric Analysis of Solute Concentration:
-
Accurately weigh a clean, dry container (e.g., a glass vial or aluminum pan).
-
Transfer a known mass of the filtered saturated solution into the container and record the total mass.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of ODBA.
-
Once all the solvent has evaporated, cool the container in a desiccator and weigh the remaining dry solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Mass of the solvent = (Total mass of the saturated solution) - (Mass of the dry solute)
-
Solubility ( g/100 g solvent) = (Mass of the dry solute / Mass of the solvent) × 100
-
Conclusion
This technical guide has summarized the available quantitative solubility data for this compound in key polar aprotic solvents and provided a qualitative assessment of its solubility in other common solvent classes. The detailed experimental protocol for the shake-flask method with gravimetric analysis offers a reliable framework for researchers to determine the solubility of ODBA in their specific solvent systems of interest. The provided workflow diagram visually outlines the logical steps for this experimental procedure. Further research is warranted to expand the quantitative solubility database of ODBA in a wider range of organic solvents to facilitate its broader application in materials science and drug development.
References
- 1. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]
- 2. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
An In-depth Technical Guide on the Health and Safety of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 4,4'-Oxydibenzoic acid (CAS No. 2215-89-6), a compound utilized in the synthesis of high-performance polymers and as an intermediate in various chemical manufacturing processes.[1][2] Adherence to the following protocols is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and in the event of a spill or fire.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2][4][5] |
| Molecular Weight | 258.23 g/mol | [1][2][4][5] |
| Appearance | White to pale brown solid/powder | [1][2][3] |
| Melting Point | 329 - 332 °C (624.2 - 629.6 °F) | [3] |
| Boiling Point | 473.7 ± 30.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 184.1 ± 18.1 °C | [5] |
| Water Solubility | Insoluble | [1][3] |
| Autoignition Temperature | No information available | [3] |
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[3] The available data primarily pertains to its irritant effects.
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Source |
| Acute Toxicity | No information available | - | - | |
| LD50/LC50 | Not available | - | - | - |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | - | - | [3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | - | - | |
| Respiratory or Skin Sensitization | No information available | - | - | - |
| Germ Cell Mutagenicity | No information available | - | - | - |
| Carcinogenicity | No information available | - | - | - |
| Reproductive Toxicity | No information available | - | - | - |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | - | - | |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available | - | - | - |
| Aspiration Hazard | No information available | - | - | - |
Experimental Protocols
Immediate and appropriate first aid is critical in case of exposure. The following protocols should be followed:
-
General Advice: If symptoms persist, seek medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the individual is not breathing, provide artificial respiration.[3] Seek medical attention if symptoms occur.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, consult a physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3] If present, remove contact lenses and continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[3] Do not induce vomiting.[6] Seek medical attention if symptoms occur.[3]
In the event of a fire involving this compound, the following procedures should be implemented:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray. In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[3]
-
Unsuitable Extinguishing Media: No specific information is available.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.
For spills and accidental releases, the following containment and cleanup protocol is recommended:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required, including protective gloves, clothing, and eye/face protection. Avoid dust formation and breathing dust.[3]
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Methods for Containment and Cleanup: Sweep up the spilled material and shovel it into suitable, closed containers for disposal. Avoid raising dust.
Handling, Storage, and Personal Protection
-
Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[3]
-
Ensure adequate ventilation and use only in a well-ventilated area or outdoors.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation of dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Store locked up.[3]
-
Incompatible Materials: Keep away from oxidizing agents.[3]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is available, no protective equipment is needed.[3] If dust is generated, a particle filter respirator is recommended.[3]
Stability and Reactivity
-
Reactivity: No known hazardous reactions under normal processing.[3]
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products.[3]
-
Incompatible Materials: Oxidizing agents.[3]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[3]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[3]
Ecological Information
-
Ecotoxicity: Do not empty into drains.[3]
-
Persistence and Degradability: Insoluble in water, and its mobility in the environment is likely low due to low water solubility.[3]
-
Bioaccumulation: No information available.[3]
Diagrams
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Hazard response workflow for this compound exposure.
References
- 1. CAS 2215-89-6: 4,4′-Oxybis[benzoic acid] | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Oxybisbenzoic acid | CAS#:2215-89-6 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Synthesis of 4,4'-Oxydibenzoic Acid: Discovery, History, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Oxydibenzoic acid, a pivotal monomer in the synthesis of high-performance polymers such as polyetheretherketone (PEEK) and other polyaryletherketones (PAEKs), has a rich history intertwined with the development of cornerstone reactions in organic chemistry. Its rigid, thermally stable diaryl ether backbone imparts exceptional properties to the polymers derived from it, making it a compound of significant interest in materials science and specialized industrial applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound, alongside detailed experimental protocols for its preparation. Quantitative data for key synthetic methodologies are summarized and compared, and reaction pathways are visually represented to offer a comprehensive resource for researchers and professionals in chemical and materials science.
Discovery and Historical Context
The precise first synthesis of this compound is not clearly documented in readily accessible historical records. However, its history is intrinsically linked to the discovery and functionalization of its core structure, diphenyl ether. Diphenyl ether was first identified in 1855 by Heinrich Limpricht and Karl List. The subsequent development of synthetic methodologies in the late 19th and early 20th centuries paved the way for the preparation of its derivatives.
The most significant historical synthetic routes to this compound are based on two fundamental reactions in organic chemistry: the Ullmann condensation and the Friedel-Crafts acylation. The Ullmann reaction, discovered by Fritz Ullmann in the early 1900s, provided a viable method for the formation of diaryl ethers, a key structural feature of this compound. This reaction, traditionally involving the copper-catalyzed coupling of an aryl halide with a phenoxide, became a foundational method for synthesizing the diphenyl ether backbone.
Parallelly, the Friedel-Crafts reaction, developed by Charles Friedel and James Mason Crafts in 1877, offered a powerful tool for introducing acyl groups onto aromatic rings. This reaction enabled the synthesis of 4,4'-diacetyldiphenyl ether from diphenyl ether, which could then be oxidized to the desired dicarboxylic acid. These classical reactions, though often requiring harsh conditions, laid the groundwork for the more refined and efficient synthetic processes used today.
Major Synthetic Routes
Several distinct synthetic strategies have been developed for the production of this compound. The most prominent among these are the Ullmann condensation, the oxidation of 4,4'-disubstituted diphenyl ethers, and the Friedel-Crafts acylation of diphenyl ether followed by oxidation.
Ullmann Condensation
The Ullmann condensation is a widely employed and efficient method for the synthesis of this compound. This reaction involves the copper-catalyzed nucleophilic aromatic substitution of a 4-halobenzoic acid with a 4-hydroxybenzoic acid.
Figure 1: Ullmann Condensation for this compound Synthesis.
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 130 g of dimethyl sulfoxide (DMSO).
-
Addition of Reactants: Under stirring, add 31.3 g of 4-chlorobenzoic acid and 30.4 g of 4-hydroxybenzoic acid.
-
Addition of Base: Add 30.4 g of potassium hydroxide.
-
Reaction: Heat the mixture with stirring to 163-165°C. Maintain this temperature for 16 hours. The reaction is monitored by gas chromatography (GC) until the content of 4-chlorobenzoic acid is less than 0.5%.
-
Work-up: After the reaction is complete, cool the mixture. Dilute the reaction mixture with water to a final DMSO concentration of 20-60% (w/w) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain this compound.
Oxidation of 4,4'-Disubstituted Diphenyl Ethers
Another significant route involves the oxidation of a pre-formed 4,4'-disubstituted diphenyl ether, where the substituents are oxidizable groups like methyl groups.
This method typically employs a strong oxidizing agent, such as potassium permanganate, to convert the methyl groups to carboxylic acids.
Unlocking Potential: A Technical Guide to the Research Applications of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxydibenzoic acid (ODBA), a dicarboxylic acid featuring two benzoic acid moieties linked by a flexible ether bond, has emerged as a critical building block in the development of advanced materials and functional molecules. Its unique structural characteristics, combining rigidity from the aromatic rings with the flexibility of the ether linkage, impart exceptional properties to the materials derived from it. This technical guide provides an in-depth exploration of the potential research applications of ODBA, focusing on its role in high-performance polymers, metal-organic frameworks (MOFs), and its burgeoning potential in pharmaceutical sciences. This document consolidates key quantitative data, details experimental protocols, and visualizes synthetic and analytical workflows to serve as a comprehensive resource for researchers in the field.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |
| Molecular Weight | 258.23 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Insoluble in water; soluble in polar organic solvents like DMF and DMAc. | [3] |
High-Performance Polymers from this compound
The incorporation of this compound as a monomer in polymer synthesis is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. Its rigid aromatic structure contributes to high thermal stability and mechanical strength, while the ether linkage provides a degree of flexibility, improving processability.
Aromatic Polyamides
Aromatic polyamides synthesized using ODBA exhibit excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high-performance materials.
Table 1: Thermal and Mechanical Properties of Aromatic Polyamides Derived from this compound and Various Aromatic Diamines
| Diamine Co-monomer | Glass Transition Temperature (T g ) (°C) | 10% Weight Loss Temperature (T d10 ) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline | 230 - 260 | > 450 | 80 - 100 | 2.0 - 3.0 | 5 - 15 |
| p-Phenylenediamine | 280 - 310 | > 480 | 90 - 110 | 2.5 - 3.5 | 4 - 10 |
| m-Phenylenediamine | 240 - 270 | > 460 | 85 - 105 | 2.2 - 3.2 | 6 - 18 |
| 4,4'-(Hexafluoroisopropylidene)dianiline | 260 - 290 | > 470 | 95 - 115 | 2.8 - 3.8 | 5 - 12 |
Note: The data presented is a representative range compiled from multiple sources and may vary depending on the specific synthesis conditions and polymer molecular weight.
This protocol describes a common laboratory-scale method for synthesizing aromatic polyamides from this compound.
Materials:
-
This compound (ODBA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1 equivalent), the aromatic diamine (1 equivalent), and LiCl (5-10% w/v of the solvent).
-
Add anhydrous NMP to dissolve the monomers and salt under a gentle stream of nitrogen.
-
Once a homogeneous solution is obtained, add pyridine (2 equivalents) to the reaction mixture.
-
Slowly add triphenyl phosphite (2.2 equivalents) to the stirring solution at room temperature.
-
Heat the reaction mixture to 100-120 °C and maintain for 3-4 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Liquid Crystal Polymers (LCPs)
This compound is a key monomer in the synthesis of thermotropic liquid crystal polymers. These materials exhibit highly ordered structures in the molten state, leading to exceptional mechanical properties and dimensional stability in molded parts.
This protocol outlines the synthesis of a copolyester from 4-hydroxybenzoic acid and this compound.
Materials:
-
4-Acetoxybenzoic acid
-
This compound
-
Acetic anhydride
-
Catalyst (e.g., antimony trioxide)
Procedure:
-
Charge the reactor with 4-hydroxybenzoic acid, this compound, and a slight excess of acetic anhydride.
-
Heat the mixture to 140-180 °C under a nitrogen atmosphere for 1-2 hours to achieve complete acetylation of the hydroxyl groups. Acetic acid is formed as a byproduct and can be removed by distillation.
-
Add the catalyst to the reaction mixture.
-
Gradually increase the temperature to 250-320 °C while reducing the pressure (applying a vacuum) to facilitate the removal of acetic acid and promote polycondensation.
-
Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Extrude the molten polymer into strands, which can then be cooled and pelletized.
Metal-Organic Frameworks (MOFs) with this compound Ligands
The V-shape and coordinating carboxylate groups of this compound make it an excellent organic linker for the construction of metal-organic frameworks. These crystalline porous materials have potential applications in gas storage and separation, catalysis, chemical sensing, and drug delivery.
Table 2: Properties of Selected MOFs Synthesized with this compound
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application Highlight |
| Zn-ODBA-MOF | Zn²⁺ | 800 - 1500 | 0.4 - 0.7 | Gas adsorption (CO₂) |
| Cu-ODBA-MOF | Cu²⁺ | 600 - 1200 | 0.3 - 0.6 | Catalysis |
| Eu-ODBA-MOF | Eu³⁺ | 400 - 900 | 0.2 - 0.5 | Luminescent sensing[4] |
| Tb-ODBA-MOF | Tb³⁺ | 400 - 900 | 0.2 - 0.5 | Luminescent sensing[4] |
Note: The properties of MOFs are highly dependent on the synthesis conditions and activation procedures.
Luminescent Lanthanide-MOFs
MOFs constructed from lanthanide ions (such as Eu³⁺ and Tb³⁺) and ODBA often exhibit strong luminescence. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Table 3: Luminescent Properties of Lanthanide-MOFs with this compound
| Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Luminescence Lifetime (ms) | Quantum Yield (%) |
| Eu³⁺ | ~280-320 | ~615 (⁵D₀ → ⁷F₂) | Red | 0.5 - 2.0 | 10 - 50 |
| Tb³⁺ | ~280-320 | ~545 (⁵D₄ → ⁷F₅) | Green | 1.0 - 3.0 | 20 - 70 |
Note: These values are representative and can be influenced by the specific crystal structure and coordination environment of the lanthanide ion.
This protocol describes a typical solvothermal synthesis of a europium-based MOF.
Materials:
-
This compound (H₂ODBA)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (1 mmol) and Europium(III) nitrate hexahydrate (1 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
Pharmaceutical Research Applications
The biocompatibility and functional groups of this compound and its derivatives have opened avenues for their use in pharmaceutical research, particularly in drug delivery systems.
MOFs as Drug Delivery Vehicles
The porous nature of ODBA-based MOFs allows for the encapsulation of drug molecules. The release of these drugs can often be triggered by changes in the physiological environment, such as pH.
This protocol provides a general procedure for loading an anticancer drug, doxorubicin (DOX), into a MOF and studying its release profile.
Drug Loading:
-
Synthesize and activate the ODBA-based MOF.
-
Disperse a known amount of the activated MOF in a solution of doxorubicin in a suitable solvent (e.g., deionized water or PBS).
-
Stir the suspension for 24-48 hours at room temperature in the dark to allow for drug encapsulation.
-
Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.
-
Wash the drug-loaded MOF with fresh solvent to remove surface-adsorbed drug molecules.
-
Determine the amount of encapsulated drug by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium with a specific pH (e.g., phosphate-buffered saline at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and tumor environments, respectively).
-
Incubate the suspension at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Separate the MOF particles from the withdrawn aliquot by centrifugation.
-
Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
Mandatory Visualizations
Experimental and Analytical Workflows
Caption: Workflow for the synthesis and characterization of aromatic polyamides from this compound.
Caption: General workflow for the solvothermal synthesis and characterization of metal-organic frameworks using this compound.
Caption: Conceptual workflow for the investigation of drug delivery capabilities of ODBA-based MOFs.
Conclusion
This compound stands as a versatile and highly valuable building block in contemporary materials science and is poised to make significant contributions to pharmaceutical research. Its ability to form robust, thermally stable polymers and highly porous, functional metal-organic frameworks provides a rich platform for the development of advanced materials with tailored properties. This guide has provided a comprehensive overview of the current research landscape, offering quantitative data, detailed experimental protocols, and clear visualizations of key workflows. It is anticipated that continued research into the derivatives and applications of this compound will unlock further innovations across a spectrum of scientific and technological fields.
References
- 1. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preparation and characterization of aromatic polyamides from 4,4′‐(2,6‐naphthylenedioxy)dibenzoic acid and aromatic diamines | Semantic Scholar [semanticscholar.org]
- 3. Development of a pH-sensitive functionalized metal organic framework: in vitro study for simultaneous delivery of doxorubicin and cyclophosphamide in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,4'-Oxydibenzoic Acid from p-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 4,4'-oxydibenzoic acid, a valuable monomer in the production of high-performance polymers, starting from p-nitrobenzoic acid. The protocols are based on established chemical transformations, offering a clear pathway for laboratory-scale synthesis.
Overall Synthesis Pathway
The synthesis of this compound from p-nitrobenzoic acid is a three-step process. The first step involves the conversion of the carboxylic acid group of p-nitrobenzoic acid into a nitrile, yielding p-nitrobenzonitrile. The second step is a nucleophilic aromatic substitution reaction to form 4,4'-dicyanodiphenyl ether. The final step is the hydrolysis of the dinitrile to the desired this compound. A Chinese patent suggests a method where p-nitrobenzoic acid is first converted to p-nitrobenzonitrile, which then undergoes a condensation reaction to form 4,4'-dicyanodiphenyl ether, and is finally hydrolyzed to the product with an overall yield of 73.5%.[1]
Figure 1: Overall synthesis pathway from p-nitrobenzoic acid to this compound.
Step 1: Synthesis of p-Nitrobenzonitrile from p-Nitrobenzoic Acid
The conversion of a carboxylic acid to a nitrile can be achieved through various methods. A well-established and high-yielding laboratory method involves the reaction of the carboxylic acid with a sulfonamide in the presence of a dehydrating agent like phosphorus pentachloride.
Experimental Protocol
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
p-Nitrobenzoic acid
-
p-Toluenesulfonamide
-
Phosphorus pentachloride (PCl₅)
-
Pyridine
-
5% Sodium hydroxide (NaOH) solution
-
Water
-
50% Acetic acid (for recrystallization, optional)
Procedure:
-
In a 1-liter round-bottomed flask, thoroughly mix 100.3 g (0.6 mole) of p-nitrobenzoic acid and 109.9 g (0.64 mole) of p-toluenesulfonamide.
-
Caution: This step should be performed in a fume hood. Add 262.2 g (1.26 moles) of phosphorus pentachloride to the mixture and stir manually to ensure good mixing.
-
Attach a short distillation column to the flask and gently heat the mixture in a hot-air bath. An initial exothermic reaction may need to be controlled with a cold-water bath.
-
Once the initial reaction subsides and the mixture becomes mostly liquid, gradually raise the temperature to 200-205°C and maintain it until no more volatile byproducts distill over.
-
Cool the reaction mixture and add 240 ml of pyridine, warming gently with stirring until a complete solution is obtained.
-
Cautiously add 1.1 liters of water with stirring. A suspension will form.
-
Filter the solid product, wash it with water, and then suspend it in 400 ml of 5% sodium hydroxide solution.
-
Stir the suspension for 30 minutes to remove acidic impurities.
-
Filter the solid, wash it thoroughly with water, and dry to obtain p-nitrobenzonitrile.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Nitrobenzoic Acid (100.3 g) | [2] |
| Product | p-Nitrobenzonitrile | [2] |
| Yield | 74.5–80 g (85–90%) | [2] |
| Melting Point | 146–147°C | [2] |
Step 2: Synthesis of 4,4'-Dicyanodiphenyl Ether
The formation of the diphenyl ether linkage can be achieved via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a related copper-catalyzed coupling.[3][4] In this step, one molecule of a substituted phenol is coupled with an aryl halide. A relevant procedure for the synthesis of 4,4'-dicyanodiphenyl ether involves the reaction of p-hydroxybenzonitrile with p-chlorobenzonitrile.
Experimental Protocol
This protocol is based on a method described in a Chinese patent (CN111018706A) for a similar transformation.[5]
Materials:
-
p-Hydroxybenzonitrile
-
p-Chlorobenzonitrile
-
Potassium hydroxide (KOH)
-
Toluene
-
8-Hydroxyquinoline
-
Cuprous chloride (CuCl)
-
Ethanol
Procedure:
-
Under a nitrogen atmosphere, add 90 g of p-hydroxybenzonitrile, 6.6 g of potassium hydroxide, and 120 g of toluene to a 500 ml four-necked flask.
-
Heat the mixture to 115-120°C to carry out a dehydration reaction and remove the toluene azeotropically.
-
After dehydration, add 0.8 g of 8-hydroxyquinoline, 0.6 g of cuprous chloride, and 13.7 g of p-chlorobenzonitrile.
-
Stir the mixture for 30 minutes, then raise the temperature to 150-160°C and maintain it until the p-chlorobenzonitrile has completely reacted (monitor by TLC or GC).
-
Cool the reaction mixture and add 80 g of toluene and 60 g of water. Stir for 30 minutes.
-
Separate the organic layer and recover the toluene and excess p-hydroxybenzonitrile by distillation under reduced pressure.
-
Add 250 g of ethanol to the residue to induce crystallization.
-
Filter the solid, wash with ethanol, and dry to obtain 4,4'-dicyanodiphenyl ether.
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | p-Hydroxybenzonitrile, p-Chlorobenzonitrile | [5] |
| Product | 4,4'-Dicyanodiphenyl Ether | [5] |
| Yield | 87% | [5] |
| Purity | 99% | [5] |
Step 3: Hydrolysis of 4,4'-Dicyanodiphenyl Ether to this compound
The final step is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8] Basic hydrolysis is often preferred to avoid potential side reactions with the ether linkage under harsh acidic conditions.
Experimental Protocol
This protocol is adapted from a procedure in a Chinese patent (CN111018706A).[5]
Materials:
-
4,4'-Dicyanodiphenyl ether
-
10% Potassium hydroxide (KOH) aqueous solution
-
Ethanol
-
20% Hydrochloric acid (HCl)
Procedure:
-
In a 500 ml autoclave, add 5.5 g of 4,4'-dicyanodiphenyl ether, 85 g of 10% potassium hydroxide aqueous solution, and 10 g of ethanol.
-
Heat the mixture to 110-120°C and maintain for 6 hours.
-
Cool the reaction mixture and slowly add 20% hydrochloric acid with stirring to adjust the pH to acidic, which will precipitate the product.
-
Continue stirring to allow for complete crystallization.
-
Filter the solid product, wash with water, and dry to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4,4'-Dicyanodiphenyl Ether (5.5 g) | [5] |
| Product | This compound | [5] |
| Yield | 6.2 g (95%) | [5] |
| Purity | 99% | [5] |
Experimental Workflow Visualization
The following diagrams illustrate the workflows for each of the key experimental steps.
Figure 2: Workflow for the synthesis of p-nitrobenzonitrile.
Figure 3: Workflow for the synthesis of 4,4'-dicyanodiphenyl ether.
Figure 4: Workflow for the hydrolysis to this compound.
References
- 1. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
- 5. CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid - Google Patents [patents.google.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Ullmann Condensation for 4,4'-Oxydibenzoic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Oxydibenzoic acid (ODBA) is a crucial monomer in the synthesis of high-performance polymers such as polyaryletherketones (PAEKs) and liquid crystal polymers.[1] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the aerospace, electronics, and medical industries. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction, provides a direct and efficient route for the synthesis of diaryl ethers, including ODBA.[2][3] This application note details the synthesis of this compound via the Ullmann condensation of a 4-halobenzoic acid and 4-hydroxybenzoic acid.
The classical Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper.[3][4][5] However, modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often utilize soluble copper(I) catalysts, various ligands, and polar aprotic solvents to facilitate the reaction at lower temperatures and with greater functional group tolerance.[6][7][8]
Principle of the Reaction
The Ullmann condensation for the synthesis of this compound involves the copper-catalyzed coupling of a 4-halobenzoic acid (typically 4-chlorobenzoic acid or 4-bromobenzoic acid) with 4-hydroxybenzoic acid in the presence of a base. The reaction proceeds through the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst.
General Reaction Scheme:
Where X = Cl, Br, I
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound based on a modified Ullmann condensation method. This protocol is adapted from procedures that utilize a polar, high-boiling point solvent and a common base.[9]
Materials and Reagents
-
4-Chlorobenzoic acid (C₇H₅ClO₂, MW: 156.57 g/mol )[10]
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Copper(I) iodide (CuI) or other suitable copper catalyst (optional, but can improve yield and reaction rate)[7]
Equipment
-
500 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure
-
Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add 130 g of dimethyl sulfoxide (DMSO).
-
Addition of Reactants: With stirring, add 31.3 g (0.2 mol) of 4-chlorobenzoic acid and 30.4 g (0.22 mol) of 4-hydroxybenzoic acid to the flask.
-
Addition of Base: Carefully add 30.4 g of potassium hydroxide.
-
Reaction: Heat the reaction mixture to 163-165°C and maintain this temperature with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting materials.[7] A typical reaction time is around 16 hours.[9] The reaction is considered complete when the content of 4-chlorobenzoic acid is less than 0.5%.[9]
-
Workup and Precipitation: After the reaction is complete, allow the mixture to cool down. Dilute the reaction mixture with deionized water. This will cause the this compound to precipitate out of the solution.[9]
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the crude product with water to remove any remaining inorganic salts and DMSO.
-
To further purify the product, the crude solid can be dissolved in a basic aqueous solution (e.g., dilute NaOH) and then re-precipitated by adding hydrochloric acid until the solution is acidic.
-
Wash the purified product with deionized water until the washings are neutral.
-
-
Drying: Dry the final product in a vacuum oven at an appropriate temperature to obtain pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the Ullmann condensation.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Chlorobenzoic acid | 31.3 g (0.2 mol) | [9] |
| 4-Hydroxybenzoic acid | 30.4 g (0.22 mol) | [9] |
| Potassium Hydroxide | 30.4 g | [9] |
| Dimethyl Sulfoxide | 130 g | [9] |
| Reaction Conditions | ||
| Temperature | 163-165 °C | [9] |
| Reaction Time | ~16 hours | [9] |
| Product | ||
| Yield | 90.3% | [9] |
| Purity (HPLC) | 99.3% | [9] |
| Melting Point | 329 °C | [1] |
| Molecular Weight | 258.23 g/mol | [1] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Ullmann condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: Low yields can result from several factors including impure reactants, inappropriate choice of catalyst, base, or solvent, and incorrect reaction temperature.[7] Electron-withdrawing groups on the aryl halide generally lead to higher yields.[8]
-
Catalyst Choice: While the provided protocol does not explicitly require a copper catalyst, its addition can significantly improve reaction rates and yields. Copper(I) salts like CuI and CuBr are commonly used.[7] The use of ligands such as N,N-dimethylglycine or L-proline can also enhance catalyst activity.[7]
-
Solvent Selection: Polar aprotic solvents like DMSO, N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are generally effective for Ullmann-type reactions.[3] Non-polar solvents such as toluene or xylene can also be used, often in combination with a suitable ligand.[8]
-
Base Selection: The choice of base is crucial. Strong bases like potassium hydroxide or potassium carbonate are typically employed to deprotonate the phenol.[7][9] Cesium carbonate has also been shown to be effective, particularly in accelerating the reaction.[13]
Conclusion
The Ullmann condensation provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, high yields and purity of the desired product can be achieved. The detailed protocol and data presented in this application note serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. Further optimization of the catalytic system and reaction conditions may lead to even more efficient and environmentally friendly synthetic routes.
References
- 1. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 10. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-ヒドロキシ安息香酸 - 4-Hydroxybenzoic acid [sigmaaldrich.com]
- 13. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Oxidation of 4,4'-Dimethyldiphenyl Ether to 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Oxydibenzoic acid is a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyesters, which are utilized in various industrial applications, including electronics and aerospace. One key synthetic route to this monomer is the oxidation of the more readily available precursor, 4,4'-dimethyldiphenyl ether. This document provides detailed application notes and experimental protocols for two primary methods of this oxidation: catalytic oxidation using cobalt and manganese salts with an oxygen source, and stoichiometric oxidation using potassium permanganate. The protocols are designed to provide researchers with a comprehensive guide to performing these syntheses, including reaction setup, workup, and purification.
Introduction
The conversion of 4,4'-dimethyldiphenyl ether to this compound involves the oxidation of the two methyl groups to carboxylic acid functionalities. This transformation is crucial for producing a monomer with the requisite purity for polymerization. The choice of oxidation method can significantly impact the reaction's efficiency, cost, and environmental footprint. Catalytic methods offer the potential for higher efficiency and atom economy, while classical stoichiometric oxidations, though often robust, can generate significant waste. This document outlines both approaches to provide flexibility depending on the researcher's resources and objectives.
Data Presentation
While specific quantitative data for the direct oxidation of 4,4'-dimethyldiphenyl ether is not extensively reported in peer-reviewed literature, the following table summarizes typical yields and purities for the synthesis of this compound via various methods, including analogous oxidation reactions, to provide a comparative benchmark.
| Method | Starting Materials | Oxidant/Catalyst | Reported Yield (%) | Reported Purity (%) | Reference |
| Catalytic Oxidation (Proposed) | 4,4'-Dimethyldiphenyl ether, Oxygen/Air | Cobalt and Manganese salts | High (expected) | High (expected) | Based on patent CN 101774909A |
| Potassium Permanganate Oxidation (Proposed) | 4,4'-Dimethyldiphenyl ether | Potassium Permanganate (KMnO₄) | Moderate to High | High | Based on patent CN 1048808A and general chemical principles |
| Condensation Reaction | 4-Chlorobenzoic acid, 4-Hydroxybenzoic acid | Potassium Carbonate | 95.9 | 99.4 | Patent CN 104311408A[1] |
| Condensation Reaction | 4-Chlorobenzoic acid, 4-Hydroxybenzoic acid | Potassium Hydroxide | 90.3 | 99.3 | Patent CN 104311408A[1] |
Experimental Protocols
Method 1: Catalytic Oxidation with Cobalt and Manganese Salts
This protocol is based on the general principles of catalytic aerobic oxidation of alkylaromatics, as suggested in patent literature (e.g., CN 101774909A).
Materials:
-
4,4'-Dimethyldiphenyl ether
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (glacial)
-
Oxygen or compressed air
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
Equipment:
-
High-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the high-pressure reactor, combine 4,4'-dimethyldiphenyl ether (1 equivalent), cobalt(II) acetate tetrahydrate (e.g., 0.5-2 mol%), manganese(II) acetate tetrahydrate (e.g., 0.5-2 mol%), and sodium bromide (e.g., 1-5 mol%) in glacial acetic acid as the solvent.
-
Reaction Execution: Seal the reactor and purge it with oxygen or air. Pressurize the reactor to the desired pressure (e.g., 10-20 atm) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 120-160 °C) and maintain these conditions for several hours (e.g., 4-12 hours), monitoring the pressure to gauge oxygen consumption.
-
Workup: After the reaction is complete (as determined by monitoring the disappearance of the starting material by a suitable technique like GC or TLC), cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: Transfer the reaction mixture to a beaker and cool it in an ice bath to precipitate the crude this compound.
-
Purification:
-
Filter the crude product and wash it with cold acetic acid, followed by water.
-
To further purify, dissolve the crude product in an aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to re-precipitate the this compound.
-
Filter the purified product, wash thoroughly with distilled water until the washings are neutral, and dry it in a vacuum oven.
-
Method 2: Oxidation with Potassium Permanganate
This protocol is a generalized procedure for the oxidation of alkylarenes to carboxylic acids, adapted for the specific substrate 4,4'-dimethyldiphenyl ether, as alluded to in patent CN 1048808A. This method is known to generate a significant amount of manganese dioxide (MnO₂) waste.[1]
Materials:
-
4,4'-Dimethyldiphenyl ether
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate or Sodium hydroxide
-
Sodium bisulfite or Sodium sulfite
-
Hydrochloric acid
-
Pyridine (optional, as a solvent)
-
Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel, Celite®)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve 4,4'-dimethyldiphenyl ether in a suitable solvent system. A mixture of pyridine and water or an aqueous solution of sodium carbonate can be used.
-
Addition of Oxidant: While stirring the solution vigorously, slowly add potassium permanganate in small portions. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (e.g., 80-100 °C).
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. Continue heating and stirring until the purple color no longer fades. A brown precipitate of manganese dioxide will form.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Destroy the excess potassium permanganate by adding a reducing agent such as sodium bisulfite or sodium sulfite until the purple color disappears completely.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.
-
-
Product Isolation and Purification:
-
Combine the filtrate and the washings.
-
If the reaction was performed in a basic aqueous solution, cool the filtrate in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of about 2-3.
-
The this compound will precipitate out of the solution.
-
Filter the white precipitate, wash it thoroughly with cold water, and dry it in a vacuum oven.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the oxidation of 4,4'-dimethyldiphenyl ether.
Caption: Logical relationship between starting material, reaction, product, and application.
References
Application Notes and Protocols for the Polymerization of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Oxydibenzoic acid (ODBA) as a monomer in the synthesis of high-performance polyesters and polyamides. This document includes detailed experimental protocols, data on polymer properties, and potential applications, particularly in the biomedical and drug development fields.
Introduction
This compound is a versatile aromatic dicarboxylic acid monomer prized for its ability to impart exceptional thermal stability, mechanical strength, and chemical resistance to polymers. Its unique bent structure, resulting from the ether linkage, disrupts chain packing, which can enhance solubility and processability without significantly compromising the desirable properties of aromatic polymers. These characteristics make ODBA a key building block for advanced materials such as liquid crystal polymers (LCPs), high-performance engineering plastics, and specialty fibers.[1][2] In the realm of biomedical applications, polymers derived from ODBA are being explored for their potential in drug delivery systems and as materials with inherent antibacterial properties.[3]
Polymer Synthesis and Characterization
Polymers incorporating ODBA are typically synthesized through polycondensation reactions. The two primary classes of polymers derived from ODBA are polyesters, formed by reaction with diols, and polyamides, resulting from reaction with diamines.
Data Presentation: Properties of ODBA-Based Polymers
The incorporation of this compound into polymer backbones significantly influences their thermal and mechanical properties. Below is a summary of representative data for polyesters and polyamides synthesized using ODBA and its derivatives.
Table 1: Thermal Properties of ODBA-Based Polyesters
| Co-monomer (Diol) | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Various Aliphatic Diols | Melt Polycondensation | 51 - 90 | 147 - 175 | >320 |
| 1,4-Butanediol | Melt Polycondensation | 65 - 78 | - | 324 - 353 |
| Hydroquinone bis(2-hydroxyethyl) ether | Melt Polycondensation | ~160 | - | >300 |
Note: The wide range in Tg and Tm for aliphatic diols reflects the influence of the diol's chain length on the polymer's properties.
Table 2: Mechanical Properties of ODBA-Based Polyesters
| Co-monomer (Diol) | Tensile Modulus (GPa) | Yield Strength (MPa) | Elongation at Break (%) |
| Various Aliphatic Diols | 0.98 - 1.8 | 54 - 76 | 270 - 320 |
| 1,4-Butanediol | - | 45 - 56 | 215 - 290 |
Table 3: Properties of ODBA-Based Polyamides
| Co-monomer (Diamine) | Polymerization Method | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) |
| Various Aromatic Diamines | Direct Phosphorylation | 0.49 - 1.32 | 250 - 295 | > 460 | 83 - 111 |
| 4,4'-Oxydianiline | Bulk Polycondensation | - | >270 | >450 | - |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polyamides using this compound as a monomer.
Protocol 1: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyesters from ODBA and a diol via a two-stage melt polycondensation.
Materials:
-
This compound (ODBA)
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Antioxidant (e.g., triphenyl phosphite)
-
High-purity nitrogen gas
-
Methanol for purification
-
N,N-Dimethylformamide (DMF) or other suitable solvent for characterization
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Condenser
Procedure:
-
Charging the Reactor: In the glass reactor, combine this compound, the diol (typically in a 1:1.1 molar ratio), the catalyst (e.g., 200-400 ppm), and the antioxidant.
-
First Stage (Esterification):
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a gentle stream of nitrogen, heat the mixture to 180-220°C with constant stirring.
-
Maintain this temperature for 2-4 hours to carry out the initial esterification. Water will be produced as a byproduct and should be distilled off and collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This helps to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward.
-
Continue the reaction under high vacuum and high temperature for an additional 2-4 hours. The viscosity of the mixture will increase significantly.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the reactor.
-
The polymer can be purified by dissolving it in a suitable solvent (like DMF) and precipitating it in a non-solvent like methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization:
-
The chemical structure can be confirmed using FTIR and NMR spectroscopy.
-
Molecular weight can be determined by gel permeation chromatography (GPC).
-
Thermal properties (Tg, Tm, Td) can be analyzed using DSC and TGA.
Protocol 2: Synthesis of Aromatic Polyamides via Direct Phosphorylation Polycondensation (Yamazaki-Higashi Method)
This method allows for the synthesis of polyamides under milder conditions than melt polycondensation.
Materials:
-
This compound (ODBA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol for purification
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Heating mantle with a temperature controller
-
Condenser
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound and the aromatic diamine in an equimolar ratio in a mixture of NMP and pyridine (e.g., 5:1 v/v).
-
Addition of Reagents: Add lithium chloride (acting as a solubilizing agent) to the solution and stir until it dissolves. Then, add triphenyl phosphite (as the condensing agent) to the mixture.
-
Polymerization:
-
Heat the reaction mixture to 100-120°C with constant stirring.
-
Maintain this temperature for 3-6 hours. The solution will become more viscous as the polymerization proceeds.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any residual reactants and solvent.
-
Dry the purified polyamide in a vacuum oven at 80-100°C overnight.
-
Characterization:
-
Confirm the structure using FTIR and NMR.
-
Determine the inherent viscosity in a suitable solvent (e.g., NMP with LiCl) to estimate the molecular weight.
-
Analyze thermal properties using DSC and TGA.
-
Evaluate mechanical properties from films cast from the polymer solution.
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
Conceptual Signaling Pathway for Antibacterial Action
While the specific molecular pathways for ODBA-based polymers are still under investigation, a general proposed mechanism for the antibacterial action of certain polymers involves the disruption of the bacterial cell membrane.
Caption: Conceptual Model of Antibacterial Action.
Applications in Drug Development
The unique properties of polymers derived from this compound open up several avenues for applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Systems: The enhanced solubility and potential for functionalization of ODBA-based polymers make them attractive candidates for creating drug delivery vehicles.[3] They can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents, potentially offering controlled and targeted drug release. The aromatic nature of the polymer backbone can also facilitate drug loading through π-π stacking interactions with aromatic drug molecules.
-
Antibacterial Materials: Research has indicated that polymers containing diphenylether moieties, such as those derived from ODBA, can exhibit antibacterial activity.[3] This intrinsic property could be leveraged in the development of antibacterial coatings for medical devices, implants, and wound dressings to prevent biofilm formation and reduce the risk of infections.[3]
-
Biomaterials for Tissue Engineering: The high mechanical strength and thermal stability of these polymers, combined with their potential biocompatibility, make them suitable for use as scaffolds in tissue engineering applications. They could provide the necessary structural support for cell growth and tissue regeneration.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyesters and polyamides with a wide range of desirable properties. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and modification of these polymers. With their excellent thermal and mechanical characteristics, coupled with emerging biomedical applications, ODBA-based polymers represent a promising class of materials for future innovations in materials science and drug development.
References
Application Notes and Protocols for the Preparation of High-Performance Polymers with 4,4'-Oxydibenzoic Acid
Introduction
4,4'-Oxydibenzoic acid (ODBA) is a key monomer in the synthesis of a wide array of high-performance polymers. Its rigid aromatic structure, combined with the flexible ether linkage, imparts a unique combination of thermal stability, mechanical strength, and processability to the resulting polymers.[1] This makes ODBA and its derivatives invaluable in the development of advanced materials for demanding applications in the aerospace, automotive, electronics, and medical industries.[1][2] These application notes provide detailed protocols for the synthesis of several classes of high-performance polymers utilizing this compound and related monomers, including polyesters, polyimides, and aramids.
Application Note 1: Synthesis of High-Performance Polyesters
Aromatic polyesters derived from this compound exhibit excellent thermal and mechanical properties.[3][4][5] They are often synthesized through melt polycondensation, a solvent-free method that is advantageous for its simplicity and reduced environmental impact.[4] The properties of the resulting polyesters can be tailored by copolymerizing ODBA with various diols and other dicarboxylic acids.
Experimental Protocol: Melt Polycondensation of a Copolyester
This protocol is adapted from the synthesis of aliphatic-aromatic copolyesters.[4]
Materials:
-
This compound (or a suitable derivative like dimethyl 4,4'-oxydibenzoate)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony trioxide[6], dibutyltin dilaurate[7])
-
Inert gas (e.g., Nitrogen)
-
Methanol (for purification)
-
Chloroform (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Inert gas inlet
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound (or its diester derivative) and the chosen diol. Add a catalytic amount of antimony trioxide (e.g., 0.05 mol%).
-
Esterification/Transesterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 160-180°C with continuous stirring.[4][8] Maintain this temperature for 2-4 hours to allow for the initial esterification or transesterification, during which water or methanol is distilled off.
-
Polycondensation: Gradually increase the temperature to 230-250°C while applying a vacuum (below 3 mmHg).[9] Continue the reaction for another 3-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase during this stage.
-
Cooling and Isolation: After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be removed from the flask.
-
Purification: Dissolve the crude polymer in a suitable solvent like hot chloroform and precipitate it by pouring the solution into a non-solvent such as methanol.[3] Filter the purified polymer and dry it in a vacuum oven.
Data Presentation: Properties of Polyesters Derived from this compound and its Analogs
| Polymer System | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | 5% Weight Loss Temp. (Td,5%, °C) |
| Copolyesters with varying aliphatic diacids[4] | 41,400 - 48,300 | 51 - 90 | 147 - 175 | 980 - 1800 | 54 - 76 | 270 - 320 | - |
| Copolyesters with varying diols[5] | 37,500 - 45,500 | 65 - 78 | - | - | 45 - 56 | 215 - 290 | 324 - 353 |
| PET-based Copolyesters[6] | - | >100 | >270 | - | - | - | >400 |
Caption: Two-step synthesis of polyimides via a poly(amic acid) precursor.
Application Note 3: Synthesis of High-Performance Aramids
Aramids, or aromatic polyamides, are renowned for their exceptional strength and thermal resistance, with applications in ballistics protection and aerospace composites. [10]The synthesis of aramids often involves a low-temperature solution polycondensation between an aromatic diamine and an aromatic diacid chloride.
Experimental Protocol: Low-Temperature Solution Polycondensation of Aramids
This protocol is a generalized method based on the synthesis of novel aramid copolymers. [10][11] Materials:
-
Aromatic diamine (e.g., 1,3-bis(4-aminophenoxy)benzene)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Aprotic polar solvent with acid scavenger (e.g., NMP with pyridine or propylene oxide) or a salt like CaCl2 to improve solubility. [10]* Inert gas (e.g., Nitrogen)
-
Methanol
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer
-
Inert gas inlet
-
Low-temperature circulator
-
Funnel for solid addition
Procedure:
-
Monomer Dissolution: In a jacketed reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine in the aprotic polar solvent (e.g., NMP). Cool the solution to 0-5°C using a low-temperature circulator.
-
Polymerization: Slowly add the aromatic diacid chloride as a solid or in solution to the cooled, stirred diamine solution. The reaction is highly exothermic, so maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly as the aramid polymer forms.
-
Neutralization/Byproduct Removal: Add an acid scavenger like propylene oxide to neutralize the HCl byproduct generated during the reaction. [10]5. Precipitation and Washing: Precipitate the aramid polymer by pouring the viscous solution into a non-solvent like water or methanol.
-
Drying: Filter the fibrous polymer, wash it thoroughly with water and methanol to remove any residual solvent and salts, and dry it in a vacuum oven at 80-100°C.
Data Presentation: Properties of Aramid Copolymers
| Polymer System | Molecular Weight (Mw, kDa) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td,5%, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| MBAB-aramid [11] | >150 | 270.1 | 449.6 | 107.1 | 50.7 |
| PBAB-aramid [11] | >150 | 292.7 | 465.5 | 113.5 | 58.4 |
| Aramid from TFMB [10] | - | >300 | >400 | >52 | - |
Visualization: Logical Flow of Aramid Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. iscientific.org [iscientific.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Metal-Organic Frameworks Using 4,4'-Oxydibenzoic Acid Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using the versatile linker, 4,4'-Oxydibenzoic acid (OBA). The inherent porosity, high surface area, and tunable nature of these MOFs make them exceptional candidates for a range of applications, including drug delivery, catalysis, and sensing.
Introduction
Metal-organic frameworks are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands. The selection of the organic linker is a critical determinant of the final MOF's structure, porosity, and functional characteristics. This compound, with its rigid, V-shaped geometry and dual carboxylate functionalities, is an excellent building block for constructing robust and porous frameworks. The ether linkage in the OBA molecule imparts a degree of flexibility, allowing for the formation of diverse and intricate network topologies. The resulting MOFs have shown significant promise in various fields, particularly in biomedical applications due to the potential for biocompatibility with certain metal nodes like zinc and lanthanides.
Applications
MOFs synthesized from this compound have demonstrated utility in several key areas:
-
Drug Delivery: The porous structure of OBA-based MOFs allows for the encapsulation and controlled release of therapeutic agents. The ability to tune pore size and surface chemistry enables the optimization of drug loading and release kinetics. Some MOFs exhibit pH-responsive drug release, which is particularly advantageous for targeted cancer therapy.
-
Catalysis: The high surface area and accessible metal sites within these MOFs make them effective heterogeneous catalysts. They can be employed in a variety of organic transformations, with the potential for high selectivity and reusability.
-
Sensing: The luminescent properties of certain lanthanide-based OBA MOFs can be modulated by the presence of specific analytes, making them promising candidates for chemical sensors. For instance, they can be used for the selective detection of metal ions.
Quantitative Data Summary
The following tables summarize representative quantitative data for MOFs synthesized using this compound and structurally similar carboxylate linkers. This information provides an expected range of properties and performance metrics.
Table 1: Porous Properties of Representative Carboxylate-Based MOFs
| MOF System (Metal + Linker) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| Zn-OBA | 1532.58[1] | 0.36[1] | 41.07[1] |
| Co-OBA (TMU-10) | Not specified | Not specified | Pores along b-axis: 6.2 x 6.1, Pores along c-axis: 9.6 x 4.3 |
| Lanthanide-OBA | Not specified | Not specified | Microporous |
| Cu-BTC (HKUST-1) | ~1800 | ~0.8 | 9 |
| Zr-BDC (UiO-66) | ~1200 | ~0.5 | 6-7 |
Table 2: Representative Drug Loading and Release Data for Carboxylate-Based MOFs
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions |
| Zn-based MOF | Doxorubicin | 33.74%[1] | pH-sensitive, faster release at pH 3.8[1] |
| Zn-MOF | 5-Fluorouracil | 53.3% | Not specified |
| ZIF-8 | 5-Fluorouracil | ~60% | pH 5.0 (faster release)[2] |
| UiO-66 | Doxorubicin | ~45% | pH-dependent |
Table 3: Representative Catalytic Performance of OBA and Similar MOFs
| MOF Catalyst | Reaction | Substrate | Product | Conversion/Yield | Reusability |
| Ce-MOF-589 | Olefin Oxidation | Styrene | Styrene oxide | 94% conversion, 85% selectivity[3] | Recyclable for at least 6 cycles[3] |
| Ce-MOF-589 | Olefin Oxidation | Cyclohexene | 2-cyclohexen-1-one | 90% conversion, 95% selectivity[3] | Recyclable for at least 6 cycles[3] |
| Co-MOF | Imine Synthesis | Alcohol and Amine | Imine | High yield | Not specified |
Experimental Protocols
The following are detailed protocols for the synthesis, activation, and characterization of MOFs based on the this compound linker.
Protocol 1: Solvothermal Synthesis of a Zinc-OBA MOF
This protocol describes a typical solvothermal synthesis of a zinc-containing MOF using this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂OBA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined autoclave (20 mL)
-
Centrifuge
-
Oven
Procedure:
-
In a 20 mL glass vial, dissolve 1.0 mmol of Zinc nitrate hexahydrate (297.5 mg) in a solvent mixture of 12 mL of DMF and 8 mL of methanol.
-
In a separate vial, dissolve 1.0 mmol of this compound (258.2 mg) in the same solvent mixture.
-
Combine the two solutions in the Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour.
-
Maintain the temperature at 120°C for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.
-
Collect the resulting colorless crystals by centrifugation at 4000 rpm for 30 seconds.
-
Wash the crystals three times with 3 mL of ethanol to remove any unreacted starting materials and solvent.
-
Dry the final product under vacuum.
Protocol 2: Solvothermal Synthesis of a Cobalt-OBA MOF (TMU-10)
This protocol is adapted from the synthesis of TMU-10, a cobalt-based MOF.[4]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (H₂OBA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Centrifuge
Procedure:
-
In the round-bottom flask, combine 2 mmol of this compound (516.4 mg) and 2 mmol of Cobalt(II) nitrate hexahydrate (582.0 mg).
-
Add 40 mL of DMF to the flask.
-
Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.
-
Heat the mixture to 145°C with continuous stirring for 72 hours.
-
After cooling to room temperature, isolate the resulting powder by centrifugation.
-
Wash the product three times with fresh DMF.
-
Dry the final product in air.
Protocol 3: Drug Loading into an OBA-based MOF
This protocol outlines a general procedure for loading a drug molecule into a pre-synthesized MOF.
Materials:
-
Activated OBA-based MOF
-
Drug molecule (e.g., Doxorubicin)
-
Suitable solvent (e.g., deionized water, ethanol)
-
Stirring plate
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the activated MOF in a solution of the drug at a specific concentration.
-
Stir the suspension at room temperature for a predetermined time (e.g., 24-48 hours) to allow for drug encapsulation.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy and comparing it to the initial concentration.
Visualizations
The following diagrams illustrate key processes and concepts related to the synthesis and application of OBA-based MOFs.
Caption: Solvothermal synthesis workflow for OBA-based MOFs.
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanide metal–organic frameworks for catalytic oxidation of olefins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,4'-Oxydibenzoic Acid in the Synthesis of Liquid Crystal Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-oxydibenzoic acid as a key monomer in the synthesis of thermotropic liquid crystal polymers (LCPs). The protocols and data presented are intended to support researchers and professionals in the development of high-performance polymers for a variety of applications, including advanced materials and drug delivery systems.
Introduction to this compound in LCP Synthesis
This compound is an aromatic dicarboxylic acid that serves as a valuable building block for high-performance thermotropic liquid crystal polymers. Its rigid, bent molecular structure, imparted by the ether linkage between the two phenyl rings, disrupts the linearity of the polymer chain. This disruption can lower the melting point and improve the processability of the resulting LCPs compared to those made with more linear monomers, without significantly compromising their exceptional thermal stability and mechanical strength. These characteristics make LCPs derived from this compound suitable for applications requiring high-temperature resistance and chemical inertness.
The synthesis of LCPs using this compound typically involves polycondensation reactions with various diols or their derivatives. The most common methods employed are melt polycondensation and solution polycondensation, each offering distinct advantages in controlling the polymer's final properties.
Synthesis Methodologies
Two primary methods for the synthesis of LCPs using this compound are detailed below: Melt Polycondensation and Solution Polycondensation.
2.1. Melt Polycondensation
Melt polycondensation is a widely utilized industrial technique for synthesizing polyesters. This solvent-free method involves heating the monomers above their melting points to initiate polymerization. It is an economical and environmentally friendly approach. A common industrial practice involves the initial acetylation of any hydroxyl-containing comonomers.
2.2. Solution Polycondensation
Solution polycondensation offers better control over the reaction conditions and can be performed at lower temperatures than melt polycondensation. This method is particularly useful for synthesizing polymers that are sensitive to high temperatures or when a high degree of structural regularity is desired. The diacid, this compound, is typically converted to its more reactive acid chloride derivative, 4,4'-oxydibenzoyl chloride, for this process.
Experimental Protocols
3.1. Protocol 1: Synthesis of a Liquid Crystal Copolyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester from this compound, p-hydroxybenzoic acid, and ethylene glycol.
Materials:
-
This compound
-
p-Hydroxybenzoic acid
-
Acetic anhydride
-
Ethylene glycol
-
Antimony trioxide (catalyst)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Acetylation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge p-hydroxybenzoic acid and an excess of acetic anhydride. Heat the mixture to reflux for 3-4 hours to acetylate the hydroxyl group.
-
Monomer Addition: After the acetylation is complete, add this compound, ethylene glycol, and a catalytic amount of antimony trioxide to the reaction vessel.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Gradually heat the mixture under a slow stream of nitrogen. Acetic acid will begin to distill off as the polycondensation reaction initiates. The temperature should be slowly raised from ~180°C to 250°C over 2-3 hours.
-
Polycondensation - Stage 2 (Vacuum): Once the evolution of acetic acid subsides, gradually apply a vacuum (to <1 torr) to the system while increasing the temperature to 270-300°C. This stage is crucial for removing the remaining acetic acid and ethylene glycol, thereby increasing the polymer's molecular weight. The viscosity of the melt will noticeably increase.
-
Polymer Isolation: Continue the reaction under vacuum for another 2-4 hours, or until the desired melt viscosity is achieved. Extrude the molten polymer from the reactor into a strand and cool it in a water bath.
-
Purification: Pelletize the polymer strand and wash it sequentially with acetone and deionized water to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer pellets in a vacuum oven at 120°C for 24 hours.
3.2. Protocol 2: Synthesis of a Liquid Crystal Polyester via Solution Polycondensation
This protocol details the synthesis of a polyester from 4,4'-oxydibenzoyl chloride and a substituted hydroquinone.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Substituted hydroquinone (e.g., phenylhydroquinone)
-
Pyridine (acid scavenger)
-
Dry, high-boiling point solvent (e.g., 1,2-dichlorobenzene or a mixture of diphenyl ether and biphenyl)
-
Inert gas (Nitrogen or Argon)
-
Methanol
Procedure:
-
Synthesis of 4,4'-Oxydibenzoyl Chloride: In a fume hood, reflux this compound with an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for 4-6 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. Recrystallize the resulting 4,4'-oxydibenzoyl chloride from a suitable solvent like hexane to obtain a purified product.
-
Polymerization: In a dry reaction flask under a nitrogen atmosphere, dissolve the substituted hydroquinone and pyridine in the chosen dry solvent.
-
Monomer Addition: While stirring vigorously, add a solution of 4,4'-oxydibenzoyl chloride in the same solvent dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 150-200°C and maintain it for 6-12 hours to ensure complete polymerization.
-
Polymer Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer powder in a vacuum oven at 100°C for 24 hours.
Data Presentation
The following tables summarize representative quantitative data for liquid crystal polymers synthesized from aromatic dicarboxylic acids, including systems structurally similar to those derived from this compound.
Table 1: Thermal Properties of Aromatic Copolyesters
| Polymer Composition (Molar Ratio) | Synthesis Method | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| HBA/HNA (73/27) | Melt Polycondensation | ~110 | ~280 | >450 |
| HBA/TA/BP (68/16/16) | Melt Polycondensation | ~180 | Nematic Melt | >500 |
| HBA/TA/HQ | Melt Polycondensation | 150-190 | Nematic Melt | >480 |
HBA: p-Hydroxybenzoic acid, HNA: 6-hydroxy-2-naphthoic acid, TA: Terephthalic acid, BP: 4,4'-Biphenol, HQ: Hydroquinone. Data is representative of typical aromatic LCPs.
Table 2: Mechanical Properties of Aromatic LCPs
| Property | Typical Value Range |
| Tensile Strength (MPa) | 120 - 240 |
| Tensile Modulus (GPa) | 10 - 25 |
| Flexural Strength (MPa) | 150 - 300 |
| Flexural Modulus (GPa) | 9 - 20 |
| Notched Izod Impact (J/m) | 50 - 500 |
Properties are highly dependent on the specific monomer composition, molecular weight, and processing conditions.
Visualization of Workflows
Diagram 1: Melt Polycondensation Workflow
Caption: Workflow for Melt Polycondensation of LCPs.
Diagram 2: Solution Polycondensation Workflow
Caption: Workflow for Solution Polycondensation of LCPs.
Application of 4,4'-Oxydibenzoic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4,4'-Oxydibenzoic acid (OBA) is a versatile organic linker that has garnered significant interest in the design and synthesis of novel drug delivery systems. Its rigid, V-shaped structure and the presence of two carboxylate groups make it an excellent building block for the construction of highly porous and stable Metal-Organic Frameworks (MOFs). These MOFs, along with other OBA-based polymeric nanoparticles, serve as promising carriers for the controlled and targeted delivery of therapeutic agents.
The primary application of this compound in drug delivery lies in its use as a ligand to create MOFs with various metal ions, most notably zinc (Zn²⁺), due to its biocompatibility. The resulting OBA-based MOFs exhibit high surface areas and tunable pore sizes, allowing for efficient loading of a wide range of drug molecules, from small-molecule chemotherapeutics like 5-fluorouracil to larger biologicals. The ether linkage in OBA provides a degree of flexibility to the framework, which can be advantageous for drug encapsulation and release kinetics.
The drug release from OBA-based carriers can be modulated by various stimuli, including pH. This is particularly relevant for cancer therapy, as the acidic tumor microenvironment can trigger the degradation of the MOF structure, leading to a localized and sustained release of the encapsulated drug. This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects.
Furthermore, the surface of OBA-based drug delivery systems can be functionalized to improve their biocompatibility, stability in physiological media, and to introduce targeting moieties for specific cell or tissue recognition. This opens up possibilities for the development of highly specific and efficient "smart" drug delivery platforms.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound-based drug delivery system, subsequent drug loading, and in vitro drug release studies. These protocols are representative and may require optimization based on the specific drug and application.
Protocol 1: Synthesis of a Zinc-based this compound MOF (Zn-OBA MOF)
This protocol describes the solvothermal synthesis of a crystalline Zn-OBA MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂OBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product three times with fresh DMF to remove any unreacted precursors.
-
Subsequently, wash the product three times with ethanol to exchange the DMF.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Characterize the synthesized Zn-OBA MOF using techniques such as Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Fourier-Transform Infrared (FTIR) spectroscopy to verify the coordination of the OBA linker.
Protocol 2: Drug Loading into Zn-OBA MOF (Example: 5-Fluorouracil)
This protocol details the impregnation method for loading the anticancer drug 5-Fluorouracil (5-FU) into the synthesized Zn-OBA MOF.
Materials:
-
Activated Zn-OBA MOF (from Protocol 1)
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activate the synthesized Zn-OBA MOF by heating it at 150 °C under vacuum for 12 hours to remove any guest molecules from the pores.
-
Prepare a 1 mg/mL solution of 5-FU in methanol.
-
Disperse 50 mg of the activated Zn-OBA MOF in 20 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 48 hours in the dark to allow for maximum drug loading.
-
Collect the 5-FU loaded MOF (5-FU@Zn-OBA) by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU@Zn-OBA in a vacuum oven at 40 °C overnight.
-
To determine the drug loading capacity and encapsulation efficiency, measure the concentration of 5-FU in the supernatant and the washing solutions using a UV-Vis spectrophotometer at the maximum absorbance wavelength of 5-FU (approximately 266 nm).
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of 5-FU from the Zn-OBA MOF.
Materials:
-
5-FU@Zn-OBA (from Protocol 2)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
Equipment:
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 10 mg of 5-FU@Zn-OBA in 5 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 45 mL of PBS (pH 7.4) to maintain sink conditions.
-
Place the beaker in a shaking incubator set at 37 °C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 2 mL of the release medium and replace it with an equal volume of fresh pre-warmed PBS to maintain a constant volume.
-
Repeat the experiment using PBS at pH 5.5 to simulate the acidic tumor microenvironment.
-
Analyze the concentration of 5-FU in the withdrawn samples using a UV-Vis spectrophotometer at 266 nm.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile.
Quantitative Data Summary
The following table summarizes representative quantitative data for drug delivery systems based on dicarboxylate linkers similar to this compound. This data provides an expected range of properties for drug carriers synthesized with OBA.
| Carrier System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Profile Highlights |
| Zn-based MOF | 5-Fluorouracil | 15 - 25 | 70 - 90 | Sustained release over 72h; pH-responsive with faster release at pH 5.5 |
| Zn-based MOF | Doxorubicin | 20 - 35 | 80 - 95 | Biphasic release: initial burst followed by sustained release; enhanced release in acidic conditions |
| Zr-based MOF | Ibuprofen | 10 - 20 | 60 - 80 | Slow and controlled release over several days |
Visualizations
Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of a Zn-OBA MOF.
Caption: Proposed mechanism of targeted drug delivery and release from a Zn-OBA MOF in a tumor microenvironment.
Application Notes and Protocols for the Functionalization of 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of 4,4'-oxydibenzoic acid (ODBA) for various applications, including the synthesis of high-performance polymers, the creation of metal-organic frameworks (MOFs), and its emerging role in pharmaceutical sciences. Detailed experimental protocols and characterization data are provided to guide researchers in their work with this versatile molecule.
High-Performance Polymers from this compound
This compound is a key monomer in the synthesis of aromatic polymers such as polyesters, polyamides, and polyimides, imparting excellent thermal stability, mechanical strength, and chemical resistance to the resulting materials.[1][2]
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, derived from ODBA exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments.
Experimental Protocol: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline (ODA)
This protocol describes the low-temperature solution polycondensation method for synthesizing a wholly aromatic polyamide.
Materials:
-
This compound (ODBA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) and 4,4'-Oxydianiline (1.0 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Add anhydrous calcium chloride (0.1 g per 10 mL of NMP) to the solution to improve polymer solubility.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Add anhydrous pyridine (2.2 equivalents) to the reaction mixture, followed by the dropwise addition of triphenyl phosphite (2.2 equivalents).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C.
-
Continue the reaction with stirring under a nitrogen atmosphere for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove any residual solvent and by-products.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by the presence of characteristic absorption bands for C=O stretching (amide I) around 1650 cm⁻¹ and N-H bending (amide II) around 1540 cm⁻¹.
-
Thermal Analysis (TGA/DSC): Determine the glass transition temperature (Tg) and the decomposition temperature (Td) to assess the thermal stability of the polyamide.
Quantitative Data: Thermal and Mechanical Properties of Aromatic Polyamides
The properties of aromatic polyamides can be tailored by the choice of the diamine monomer. The following table provides a comparative overview of the thermal and mechanical properties of polyamides derived from different aromatic diamines.
| Polyamide Composition | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODBA - 4,4'-Oxydianiline | 280 - 310 | 480 - 520 | 90 - 110 | 2.5 - 3.5 | 10 - 20 |
| ODBA - m-Phenylenediamine | 260 - 290 | 470 - 500 | 80 - 100 | 2.8 - 3.8 | 8 - 15 |
| ODBA - p-Phenylenediamine | 300 - 330 | 500 - 540 | 100 - 120 | 3.0 - 4.0 | 5 - 10 |
Note: These values are representative and can vary depending on the polymerization conditions and processing of the polymer.[3][4][5][6]
Synthesis of Polyimides
Polyimides based on ODBA are known for their exceptional thermal stability and are synthesized via a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.[7][8][9]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Metal-Organic Frameworks (MOFs) with this compound Linker
The V-shaped geometry and carboxylate functionalities of ODBA make it an excellent building block for the construction of porous metal-organic frameworks (MOFs). These materials have potential applications in gas storage and separation.[10][11][12][13]
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF using ODBA
Materials:
-
This compound (H₂ODBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve Zinc nitrate hexahydrate (0.2 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in a programmable oven to 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the MOF crystals in a vacuum oven at 60 °C overnight.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which guest molecules are removed.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.
Solvothermal Synthesis of a MOF
Caption: General workflow for the solvothermal synthesis of a MOF.[14]
Pharmaceutical Applications of this compound Derivatives
The functional groups of ODBA can be modified to create derivatives with potential applications in drug delivery and formulation.[15]
Esterification of this compound for Prodrug and Polymer Synthesis
Esterification of the carboxylic acid groups can be used to produce prodrugs or to create monomers for the synthesis of polyesters and poly(anhydride-esters).[16][17][18][19]
Experimental Protocol: Methyl Esterification of this compound
This protocol describes a classic Fischer esterification method.[20][21][22]
Materials:
-
This compound (ODBA)
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 4,4'-oxydibenzoate.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Fischer Esterification of ODBA
Caption: A simplified workflow for the Fischer esterification of ODBA.[23]
Amidation of this compound
Amidation of ODBA can produce polyamides (as described in section 1.1) or discrete amide-containing molecules with potential biological activity.
Solubility Enhancement through Co-crystallization
Co-crystallization is a technique used to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). ODBA, with its hydrogen bonding capabilities, can act as a co-former.[7][24]
Experimental Protocol: Co-crystallization of Ibuprofen with this compound by Solvent Evaporation
Materials:
-
Ibuprofen
-
This compound (ODBA)
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of Ibuprofen and this compound in a minimal amount of ethanol in a glass beaker with gentle heating and stirring.
-
Allow the solution to evaporate slowly at room temperature in a dust-free environment.
-
After complete evaporation of the solvent, collect the resulting solid co-crystals.
-
Characterize the co-crystals using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.
Solubility Enhancement Workflow
Caption: General workflow for solubility enhancement via co-crystallization.
Potential Signaling Pathway for Benzoic Acid Derivatives in Cancer
While specific signaling pathways for this compound derivatives in cancer are not yet fully elucidated, studies on other benzoic acid derivatives suggest potential mechanisms of action, such as the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for ODBA derivatives.[20][25][26][27][28][29][30]
Apoptotic Signaling Pathway
Caption: A generalized diagram of apoptotic signaling pathways that may be influenced by benzoic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Dissolution Rate and Bioavailability of Curcumin via Co-Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Aromatic Polyimides Based on 3,4'-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids [escholarship.org]
- 11. "Experimental and Modeling Study of Gas Adsorption in Metal-Organic Fra" by Tejesh C Dube [docs.lib.purdue.edu]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 16. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 17. Synthesis and characterization of antiseptic-based poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation of salicylate-based poly(anhydride-ester) microspheres for short- and long-term salicylic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. personal.tcu.edu [personal.tcu.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. personal.tcu.edu [personal.tcu.edu]
- 23. ntrs.nasa.gov [ntrs.nasa.gov]
- 24. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]
- 25. ijfmr.com [ijfmr.com]
- 26. A network-based pharmacological study on the mechanism of action of muscone in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 27. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial–Mesenchymal Transition in Human Breast Cancer Cells | MDPI [mdpi.com]
- 29. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 4,4'-Oxydibenzoic Acid-Based Materials
These application notes provide an overview and detailed protocols for the essential techniques used to characterize materials synthesized from 4,4'-oxydibenzoic acid. This versatile building block is integral in the development of high-performance polymers, metal-organic frameworks (MOFs), and other advanced materials.[1] Its use in pharmaceuticals as a stabilizer or for creating novel drug delivery systems makes thorough characterization critical for researchers, scientists, and drug development professionals.[1][2]
General Characterization Workflow
The characterization of a newly synthesized this compound-based material typically follows a logical progression from confirming the chemical structure to understanding its physical and performance properties. The following workflow outlines a general approach.
Caption: General workflow for characterizing new materials.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the incorporation of the this compound moiety into the final material and for elucidating the overall chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a material, providing a molecular fingerprint.[3] For this compound-based materials, it is crucial for confirming the presence of the carboxylic acid or carboxylate groups and the characteristic ether linkage. The technique helps verify the successful synthesis of polymers or the coordination of the linker in MOFs.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Solids: For powdered samples, the KBr pellet technique is common.[6] Mix 1-2 mg of the dried sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Run a background scan with an empty sample holder or a blank KBr pellet to eliminate interference from atmospheric CO2 and water.[7]
-
Sample Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.[8] The typical scanning range is 4000–400 cm⁻¹.[7]
-
Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic peaks corresponding to the functional groups of interest.[8]
Data Presentation: Characteristic FTIR Peaks
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300–2500 (broad) |
| C-H (Aromatic) | Stretching | 3100–3000 |
| C=O (Carboxylic Acid) | Stretching | 1725–1680 |
| C=O (Carboxylate) | Asymmetric Stretching | 1610–1550 |
| C=C (Aromatic) | Stretching | 1600–1450 |
| C-O-C (Ether) | Asymmetric Stretching | 1250–1200 |
| C-O (Carboxylic Acid) | Stretching | 1320–1210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (¹H and ¹³C) is a powerful tool for detailed structural elucidation in solution. It provides information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of polymers and derivatives of this compound.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] The choice of solvent is critical, as it must dissolve the sample without having overlapping signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and locked onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[11][12] The integration of ¹H NMR signals provides the ratio of different types of protons.
Data Presentation: Typical NMR Chemical Shifts for this compound
| Nucleus | Chemical Environment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| ¹H | Aromatic protons | 7.0–8.0 |
| ¹H | Carboxylic acid proton | ~13.0 (broad) |
| ¹³C | Carboxylic acid carbon | ~167 |
| ¹³C | Aromatic carbons | 118–162 |
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in compounds with aromatic systems and conjugation.[13][14] For this compound and its derivatives, this technique can provide information on the π-electron system and can be used to quantify the concentration of the material in solution based on the Beer-Lambert Law.[13][15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the material in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance in the range of 0.1–1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette.[16]
-
Sample Measurement: Replace the blank with the sample solution and measure the absorbance spectrum over a specific wavelength range (e.g., 200–400 nm).[17]
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is a characteristic feature of the compound.
Data Presentation: Typical UV-Vis Absorption
| Compound | Solvent | λ_max (nm) |
| Benzoic Acid Derivatives | Varies | 250 - 300 |
| Benzene | Liquid State | 184, 202, 253[16] |
X-ray Diffraction (XRD)
Application Note: XRD techniques are indispensable for analyzing the solid-state structure of materials.[18] For semi-crystalline polymers and MOFs based on this compound, XRD is used to determine crystallinity, phase purity, and the precise atomic arrangement.
Powder X-ray Diffraction (PXRD)
Application Note: PXRD is a rapid, non-destructive technique used to identify the crystalline phases present in a bulk sample and to assess its purity.[19] It is essential for routine characterization of newly synthesized MOFs and polymers to confirm that the desired structure has been formed and to detect any crystalline impurities.[4][20]
Experimental Protocol:
-
Sample Preparation: A small amount of the finely ground powder is mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are characteristic of the crystal lattice, and the pattern can be compared to reference databases or simulated patterns to identify the crystalline phase.[20]
Single-Crystal X-ray Diffraction (SCXRD)
Application Note: When suitable single crystals can be grown, SCXRD provides the unambiguous determination of the three-dimensional atomic structure, including bond lengths, bond angles, and crystallographic symmetry.[19] This is the gold standard for structural characterization of new MOFs.[4][21]
Thermal Analysis
Application Note: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of materials.[22] For this compound-based polymers, these methods are critical for determining their suitability for high-temperature applications.[1][23] In the case of MOFs, TGA can reveal the temperature at which guest molecules (solvents) are removed and the framework itself begins to decompose.[4]
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24][25] It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component materials, such as the filler content in polymers.[22][25]
Experimental Protocol: TGA of a Polymer Sample
The following diagram illustrates the typical workflow for performing a TGA experiment.
Caption: A step-by-step workflow for TGA.
-
Instrument Calibration: Calibrate the TGA instrument using standard reference materials.[26][27]
-
Sample Preparation: Accurately weigh 5–10 mg of the dry sample into a TGA pan (e.g., platinum or alumina).[28]
-
Instrument Setup:
-
Data Acquisition: Place the sample in the furnace and start the temperature program. The instrument will continuously record the sample's mass as a function of temperature.[24][27]
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The derivative of this curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.[22][24]
Data Presentation: Typical Thermal Properties of Aromatic Polymers
| Polymer Type | Diamine Component | Decomposition Temp. (Td at 5% loss, °C) in N₂ | Char Yield at 800°C (%) |
| Polyimide | 4,4'-Oxydianiline (ODA) | 550 | 50 |
| Fluorinated Polyimide | 4,4'-Oxydianiline (ODA) | 530 | 45 |
Note: Data is illustrative and can vary based on the specific dianhydride used.[23][28]
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[23][29]
Experimental Protocol:
-
Sample Preparation: Weigh 5–10 mg of the sample into a DSC pan (typically aluminum) and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition: Subject the sample to a controlled temperature program, often involving heating, cooling, and then a second heating cycle to erase the thermal history of the material. A typical heating/cooling rate is 10°C/min.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[29]
Data Presentation: Typical DSC Data for Aromatic Polymers
| Polymer Type | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Polyimide (from BPDA/PDA) | >400 | N/A (Amorphous) |
| Fluorinated Polyimide (from 6FDA/TFMB) | 335 | N/A (Amorphous) |
Note: Data is illustrative.[23][28]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. rtilab.com [rtilab.com]
- 4. Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mse.washington.edu [mse.washington.edu]
- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 9. Probing Molecular Motions in Metal–Organic Frameworks by Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. rsc.org [rsc.org]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. longdom.org [longdom.org]
- 14. eu-opensci.org [eu-opensci.org]
- 15. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. researchgate.net [researchgate.net]
- 18. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization | MDPI [mdpi.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. benchchem.com [benchchem.com]
- 24. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 25. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 26. scribd.com [scribd.com]
- 27. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 28. benchchem.com [benchchem.com]
- 29. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Photocatalytic Applications of MOFs Derived from 4,4'-Oxydibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photocatalytic applications of Metal-Organic Frameworks (MOFs) synthesized using 4,4'-oxydibenzoic acid (H₂OBA) as the organic linker. These materials are emerging as promising candidates for the degradation of organic pollutants in aqueous solutions due to their unique structural and electronic properties. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of these specific MOFs for photocatalysis.
Introduction to this compound Based MOFs in Photocatalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the properties of the resulting MOF, including its porosity, stability, and electronic characteristics, which are all critical for photocatalytic applications.
This compound is a V-shaped dicarboxylate linker that can be utilized in the synthesis of a variety of MOFs with different metal centers. The ether group in the linker provides flexibility, which can lead to the formation of diverse and stable framework structures. When incorporated into a MOF structure, these linkers can act as light-harvesting antennae, absorbing photons and initiating the photocatalytic process. The photocatalytic activity of these MOFs stems from their semiconductor-like behavior, where light absorption promotes an electron from the valence band to the conduction band, generating an electron-hole pair that can participate in redox reactions to degrade pollutants.
Quantitative Data Presentation
The photocatalytic performance of MOFs is highly dependent on their composition and structure. Below is a summary of typical quantitative data for a representative MOF synthesized from this compound for the photocatalytic degradation of organic dyes.
| MOF | Pollutant | Catalyst Dose (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Band Gap (eV) | Ref. |
| Eu-OBA | Rhodamine B | 1.0 | 10 | 300W Xe Lamp | 120 | ~95 | 0.021 | 3.1 | Hypothetical Data |
| Zn-OBA | Methylene Blue | 0.8 | 20 | UV Lamp (365 nm) | 90 | ~88 | 0.018 | 3.4 | Hypothetical Data |
| Zr-OBA | Methyl Orange | 1.2 | 15 | Visible Light (>420 nm) | 180 | ~92 | 0.015 | 2.9 | Hypothetical Data |
Note: The data presented in this table is representative and hypothetical, based on typical values found in the literature for similar MOF systems, as specific quantitative data for photocatalytic degradation using MOFs solely derived from this compound is not extensively available in a consolidated format. Researchers should refer to specific publications for precise data related to their system of interest.
Experimental Protocols
The following protocols provide a general framework for the synthesis and photocatalytic testing of MOFs derived from this compound.
Protocol 1: Solvothermal Synthesis of a Europium-based MOF (Eu-OBA)
This protocol describes the synthesis of a luminescent MOF using Europium(III) nitrate and this compound.
Materials and Reagents:
-
This compound (H₂OBA)
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Europium(III) nitrate pentahydrate in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the vial at 120°C for 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature. Crystalline precipitates should be observed.
-
Separate the crystals from the mother liquor by decantation.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified crystals in a vacuum oven at 60°C for 12 hours.
Protocol 2: Photocatalytic Degradation of Rhodamine B
This protocol details the procedure for evaluating the photocatalytic activity of the synthesized MOF using Rhodamine B as a model organic pollutant.
Materials and Reagents:
-
Synthesized MOF catalyst (e.g., Eu-OBA)
-
Rhodamine B (RhB)
-
Deionized water
-
Hydrogen peroxide (H₂O₂) (optional, as a co-catalyst)
Equipment:
-
Photoreactor equipped with a light source (e.g., 300W Xenon lamp)
-
Magnetic stirrer
-
Beakers or reaction vessels
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a stock solution of Rhodamine B (e.g., 100 mg/L) in deionized water.
-
In a typical experiment, suspend a specific amount of the MOF catalyst (e.g., 50 mg) in 50 mL of an aqueous solution of Rhodamine B with a desired concentration (e.g., 10 mg/L).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
After establishing equilibrium, turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Centrifuge the aliquot to separate the catalyst particles.
-
Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of these MOFs.
Caption: Workflow for the solvothermal synthesis of a MOF from this compound.
Caption: Experimental workflow for photocatalytic degradation of organic pollutants.
Caption: Simplified mechanism of photocatalytic degradation by a MOF.
Application Notes and Protocols for 4,4'-Oxydibenzoic Acid-Based Metal-Organic Frameworks in Gas Adsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. 4,4'-Oxydibenzoic acid (H₂OBA) is a V-shaped dicarboxylic acid linker that has been explored for the synthesis of novel MOFs. Its ether linkage provides a degree of flexibility and the potential for interesting network topologies.
These application notes provide an overview of the gas adsorption properties of MOFs based on this compound, along with detailed protocols for their synthesis and characterization. While the exploration of MOFs from this specific linker is an emerging area, we draw upon data from structurally related MOFs to highlight their potential.
Gas Adsorption Properties of this compound-Based MOFs
Research into the gas adsorption properties of MOFs synthesized from this compound is still in its early stages. However, studies on MOFs with structurally analogous linkers, such as those with ether or sulfone functionalities, suggest that these materials can exhibit interesting gas uptake and separation characteristics. The ether group in the this compound linker can influence the framework's polarity and flexibility, which in turn affects its interaction with different gas molecules.
Data Presentation
Due to the limited availability of extensive gas adsorption data for a wide range of this compound-based MOFs, a comprehensive comparative table is not yet feasible. The table below summarizes available data for a representative Zinc-based coordination polymer.
| MOF Name/Formula | Metal Center | Gas | Temperature (K) | Pressure (bar) | Uptake (cm³/g or wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| [Zn₂(oba)₂(dmf)₂]·2DMF | Zn(II) | N₂ | 77 | 1 | Not Reported | Not Reported | Not Reported | [1] |
| Hypothetical Cu-OBA MOF | Cu(II) | CO₂ | 273 | 1 | Expected moderate | - | - | - |
| Hypothetical Ln-OBA MOF (Ln = Lanthanide) | Ln(III) | H₂ | 77 | 1 | Expected low | - | - | - |
Note: The data for hypothetical MOFs are qualitative expectations based on the properties of the linker and metal centers.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-4,4'-Oxydibenzoic Acid Coordination Polymer
This protocol is adapted from the synthesis of a known zinc-based coordination polymer with this compound[1].
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂OBA)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.05 mmol of Zinc nitrate hexahydrate and 0.05 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool down slowly to room temperature.
-
Colorless block-shaped crystals will be formed.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
The resulting product is [Zn₂(oba)₂(dmf)₂]·2DMF.
Protocol 2: Activation of MOF Samples
Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making them accessible for gas adsorption.
Materials:
-
As-synthesized MOF sample
-
Volatile solvent (e.g., acetone, chloroform)
-
Vacuum oven or a Schlenk line
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF crystals in a volatile solvent with a low boiling point, such as acetone or chloroform.
-
Allow the crystals to soak for 24-48 hours, replacing the solvent with a fresh portion every 8-12 hours. This process facilitates the removal of high-boiling point solvents like DMF.
-
-
Thermal Activation:
-
After solvent exchange, decant the solvent and transfer the MOF sample to a sample tube for a vacuum oven or a Schlenk line.
-
Heat the sample under a dynamic vacuum (e.g., <10⁻³ torr) at a temperature sufficient to remove the volatile solvent without causing framework collapse. A typical starting point is 120-150 °C for 12-24 hours. The optimal temperature and duration should be determined through thermogravimetric analysis (TGA).
-
After the activation period, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage.
-
Protocol 3: Gas Adsorption Measurement
This protocol describes a typical volumetric gas adsorption measurement to determine the surface area and gas uptake capacity of the activated MOF.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)
-
High-purity adsorbate gases (N₂, CO₂, H₂, CH₄)
-
High-purity helium gas for free-space determination
-
Liquid nitrogen (for 77 K measurements)
-
Thermostatic bath (for other temperatures)
Procedure:
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed sample tube.
-
Attach the sample tube to the analysis port of the gas adsorption analyzer.
-
-
Degassing:
-
Perform a final degassing step on the analyzer's degas port under vacuum and at a specific temperature (e.g., 150 °C) for several hours to ensure the removal of any adsorbed atmospheric gases.
-
-
Free-Space Measurement:
-
After degassing, cool the sample to the analysis temperature (e.g., 77 K for N₂ adsorption).
-
Introduce a known quantity of helium gas, which is assumed not to adsorb on the material, to determine the "dead volume" or free space in the sample tube.
-
-
Isotherm Measurement:
-
Evacuate the helium gas.
-
Introduce the adsorbate gas (e.g., N₂) in controlled, incremental doses into the sample tube.
-
After each dose, allow the system to equilibrate and record the amount of gas adsorbed at the corresponding equilibrium pressure.
-
Continue this process over a desired pressure range to generate the adsorption isotherm.
-
For a complete isotherm, subsequently reduce the pressure in decrements to measure the desorption branch.
-
-
Data Analysis:
-
BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the N₂ adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Gas Uptake Capacity: The amount of a specific gas (e.g., CO₂, H₂, CH₄) adsorbed at a given temperature and pressure is directly obtained from the corresponding adsorption isotherm.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and activation of a this compound-based MOF.
Caption: Experimental workflow for gas adsorption analysis of MOFs.
Caption: Relationship between MOF properties and gas adsorption performance.
References
Application Notes & Protocols: Synthesis and Application of 4,4'-Oxydibenzoic Acid-Based Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their unique properties, such as high water content, porosity, and soft consistency, make them resemble living tissues, positioning them as ideal candidates for a variety of biomedical applications.[1][3] These applications include drug delivery, tissue engineering, wound dressing, and 3D cell culture.[3][4]
4,4'-Oxydibenzoic acid (OBA) is a rigid, aromatic dicarboxylic acid. Its incorporation into a polymer network can impart desirable characteristics such as enhanced thermal stability and mechanical strength. When used as a crosslinking agent or a monomeric component, OBA can create hydrogels with controlled swelling behavior and drug release kinetics, making them particularly suitable for advanced drug delivery systems. This document provides a detailed protocol for the synthesis of OBA-based hydrogels, methods for their characterization, and a summary of their potential applications.
Synthesis of this compound-Based Hydrogels
The synthesis of hydrogels using dicarboxylic acids like OBA typically involves a crosslinking reaction with a hydrophilic polymer.[5] A common method is the esterification reaction between the carboxylic acid groups of OBA and the hydroxyl groups of a polymer such as polyvinyl alcohol (PVA). This process forms a stable, covalently crosslinked 3D network.[6]
General Experimental Workflow
The overall process for creating and testing OBA-based hydrogels involves synthesis, purification, and a series of characterization tests to determine the material's properties and suitability for specific applications.
Caption: Experimental workflow for OBA-hydrogel synthesis and analysis.
Detailed Synthesis Protocol
This protocol describes the synthesis of a Polyvinyl Alcohol (PVA) hydrogel crosslinked with this compound (OBA).
Materials and Reagents:
-
Polyvinyl Alcohol (PVA), medium molecular weight
-
This compound (OBA)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Deionized water
Equipment:
-
Glass reactor with a mechanical stirrer and condenser
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
-
Freeze-dryer or vacuum oven
Procedure:
-
Dissolution: Prepare a 10% (w/v) solution of PVA in DMSO by heating the mixture to 90°C with constant stirring until the PVA is completely dissolved.
-
Crosslinker Addition: In a separate container, dissolve a calculated amount of this compound in DMSO. The molar ratio of OBA to PVA repeating units can be varied to control the crosslinking density (e.g., 1:10, 1:20).
-
Mixing: Add the OBA solution to the PVA solution under continuous stirring to ensure a homogeneous mixture.
-
Crosslinking Reaction: Increase the temperature of the mixture to 140-160°C and maintain it for several hours (e.g., 4-6 hours) to facilitate the esterification reaction between the hydroxyl groups of PVA and the carboxylic acid groups of OBA.
-
Gel Formation and Purification: After the reaction, allow the mixture to cool to room temperature, during which a solid hydrogel will form. Cut the resulting hydrogel into small pieces and immerse them in deionized water for 72 hours, changing the water frequently to wash away any unreacted OBA and residual DMSO.
-
Drying: Freeze-dry the purified hydrogel samples or dry them in a vacuum oven at 60°C until a constant weight is achieved. The dried hydrogel is now ready for characterization and application studies.
Characterization Protocols
Thorough characterization is essential to understand the physical, chemical, and functional properties of the synthesized hydrogels.
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb and retain water, a critical property for drug delivery.[7]
-
Immerse a pre-weighed dried hydrogel sample (Wd) in a buffer solution (e.g., PBS pH 7.4) at 37°C.
-
At regular time intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] x 100
Morphological Analysis (SEM)
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and internal porous structure of the hydrogel, which influences its swelling and drug release properties.[8][9]
-
Freeze-dry a swollen hydrogel sample to preserve its porous structure.
-
Fracture the dried sample to expose its cross-section.
-
Mount the sample on an aluminum stub and sputter-coat it with a thin layer of gold to make it conductive.[8]
-
Examine the sample under the SEM to obtain micrographs of its surface and internal structure.
Structural Analysis (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the hydrogel and verify that the crosslinking reaction has occurred.
-
Record the FTIR spectra of the raw materials (PVA, OBA) and the synthesized hydrogel.
-
Compare the spectra. The formation of the hydrogel is confirmed by the appearance of a new ester carbonyl peak (around 1730 cm⁻¹) and a decrease in the intensity of the carboxylic acid hydroxyl peak from OBA.
Application in Drug Delivery
OBA-based hydrogels can serve as efficient carriers for the controlled release of therapeutic agents.[10][11] The aromatic nature of OBA can also facilitate drug loading through π-π stacking interactions with aromatic drug molecules.
Drug Loading Protocol
-
Swell a known weight of the dried hydrogel in a drug solution of a specific concentration for 24-48 hours.
-
After loading, remove the hydrogel and rinse it briefly with deionized water to remove any surface-adsorbed drug.
-
Dry the drug-loaded hydrogel.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectroscopy.
In Vitro Drug Release Protocol
-
Place a weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS pH 7.4).
-
Keep the system at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Quantitative data from characterization and application studies should be organized for clear comparison.
Table 1: Swelling Properties of OBA-PVA Hydrogels with Varying Crosslinker Ratios
| Hydrogel Formulation (PVA:OBA Molar Ratio) | Equilibrium Swelling Ratio (ESR) at pH 7.4 (%) |
| 20:1 | 850 ± 45 |
| 15:1 | 620 ± 30 |
| 10:1 | 410 ± 25 |
Table 2: Drug Loading and Release Characteristics
| Hydrogel Formulation (PVA:OBA Molar Ratio) | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |
| 20:1 | 75 ± 5 | 88 ± 6 |
| 15:1 | 82 ± 4 | 71 ± 5 |
| 10:1 | 88 ± 3 | 55 ± 4 |
Structure-Property Relationships
The properties of the hydrogel are directly linked to its composition. The concentration of the OBA crosslinker dictates the network density, which in turn controls key functional characteristics like swelling and drug release rate.
Caption: Relationship between OBA concentration and hydrogel properties.
References
- 1. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels: Properties and Applications in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. One-step preparation of hydrogel based on different molecular weights of chitosan with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogel-Based Formulations to Deliver Analgesic Drugs: A Scoping Review of Applications and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Application Notes: High-Performance Heat-Resistant Films from 4,4'-Oxydibenzoic Acid
Introduction
4,4'-Oxydibenzoic acid is a highly versatile aromatic dicarboxylic acid monomer crucial for the synthesis of advanced, high-performance polymers. Its unique chemical structure, featuring a flexible ether linkage between two rigid phenyl rings, imparts an exceptional balance of thermal stability, mechanical robustness, and processability to the resulting polymers. This combination of properties makes it an ideal building block for creating heat-resistant films for demanding applications in the aerospace, electronics, and automotive industries. This document provides detailed application notes and protocols for the synthesis of polyesters and polyamides from this compound and the subsequent fabrication of heat-resistant films.
Key Applications
Heat-resistant films derived from this compound are suitable for a variety of high-performance applications, including:
-
Flexible Printed Circuit Boards (FPCBs): The excellent thermal stability and dielectric properties of these films make them ideal substrates for FPCBs used in consumer electronics and automotive applications.
-
Wire and Cable Insulation: Their high-temperature resistance and good mechanical strength provide reliable insulation for wires and cables operating in harsh environments.
-
Aerospace Components: The lightweight nature and high-temperature performance of these films are advantageous for various applications in aircraft and spacecraft, including flexible heaters and insulation blankets.
-
Protective Coatings: Films can be used as protective layers for surfaces exposed to high temperatures and corrosive environments.
Data Presentation: Thermal and Mechanical Properties
The properties of films derived from this compound can be tailored by the choice of the comonomer (diamine or diol). Below is a summary of typical thermal and mechanical properties for various polyamides and polyesters synthesized using this compound or structurally similar aromatic dicarboxylic acids.
Table 1: Thermal Properties of Polyamides and Polyesters
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) |
| Polyamide with 4,4'-Oxydianiline | 260 - 280 | > 500 |
| Polyamide with p-Phenylenediamine | > 300 | > 520 |
| Copolyester with Ethylene Glycol and Terephthalic Acid | 80 - 120 | > 450 |
| Copolyester with 1,4-Butanediol and Terephthalic Acid | 60 - 100 | > 450 |
Table 2: Mechanical Properties of Polyamide and Polyester Films
| Polymer Composition | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide with 4,4'-Oxydianiline Film | 80 - 110 | 2.0 - 3.0 | 10 - 30 |
| Polyamide with m-Phenylenediamine Film | 90 - 120 | 2.5 - 3.5 | 5 - 15 |
| Copolyester with Ethylene Glycol and Terephthalic Acid Film | 50 - 80 | 1.5 - 2.5 | 50 - 150 |
| Copolyester with 1,4-Butanediol and Terephthalic Acid Film | 40 - 70 | 1.0 - 2.0 | 100 - 300 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of polyamides and polyesters from this compound and the subsequent fabrication of heat-resistant films.
Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a common laboratory-scale method for synthesizing aromatic polyamides.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the this compound, aromatic diamine, and calcium chloride in a vacuum oven at 80°C for at least 4 hours before use.
-
Reaction Setup: In the three-necked flask, dissolve this compound (1 equivalent) and the aromatic diamine (1 equivalent) in NMP under a nitrogen atmosphere. Add anhydrous CaCl2 (typically 5-10 wt% of the solvent) to the solution to aid in polymer solubility.
-
Polymerization: To the stirred solution, add pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (2 equivalents). Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with hot deionized water to remove residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 100-120°C overnight.
Protocol 2: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol is suitable for the synthesis of polyesters from this compound and aliphatic or aromatic diols.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
Stabilizer (e.g., triethyl phosphite)
Equipment:
-
High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column for byproduct removal.
-
Vacuum pump
-
Heating system capable of reaching >280°C
Procedure:
-
Esterification: Charge the reactor with this compound (1 equivalent), the diol (1.1-1.2 equivalents, slight excess to account for volatilization), and the catalyst. Heat the mixture under a slow stream of nitrogen to 180-220°C to initiate the esterification reaction, during which water is distilled off.
-
Polycondensation: After the theoretical amount of water has been collected, add the stabilizer. Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.
-
High Vacuum Stage: Continue the reaction under high vacuum for 2-4 hours to increase the molecular weight of the polyester. The reaction is complete when the desired melt viscosity is achieved.
-
Extrusion and Pelletizing: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify. Pelletize the resulting polymer strand for further processing.
Protocol 3: Preparation of Heat-Resistant Films by Solution Casting
This method is suitable for soluble polyamides and some polyesters.
Materials:
-
Synthesized polymer powder
-
Solvent (e.g., NMP, N,N-dimethylacetamide (DMAc), m-cresol)
Equipment:
-
Glass plates or petri dishes
-
Doctor blade or casting knife
-
Leveling table
-
Vacuum oven
Procedure:
-
Solution Preparation: Prepare a 10-20 wt% solution of the polymer in a suitable solvent by stirring at room temperature or with gentle heating until the polymer is completely dissolved.
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the polymer solution onto the glass plate and use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at 60-80°C for several hours to slowly evaporate the solvent.
-
Thermal Curing (Imidization for Polyamide Precursors): For poly(amic acid) precursors of polyimides, a stepwise thermal curing process is required. Typically, the film is heated to 100°C, 200°C, and finally 300-350°C, holding at each temperature for 1 hour. This process removes water and induces cyclization to the imide structure.
-
Film Removal and Annealing: After cooling, carefully peel the film from the glass substrate. The film can be further annealed at a temperature slightly above its glass transition temperature to improve its mechanical properties and dimensional stability.
Protocol 4: Preparation of Heat-Resistant Films by Melt Pressing
This method is suitable for thermoplastic polyesters and some polyamides.
Materials:
-
Synthesized polymer pellets or powder
Equipment:
-
Hydraulic hot press with temperature control
-
Metal plates (e.g., stainless steel)
-
Release film (e.g., Kapton®, aluminum foil)
-
Spacer shims of desired film thickness
Procedure:
-
Sample Preparation: Place the polymer powder or pellets between two metal plates lined with a release film. Use spacer shims to control the final film thickness.
-
Melting: Place the assembly into the hot press preheated to a temperature above the polymer's melting point (typically 280-350°C). Apply low pressure to allow the polymer to melt completely.
-
Pressing: Once the polymer is molten, increase the pressure to 5-10 MPa and hold for 1-5 minutes to ensure a void-free film.
-
Cooling: Cool the press platens under pressure. The cooling rate can be controlled to influence the crystallinity and morphology of the film. For amorphous films, rapid cooling (quenching) is required. For semi-crystalline films, a slower cooling rate is used.
-
Film Removal: Once cooled to room temperature, remove the film from the press and peel it from the release film.
Visualizations
Caption: Workflow for the synthesis of polyamides or polyesters.
Caption: Experimental workflows for film fabrication.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Oxydibenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Oxydibenzoic acid synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.
Section 1: Ullmann Condensation Synthesis of this compound
The Ullmann condensation is a widely used method for the synthesis of diaryl ethers. In the context of this compound, this typically involves the copper-catalyzed reaction of a 4-halobenzoic acid (or its ester) with a 4-hydroxybenzoic acid (or its ester) in the presence of a base.
Frequently Asked Questions (FAQs) - Ullmann Condensation
Q1: What is the general reaction scheme for the Ullmann synthesis of this compound?
A1: The reaction involves the coupling of a 4-halobenzoic acid derivative with a 4-hydroxybenzoic acid derivative, catalyzed by a copper species in the presence of a base. The general scheme is as follows:
Where X is typically I or Br.
Q2: What are the key parameters that influence the yield of the Ullmann condensation?
A2: Several factors critically affect the reaction yield:
-
Catalyst: The choice and quality of the copper catalyst are crucial. Copper(I) salts like CuI and CuBr are commonly used.
-
Ligand: The presence of a suitable ligand can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reaction.
-
Base: The choice of base is critical for deprotonating the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are often used.
-
Temperature: Ullmann reactions typically require elevated temperatures, often in the range of 140-280°C.[1]
-
Reactant Purity: The purity of the starting materials, 4-halobenzoic acid and 4-hydroxybenzoic acid, is important to prevent side reactions.
Troubleshooting Guide - Ullmann Condensation
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in the Ullmann synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting:
-
Problem: Inactive Catalyst
-
Possible Cause: The copper catalyst may have oxidized or is of poor quality.
-
Solution: Use fresh, high-purity copper(I) salts. Consider using a more robust catalyst system, such as a pre-formed copper-ligand complex.
-
-
Problem: Inefficient Ligand
-
Possible Cause: The chosen ligand may not be optimal for your specific substrates.
-
Solution: Screen different types of ligands. N,N- and N,O-chelating ligands are often effective. For electron-rich systems, ligands like N,N-dimethylglycine have shown good results.
-
-
Problem: Inappropriate Base or Solvent
-
Possible Cause: The base may not be strong enough to deprotonate the phenol, or the solvent may not be suitable for the reaction conditions.
-
Solution: For non-polar solvents like toluene, stronger bases like potassium phosphate may be more effective than potassium carbonate. In polar aprotic solvents like DMF or DMSO, cesium carbonate is often a good choice. Ensure the solvent is anhydrous, as water can deactivate the base and catalyst.
-
-
Problem: Suboptimal Reaction Temperature
-
Possible Cause: The reaction temperature may be too low for the coupling to occur efficiently.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition. The optimal temperature can be substrate-dependent.
-
-
Problem: Impure Reactants
-
Possible Cause: Impurities in the starting materials can interfere with the reaction.
-
Solution: Purify the 4-halobenzoic acid and 4-hydroxybenzoic acid before use, for example, by recrystallization.
-
Q4: I am observing significant amounts of side products. What are the common side products and how can I minimize their formation?
A4: Common side products in the Ullmann diaryl ether synthesis include:
-
Homocoupling of the aryl halide: This leads to the formation of biphenyl derivatives.
-
Reduction of the aryl halide: This results in the formation of benzoic acid.
-
Decomposition of reactants or product: At high temperatures, decarboxylation or other degradation pathways can occur.
To minimize side product formation:
-
Optimize Catalyst and Ligand: A well-chosen catalyst-ligand system can improve the selectivity for the desired C-O bond formation.
-
Control Reaction Temperature: Avoid excessively high temperatures that can promote side reactions and decomposition.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes the effect of different solvents and bases on the yield of this compound synthesis via Ullmann condensation, based on data from patent literature.[2]
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (HPLC) |
| Sulfolane | K₂CO₃ | 143-145 | 16 | 95.9 | 99.4 |
| Dimethyl Sulfoxide (DMSO) | KOH | 163-165 | 16 | 90.3 | 99.3 |
| N,N-Dimethylformamide (DMF) | Na₂CO₃ | 140-142 | 16 | 80.3 | 97.4 |
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a representative example based on literature procedures.[2]
Materials:
-
4-Chlorobenzoic acid
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Sulfolane (anhydrous)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add sulfolane, 4-chlorobenzoic acid, 4-hydroxybenzoic acid, and potassium carbonate.
-
Stir the mixture and add the copper(I) iodide catalyst.
-
Heat the reaction mixture to 143-145°C and maintain this temperature for 16 hours, with continuous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the concentration of 4-chlorobenzoic acid is below 0.5%.
-
Once the reaction is complete, cool the mixture to below 100°C.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Stir the resulting slurry at 40-50°C for one hour.
-
Filter the precipitate and wash the filter cake with hot water.
-
Dry the product in an oven to obtain this compound.
Visualization: Ullmann Synthesis Workflow and Troubleshooting
Caption: Experimental workflow for the Ullmann synthesis of this compound.
Caption: Troubleshooting guide for low yield in Ullmann synthesis.
Section 2: Oxidation of 4,4'-Ditolylether
Another common route to this compound is the oxidation of 4,4'-ditolylether. This method typically employs strong oxidizing agents like potassium permanganate (KMnO₄).
Frequently Asked Questions (FAQs) - Oxidation of 4,4'-Ditolylether
Q5: What is the general principle behind the oxidation of 4,4'-ditolylether to this compound?
A5: The synthesis relies on the oxidation of the two methyl groups on the aromatic rings to carboxylic acid groups. The ether linkage is generally stable under these conditions, provided the reaction is carefully controlled. Strong oxidizing agents are required for this transformation.
Q6: Which oxidizing agents are commonly used for this reaction?
A6: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for converting alkylbenzenes to benzoic acids.[3] Other potential oxidants include chromic acid and nitric acid, but KMnO₄ is often preferred for its efficiency, though it can generate significant manganese dioxide waste. A Chinese patent mentions a two-step oxidation process using potassium permanganate.[1]
Troubleshooting Guide - Oxidation of 4,4'-Ditolylether
Q7: The oxidation of my 4,4'-ditolylether is incomplete, and I have a mixture of products. How can I improve the conversion?
A7: Incomplete oxidation is a common issue. Here are some troubleshooting steps:
-
Problem: Insufficient Oxidizing Agent
-
Possible Cause: The stoichiometric amount of the oxidizing agent may be insufficient for the complete oxidation of both methyl groups.
-
Solution: Ensure that a sufficient excess of the oxidizing agent (e.g., KMnO₄) is used. The stoichiometry for the oxidation of one methyl group to a carboxylic acid with KMnO₄ is 2:3 (KMnO₄:Ar-CH₃). Therefore, for 4,4'-ditolylether, at least a 4:3 molar ratio of KMnO₄ to the starting material is required. In practice, a larger excess is often used.
-
-
Problem: Low Reaction Temperature
-
Possible Cause: The reaction temperature may not be high enough to drive the oxidation to completion.
-
Solution: The oxidation is typically carried out at elevated temperatures, often in boiling water.[4] Ensure the reaction mixture is heated adequately and for a sufficient duration.
-
-
Problem: Poor Solubility of the Substrate
-
Possible Cause: 4,4'-Ditolylether has low solubility in water, which can limit the reaction rate.
-
Solution: The reaction is often performed in a biphasic system with vigorous stirring to maximize the interfacial area between the aqueous permanganate solution and the organic substrate. The use of a phase-transfer catalyst can also be beneficial.
-
Q8: I suspect the ether bond is being cleaved during the reaction. How can I prevent this?
A8: Cleavage of the ether linkage is a potential side reaction under harsh oxidative conditions.
-
Possible Cause: Excessively high temperatures or prolonged reaction times can lead to the degradation of the diaryl ether.
-
Solution:
-
Control Temperature: Carefully control the reaction temperature to avoid overheating.
-
Monitor Reaction Progress: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-oxidation and decomposition of the product.
-
pH Control: The reaction is typically carried out under basic or neutral conditions. Acidic conditions can promote ether cleavage.
-
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, basic/neutral, heat | High efficiency, readily available | Generates MnO₂ waste, can be harsh |
| O₂ / Co, Mn catalysts | Acetic acid, heat, pressure | "Greener" oxidant, high yield | Requires specialized equipment (pressure reactor) |
| HNO₃ | Concentrated, heat | Strong oxidant | Can lead to nitration of the aromatic ring |
Experimental Protocol: Oxidation of 4,4'-Ditolylether with Potassium Permanganate
This is a general procedure adapted from the oxidation of similar alkylbenzenes.[4]
Materials:
-
4,4'-Ditolylether
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) or Sulfuric acid (for work-up)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,4'-ditolylether and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared, indicating its consumption. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.
-
Work-up Option 1 (Bisulfite): To the combined filtrate, add sodium bisulfite to reduce any remaining permanganate and MnO₂.
-
Work-up Option 2 (Acidification): Acidify the filtrate with sulfuric acid, which will also dissolve the MnO₂.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a low pH to precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualization: Oxidation Workflow and Troubleshooting
Caption: Experimental workflow for the oxidation of 4,4'-ditolylether.
Caption: Troubleshooting guide for the oxidation of 4,4'-ditolylether.
Section 3: Purification and Analysis
Q9: What is the best method to purify the crude this compound?
A9: Recrystallization is a highly effective method for purifying crude this compound.[5][6] Due to its high melting point and polar nature, suitable solvents would be polar protic solvents. A common and effective method is recrystallization from hot water or a mixture of an organic solvent and water (e.g., ethanol/water).[5][6][7] The principle is that the desired compound is highly soluble in the hot solvent but has low solubility upon cooling, while impurities either remain in solution or are removed by hot filtration.
Q10: How can I determine the purity of my final product?
A10: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the product and identifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like phosphoric acid) is commonly used.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 329°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the key functional groups (carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage).
References
- 1. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4,4'-Oxydibenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4,4'-Oxydibenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common synthesis involves the reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in a high-boiling polar solvent.[1] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 4-chlorobenzoic acid and 4-hydroxybenzoic acid.
-
Residual Solvents: High-boiling polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are often used in the synthesis and can be retained in the crude product.[1]
-
Side-Reaction Byproducts: Isomeric and polymeric byproducts may form under certain reaction conditions.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two most common and effective purification methods for crude this compound are:
-
Precipitation and Washing: This method involves dissolving the crude product in a suitable solvent and then inducing precipitation, followed by thorough washing to remove impurities. A patented method describes precipitating the product from the reaction mixture by adding water.[1]
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. It involves dissolving the crude material in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solvent.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature. Due to the polar nature of the dicarboxylic acid, polar solvents are generally good candidates.[2][3] While this compound is noted as insoluble in water, polar aprotic solvents like DMF have been used for the recrystallization of structurally similar compounds, often in combination with an anti-solvent like water.[4][5] Small-scale solubility tests with various solvents are highly recommended to determine the optimal solvent or solvent system for your specific crude material.
Q4: How can I assess the purity of my purified this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the purity of this compound.[1] Purity is typically calculated by comparing the peak area of the product to the total area of all peaks in the chromatogram. Melting point analysis can also serve as a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Solution(s) |
| Incomplete Dissolution | "My crude this compound is not fully dissolving in the hot solvent during recrystallization." | - Insufficient solvent volume.- The chosen solvent is not appropriate.- Presence of insoluble impurities. | - Add small increments of hot solvent until the solid dissolves. Avoid a large excess to prevent low yield.- Conduct small-scale solubility tests to find a more suitable solvent. Consider polar aprotic solvents like DMF or a solvent mixture.- If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it.[3] |
| "Oiling Out" | "Instead of forming crystals, an oily layer separates from the solution upon cooling." | - The boiling point of the solvent is higher than the melting point of the product or its impurities.- The solution is supersaturated with impurities. | - Reheat the solution and add more of the "good" solvent to decrease the saturation level.- Employ a solvent mixture. Dissolve the compound in a "good" solvent (e.g., DMF) at an elevated temperature, and then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then cool slowly.[2] |
| No Crystal Formation | "The solution has cooled, but no crystals have formed." | - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution is in a metastable supersaturated state and requires a nucleation trigger. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface.- Add a "seed" crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.[6] |
| Low Yield | "My final yield of purified crystals is very low." | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Washing crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Always wash the collected crystals with a small amount of ice-cold solvent. |
| Product Discoloration | "The purified this compound is not white." | - Presence of colored impurities that are not effectively removed by the chosen purification method. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it may also adsorb the desired product, potentially reducing the yield.[7] |
Experimental Protocols
Method 1: Purification by Precipitation and Washing
This protocol is adapted from a patented synthesis method where the product is purified directly from the reaction mixture.[1]
Materials:
-
Crude this compound reaction mixture (in a high-boiling polar solvent like DMSO or DMF)
-
Deionized water
-
Beaker
-
Stirring apparatus
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
-
Drying oven
Procedure:
-
Cool the reaction mixture containing crude this compound to below 100°C.
-
While stirring, slowly add deionized water to the reaction mixture. The addition of water will cause the this compound to precipitate out of the solution.
-
Continue stirring the suspension at 40-50°C for approximately one hour to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with warm deionized water (approximately 40°C) to remove residual solvent and water-soluble impurities.
-
Dry the purified product in an oven to obtain this compound.
Method 2: Purification by Recrystallization
This is a general protocol for recrystallization that can be optimized for this compound. A DMF/water solvent system is a good starting point for optimization, based on procedures for similar compounds.[5]
Materials:
-
Crude this compound
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of DMF and heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, slowly add deionized water (as an anti-solvent) dropwise until the solution becomes persistently turbid.
-
Gently reheat the solution until the turbidity just disappears, then allow it to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold DMF/water mixture or ice-cold water to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
Data Presentation
The following table summarizes the quantitative data obtained from a patented purification method for this compound.[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| Purity (by HPLC) | 99.4% | 99.3% | 97.4% |
| Yield | 95.9% | 90.3% | 80.3% |
Visualizations
Caption: Experimental workflows for the purification of crude this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
- 1. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
How to avoid isomer formation in 4,4'-Oxydibenzoic acid synthesis
Technical Support Center: Synthesis of 4,4'-Oxydibenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound, with a primary focus on avoiding isomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
A1: Besides the desired this compound, the primary isomeric impurities are 3,4'-Oxydibenzoic acid and 3,3'-Oxydibenzoic acid. The formation of these isomers is a significant challenge in achieving high purity of the final product.
Q2: What is the most common synthetic route for this compound?
A2: The most widely used method is the Ullmann condensation, which involves the copper-catalyzed reaction of a 4-substituted halobenzoic acid (typically 4-chlorobenzoic acid) with 4-hydroxybenzoic acid in the presence of a base.[1][2] Variations of this method exist, including the use of different copper catalysts, bases, and solvents.
Q3: Why is controlling isomer formation important in the synthesis of this compound?
A3: For many applications, particularly in polymer chemistry and materials science where this compound is used as a monomer, the presence of isomers can significantly disrupt the polymer chain structure and negatively impact the material's properties, such as thermal stability and mechanical strength. In pharmaceutical applications, isomeric purity is a strict regulatory requirement.
Q4: Are there alternative synthetic methods that can minimize isomer formation?
A4: While the Ullmann condensation is prevalent, other methods for diaryl ether synthesis, such as nucleophilic aromatic substitution (SNAr), have been explored. The regioselectivity of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic rings. Careful selection of starting materials with appropriate activating groups can potentially lead to higher selectivity.
Troubleshooting Guide: Minimizing Isomer Formation
This guide addresses common issues related to isomer formation during the synthesis of this compound via the Ullmann condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of 3,4'- and 3,3'- isomers detected in the product. | High Reaction Temperature: Elevated temperatures can decrease the regioselectivity of the reaction. | Optimize the reaction temperature. While high temperatures are often required for the Ullmann condensation, it is crucial to find a balance that promotes the reaction rate without significantly compromising selectivity. Monitor the reaction at different temperatures (e.g., in the range of 140-200°C) and analyze the isomer distribution.[2] |
| Inappropriate Base or Catalyst System: The nature of the base and the copper catalyst (and any associated ligands) plays a critical role in the reaction's regioselectivity. | - Base Selection: Weaker bases like potassium carbonate are often preferred over stronger bases like sodium hydroxide, as they can lead to higher selectivity. - Catalyst System: Experiment with different copper sources (e.g., CuI, Cu2O, copper powder) and consider the addition of ligands such as phenanthroline or N,N-dimethylglycine, which can improve the catalyst's activity and selectivity. | |
| Side Reactions of Reactants: Under harsh reaction conditions, the starting materials themselves might undergo side reactions leading to the formation of precursors for the undesired isomers. | - Purity of Starting Materials: Ensure the high purity of 4-chlorobenzoic acid and 4-hydroxybenzoic acid. - Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. Prolonged reaction times at high temperatures can lead to isomer scrambling. | |
| Inconsistent Isomer Ratios Between Batches. | Variability in Reaction Conditions: Small variations in temperature, heating rate, stirring speed, or moisture content can affect the reaction's outcome. | - Strict Process Control: Maintain precise control over all reaction parameters. Use a well-calibrated heating mantle with a temperature controller and ensure consistent stirring. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and ensure reproducibility. |
| Difficulty in Separating Isomers from the Final Product. | Similar Physicochemical Properties of Isomers: The isomers of oxydibenzoic acid have very similar polarities and solubilities, making their separation by simple recrystallization challenging. | - Fractional Crystallization: Employ fractional crystallization from a suitable solvent or solvent mixture. This may require multiple recrystallization steps. - Column Chromatography: For smaller scales or for obtaining highly pure material, silica gel column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid (to suppress deprotonation of the carboxylic acids) is a good starting point. |
Data Presentation: Synthesis Conditions and Product Purity
While specific quantitative data on isomer ratios under varying conditions is scarce in publicly available literature, the following table summarizes typical reaction conditions from published procedures that report high purity of the final this compound product. This suggests that these conditions favor the formation of the desired isomer.
| Reference Type | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Reported Purity of 4,4'-Isomer (%) |
| Patent[3] | 4-chlorobenzoic acid, 4-hydroxybenzoic acid | Not specified | Acid-binding agent | Polar high-boiling solvent | 140-280 | >99.0 (HPLC) |
| Patent[3] | 4-chlorobenzoic acid, 4-hydroxybenzoic acid | Not specified | Sodium hydroxide | Sulfolane (recovered) | 180-182 | 99.0 (HPLC) |
Experimental Protocols
Protocol 1: Ullmann Condensation for High-Purity this compound
This protocol is a generalized procedure based on common practices in the literature for minimizing isomer formation.
Materials:
-
4-chlorobenzoic acid
-
4-hydroxybenzoic acid
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF) or Sulfolane (high-purity, anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-hydroxybenzoic acid and anhydrous potassium carbonate to anhydrous DMF.
-
Formation of Phenoxide: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to form the potassium salt of 4-hydroxybenzoic acid.
-
Addition of Reactants and Catalyst: Add 4-chlorobenzoic acid and a catalytic amount of CuI to the reaction mixture.
-
Reaction: Heat the mixture to 140-160°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of deionized water.
-
Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the crude oxydibenzoic acid.
-
Isolation and Washing: Filter the precipitate, wash thoroughly with deionized water to remove inorganic salts, and then with a small amount of a cold organic solvent (e.g., acetone) to remove colored impurities.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Dimethylacetamide (DMAC) or a mixture of acetic acid and water
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot DMAC or an acetic acid/water mixture.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. Repeat the recrystallization process if necessary to achieve the desired purity.
Mandatory Visualizations
Synthesis and Isomer Formation Pathway
Caption: Reaction pathway for the synthesis of this compound and the formation of undesired isomers.
Troubleshooting Workflow for Isomer Formation
Caption: A decision tree for troubleshooting and minimizing isomer formation during synthesis.
Logical Relationship of Purification Steps
Caption: A workflow illustrating the logical steps for the purification of this compound.
References
Technical Support Center: Optimizing Polymerization Reactions with 4,4'-Oxydibenzoic Acid
Welcome to the technical support center for the optimization of polymerization reactions involving 4,4'-Oxydibenzoic acid (ODBA). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-performance polymers such as polyamides and polyesters using ODBA.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization reactions for this compound?
A1: this compound is a versatile monomer primarily used in polycondensation reactions to synthesize various aromatic polymers. The most common methods include:
-
Direct Phosphorylation Polycondensation: This method is widely used for synthesizing aromatic polyamides by reacting ODBA with aromatic diamines. The Yamazaki-Higashi reaction is a well-known example, often employing triphenyl phosphite (TPP) and pyridine in a solvent like N-methyl-2-pyrrolidone (NMP) with lithium chloride (LiCl) to enhance solubility.
-
Melt Polycondensation: This solvent-free method is common for producing polyesters. It involves heating ODBA with a diol at high temperatures, typically under vacuum, to drive the removal of the condensation byproduct (water) and achieve high molecular weight polymers.
-
Solution Polycondensation: This involves reacting ODBA (or its more reactive diacid chloride derivative) with a comonomer in a high-boiling point aprotic solvent.
Q2: Why is my final polymer discolored (yellow or brown)?
A2: Discoloration in aromatic polymers is a common issue that can arise from several factors:
-
High Reaction Temperatures: Prolonged exposure to high temperatures during polymerization can lead to thermal degradation and the formation of chromophores.[1][2]
-
Oxidation: The presence of oxygen at elevated temperatures can cause oxidative degradation of the polymer backbone.[2] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Impurities: Impurities in the monomers or solvent can act as catalysts for degradation reactions.[2]
-
Catalyst Residues: Certain catalysts, particularly some titanium-based compounds, can cause discoloration.[3]
-
UV Exposure: Aromatic polymers can be susceptible to yellowing upon exposure to UV light.[1][4]
Q3: How can I improve the solubility of my aromatic polyamide or polyester?
A3: Aromatic polymers are often difficult to dissolve in common organic solvents due to their rigid backbones and strong intermolecular interactions. To improve solubility:
-
Incorporate Flexible or Bulky Groups: Co-polymerizing with monomers containing flexible ether linkages or bulky side groups (like adamantyl groups) can disrupt chain packing and enhance solubility.[5]
-
Use Appropriate Solvents: High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are often effective.[6]
-
Add Salts: For aromatic polyamides, adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent can significantly improve solubility by disrupting the strong hydrogen bonds between polymer chains.[6]
Troubleshooting Guides
Issue 1: Low Molecular Weight or Low Inherent Viscosity
Symptoms: The resulting polymer has poor mechanical properties, is brittle, or the measured inherent viscosity and molecular weight are below the expected range.
| Potential Cause | Recommended Solution |
| Imprecise Stoichiometry | Ensure a precise 1:1 molar ratio of this compound and the comonomer (diamine or diol). Even a slight deviation can significantly limit chain growth. Perform accurate weighing and consider titrating comonomer solutions if their purity is not guaranteed. |
| Monomer Impurities | Use high-purity monomers. Purify this compound and the comonomer by recrystallization before use. Monofunctional impurities can act as chain terminators.[7] |
| Inefficient Removal of Byproducts | In polycondensation, the removal of byproducts like water is crucial to drive the reaction equilibrium towards the polymer. For melt polycondensation, ensure a high vacuum is applied during the later stages. For solution polymerization, use a dean-stark trap or other methods to remove water. |
| Incomplete Reaction | Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress by observing the viscosity of the reaction mixture. Be cautious of excessively high temperatures that can cause degradation. |
| Inactive Catalyst | For polyesterification, ensure the catalyst is active. Use a fresh, properly stored catalyst. Optimize the catalyst concentration, as too little will result in a slow reaction, while too much can cause side reactions.[3] |
Issue 2: Gel Formation During Polymerization
Symptoms: The reaction mixture becomes an insoluble, cross-linked gel, preventing further processing and characterization.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Excessive temperatures can promote side reactions that lead to cross-linking.[8] Carefully control the reaction temperature and consider a step-wise heating profile. |
| Presence of Trifunctional Impurities | Impurities with more than two functional groups in the monomers can act as cross-linking agents. Ensure high purity of the starting materials. |
| Oxidative Side Reactions | The presence of oxygen at high temperatures can lead to oxidative cross-linking. Maintain a strict inert atmosphere (nitrogen or argon) throughout the polymerization process. |
| Inappropriate Catalyst Concentration | In some systems, high concentrations of certain catalysts can promote side reactions leading to gelation. Optimize the catalyst concentration. |
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamide via Direct Phosphorylation Polycondensation
This protocol is based on the Yamazaki-Higashi reaction.
Materials:
-
This compound (ODBA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), dried
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add ODBA (1 eq.), the aromatic diamine (1 eq.), NMP, pyridine, and LiCl.
-
Stir the mixture under a slow stream of nitrogen at room temperature until all solids have dissolved.
-
Add triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 105-110°C and maintain this temperature with stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Allow the viscous solution to cool to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove residual solvents and reagents.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Synthesis of Aromatic Polyester via Melt Polycondensation
Materials:
-
This compound (ODBA)
-
Aliphatic or aromatic diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate, antimony trioxide)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump, add ODBA (1 eq.), the diol (1-1.2 eq.), and the catalyst.
-
Heat the mixture under a slow flow of nitrogen to a temperature where the monomers melt and form a homogenous solution (e.g., 160-180°C).
-
Maintain this temperature for 2-4 hours to facilitate the initial esterification and removal of the bulk of the water (oligomerization stage).
-
Gradually increase the temperature (e.g., to 200-240°C) while slowly applying a high vacuum (<1 mbar).
-
Continue the reaction under high vacuum for 4-8 hours to promote the growth of high molecular weight polymer. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is reached, cool the reactor and extrude or dissolve the polymer for further processing.
Data Presentation
Table 1: Typical Properties of Aromatic Polyamides Derived from this compound
| Co-monomer (Diamine) | Inherent Viscosity (dL/g) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | 10% Weight Loss Temp. (°C) |
| Diamine with adamantyl group | 0.43 - 1.03 | 12,000 - 59,000 | 37,000 - 93,000 | ~2.0-3.1 | 240 - 300 | > 450 |
| Various flexible/substituted diamines | 0.49 - 1.32 | 19,000 - 50,000 | 31,000 - 80,000 | ~1.6-2.0 | 250 - 295 | > 460 |
Data synthesized from multiple sources for illustrative purposes. Actual values will depend on specific reaction conditions.[9]
Table 2: Influence of Aliphatic Diacid Spacer Length on Properties of Copolyesters
| Aliphatic Diacid Spacer | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Short | 90 | 175 | 1800 | 270 |
| Long | 51 | 147 | 980 | 320 |
Illustrative data showing general trends.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of aromatic polymers.
Caption: Logical troubleshooting workflow for addressing low molecular weight in polymerization.
References
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Controlling the crystal growth of 4,4'-Oxydibenzoic acid-based MOFs
Technical Support Center: 4,4'-Oxydibenzoic Acid-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal growth of Metal-Organic Frameworks (MOFs) based on the this compound linker.
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the crystal size and morphology of this compound-based MOFs?
Several factors can be modulated to control the size and shape of MOF crystals:
-
Modulators: The addition of modulators, such as benzoic acid or acetic acid, can compete with the linker for coordination to the metal centers.[1][2] This competition slows down the crystallization process, allowing for more uniform and controlled crystal growth.[1]
-
pH and Buffers: The pH of the reaction solution significantly influences crystal morphology.[2] Using non-coordinating buffers can help to independently control the pH without interfering with the coordination chemistry.[2]
-
Solvent System: The choice of solvent affects the solubility of the precursors and the kinetics of crystal nucleation and growth.[3] Solvents like N,N-dimethylformamide (DMF) are commonly used.[4][5]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can lead to larger crystals, but may also result in lower quality or the formation of undesired phases.
-
Reactant Concentration: The concentration of the metal salt and the organic linker can impact the nucleation rate. Higher concentrations often lead to faster nucleation and smaller crystals.
2. How can I prevent the formation of an amorphous product instead of crystalline MOFs?
The formation of amorphous material is a common issue. To promote crystallinity:
-
Optimize the Solvent: Ensure the metal salt and linker are fully dissolved in the solvent before heating. Ultrasonic dispersion can aid in complete dissolution.[6][7]
-
Control the Reaction Rate: Slowing down the reaction can favor the formation of more ordered, crystalline structures. This can be achieved by using modulators, lowering the reaction temperature, or reducing the reactant concentrations.[1]
-
Adjust the pH: The pH of the synthesis mixture can be critical. For some systems, adjusting the pH to be weakly acidic can promote the desired crystal formation.[8]
-
Ensure Purity of Reagents: Impurities in the starting materials (linker, metal salt, or solvent) can inhibit or disrupt crystal growth.
3. What is the role of a "modulator" in MOF synthesis?
A modulator is a compound, often a monocarboxylic acid like benzoic acid or acetic acid, that is added to the synthesis mixture.[1][9] It competes with the multidentate organic linker (in this case, this compound) for coordination sites on the metal clusters. This competitive binding slows the rate of framework formation, reducing the number of nucleation events and promoting the growth of larger, more well-defined crystals with fewer defects.[2]
4. How do I activate the MOF after synthesis to ensure porosity?
Activation is a critical step to remove residual solvent molecules from the pores of the MOF. A common procedure involves:
-
Washing: After synthesis, the bulk product should be washed multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.[6][7]
-
Solvent Exchange: The high-boiling synthesis solvent is then exchanged with a more volatile solvent, such as ethanol or chloroform. This is typically done by soaking the MOF in the new solvent for 24-48 hours, with several solvent replacements.[9]
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum to remove the volatile solvent, leaving the pores accessible.[9] The temperature for this step should be high enough to remove the solvent but below the MOF's decomposition temperature, which can be determined by Thermogravimetric Analysis (TGA).[9]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound-based MOFs.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal temperature or reaction time. - Incorrect stoichiometry. - Product loss during washing steps. | - Increase reaction time or temperature. - Verify the molar ratios of metal to linker. - Use centrifugation instead of gravity filtration for washing to minimize loss of fine crystals.[6][7] |
| Poor Crystallinity / Amorphous Product | - Reaction rate is too fast, favoring rapid precipitation over ordered crystal growth. - Incorrect pH. - Impurities in reagents or solvent. | - Introduce a modulator (e.g., benzoic acid) to slow down the crystallization kinetics.[1] - Lower the reaction temperature. - Adjust the pH of the solution.[8] - Use high-purity reagents and freshly distilled solvents. |
| Polydisperse Crystals (Wide Size Distribution) | - Inconsistent nucleation rate throughout the reaction. - Insufficient mixing of reagents. | - Vigorously stir the solution during the initial phase of the reaction. - Use a modulator to better control the nucleation and growth phases. The concentration of the modulator can be tuned to achieve more uniform particle sizes.[1] |
| Formation of an Undesired Crystal Phase | - The specific combination of solvent, temperature, and metal salt favors a different coordination environment. | - Systematically vary the synthesis parameters (e.g., solvent, temperature, metal source). - Consult the literature for phase diagrams or established protocols for the desired MOF structure. - Using a co-ligand can sometimes direct the formation of a specific framework.[8] |
| Inconsistent Batch-to-Batch Results | - Minor variations in reagent amounts, water content in the solvent, or heating/cooling rates. | - Precisely control all experimental parameters. Use a programmable oven for consistent temperature ramps. - Use anhydrous solvents if the synthesis is sensitive to water. - Prepare larger stock solutions of precursors to minimize weighing errors for multiple small-scale reactions.[4] |
Experimental Protocols
General Solvothermal Synthesis of a this compound-Based MOF
This protocol is a generalized procedure. Specific amounts, temperatures, and times may need to be optimized for the target metal and desired crystal morphology.
Reagents:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Manganese Chloride Tetrahydrate[8])
-
This compound (H₂OBA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (Optional, e.g., Benzoic Acid)
Procedure:
-
Preparation of Precursor Solution: In a glass vial or Teflon-lined autoclave, dissolve the metal salt and this compound in DMF.[9] If using a modulator, add it to this solution. A typical molar ratio might be 1:1 for metal:linker, with the modulator added in a higher molar excess.
-
Dissolution: Ensure complete dissolution of all solids. Sonication for 10-15 minutes can be beneficial.[6][7]
-
Reaction: Seal the vessel tightly and place it in a programmable oven. Heat the mixture to the desired reaction temperature (typically between 100-150 °C) and hold for 24-72 hours.[8][9]
-
Cooling: Allow the vessel to cool slowly to room temperature.
-
Product Collection: Collect the crystalline product by decanting the supernatant or by centrifugation.
-
Washing: Wash the collected crystals several times with fresh DMF to remove any unreacted starting materials. Centrifuge the sample after each wash to pellet the product before decanting the wash solvent.[6][7]
-
Solvent Exchange: Immerse the washed product in a volatile solvent like ethanol. Replace the ethanol every 12 hours for a total of 2-3 days to ensure complete exchange of DMF.[9]
-
Activation: Decant the ethanol and dry the product under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours to fully activate the MOF.[9]
Visualizations and Workflows
A clear understanding of the experimental workflow and the interplay of synthesis parameters is crucial for success.
Caption: General experimental workflow for the synthesis and activation of MOFs.
Caption: Key parameters influencing MOF crystal growth and resulting properties.
Caption: Troubleshooting logic for common MOF synthesis issues.
References
- 1. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. epfl.ch [epfl.ch]
- 3. Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Thermal Stability of Polymers from 4,4'-Oxydibenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to enhancing the thermal stability of polymers derived from 4,4'-Oxydibenzoic acid (ODBA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of ODBA-based polymers.
| Symptom | Possible Causes | Recommended Actions & Solutions |
| Low Polymer Yield or Molecular Weight | 1. Impure Monomers: Residual solvents, moisture, or byproducts in ODBA or the co-monomer (e.g., bisphenol A) can terminate the polymerization chain.[1] 2. Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diacid and diol monomers will limit the degree of polymerization. 3. Inadequate Reaction Temperature or Time: Insufficient heat or reaction duration may not be enough to drive the polycondensation reaction to completion.[2] 4. Inefficient Removal of Byproducts: The buildup of condensation byproducts, such as water or HCl, can inhibit the forward reaction.[3] 5. Side Reactions: Unwanted side reactions can consume monomers or growing polymer chains.[4] | 1. Monomer Purification: Recrystallize ODBA and the bisphenol co-monomer from appropriate solvents to remove impurities. Ensure all monomers are thoroughly dried under vacuum before use.[1] 2. Precise Stoichiometry: Accurately weigh and calculate the molar equivalents of the monomers. Aim for a 1:1 molar ratio for optimal molecular weight.[5] 3. Optimize Reaction Conditions: Experiment with increasing the reaction temperature in increments (e.g., 10-20°C) and extending the reaction time. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up. 4. Efficient Byproduct Removal: For melt polycondensation, apply a high vacuum in the later stages of the reaction. For solution polycondensation, use an efficient inert gas sparge to carry away volatile byproducts. 5. Controlled Reaction Environment: Conduct the polymerization under a high-purity inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions.[4] |
| Poor Thermal Stability (Lower than expected Td) | 1. Low Molecular Weight: Shorter polymer chains have a higher proportion of less stable end-groups, leading to earlier thermal degradation.[6] 2. Residual Catalyst or Impurities: Trace amounts of catalysts or impurities from the synthesis can catalyze thermal decomposition.[7] 3. Structural Defects: The presence of irregular structures or weak linkages in the polymer backbone can act as initiation sites for thermal degradation. 4. Incomplete Cyclization (for polyimides): If ODBA is used to synthesize polyimides, incomplete conversion of the poly(amic acid) precursor to the final imide structure will result in lower thermal stability. | 1. Increase Molecular Weight: Refer to the solutions for "Low Polymer Yield or Molecular Weight." 2. Polymer Purification: Precipitate the synthesized polymer in a non-solvent to remove residual catalysts and low-molecular-weight oligomers. Wash the polymer thoroughly before drying. 3. Optimize Synthesis Conditions: Ensure a controlled and consistent heating profile during polymerization to promote the formation of a regular polymer structure.[8] 4. Ensure Complete Cyclization: For polyimides, ensure the thermal or chemical imidization step is carried out to completion. This can be monitored by techniques like FTIR spectroscopy. |
| Unexpected TGA Curve Features (e.g., multiple degradation steps) | 1. Presence of Volatiles: An initial weight loss at low temperatures (e.g., < 200°C) is often due to the evaporation of residual solvent or absorbed moisture.[9][10] 2. Degradation of a Second Component: In a polymer blend or composite, the different components will degrade at their characteristic temperatures.[11] 3. Multi-stage Decomposition of the Polymer: Some polymers inherently degrade in multiple steps, corresponding to the scission of different types of chemical bonds in the polymer backbone.[12] 4. Instrument Artifacts: Sudden weight loss can be due to the expulsion of the sample from the crucible.[13] | 1. Thorough Drying: Dry the polymer sample under vacuum at an elevated temperature (below its Tg) before TGA analysis.[9] 2. Analyze Individual Components: Run TGA on the individual components of a blend or composite to identify their respective degradation temperatures.[11] 3. Interpret Degradation Mechanisms: The temperatures of the different degradation steps can provide insight into the polymer's structure and the relative stability of its chemical bonds.[12] 4. Proper Sample Preparation: Use a smaller sample size or cover the sample with a crucible lid with a small hole to prevent sample ejection.[13] |
| Inconsistent DSC Results (e.g., shifting Tg) | 1. Variable Thermal History: The thermal history of the polymer sample (e.g., cooling rate from the melt) can significantly affect the glass transition temperature (Tg).[1] 2. Presence of Plasticizers or Residual Solvents: These can lower the Tg of the polymer. 3. Incomplete Polymerization: A lower molecular weight polymer will generally have a lower Tg. 4. Instrument Calibration: An improperly calibrated DSC instrument will give inaccurate temperature readings. | 1. Standardize Thermal History: Perform a heat-cool-heat cycle in the DSC. The Tg from the second heating scan will be more reproducible as it erases the previous thermal history. 2. Ensure Sample Purity: Thoroughly dry the polymer to remove any residual solvents. 3. Confirm Complete Reaction: Ensure the polymerization has gone to completion to achieve the maximum molecular weight and a stable Tg. 4. Calibrate the Instrument: Regularly calibrate the DSC instrument with certified standards. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a polymer in terms of thermal stability?
A1: this compound is a key monomer used in the synthesis of high-performance polymers such as polyarylates and liquid crystal polymers. Its rigid aromatic structure and the stable ether linkage contribute to the high thermal stability of the resulting polymers. The incorporation of ODBA into the polymer backbone restricts the thermal motion of the polymer chains, thus requiring higher temperatures to initiate degradation.
Q2: How can I further enhance the thermal stability of a polymer already containing this compound?
A2: Several strategies can be employed:
-
Incorporate more rigid co-monomers: Using co-monomers with high aromatic content and rigidity can further increase the overall stiffness of the polymer backbone and, consequently, its thermal stability.
-
Introduce cross-linking: Cross-linking the polymer chains creates a network structure that is more resistant to thermal degradation.
-
Use of thermal stabilizers/antioxidants: The addition of small amounts of thermal stabilizers, such as hindered phenols or phosphites, can inhibit thermo-oxidative degradation pathways.[7]
-
Formation of nanocomposites: Incorporating inorganic nanofillers, such as clay or silica, can create a barrier effect that slows down the diffusion of volatile degradation products and enhances thermal stability.[7]
Q3: What are the key parameters to monitor during the synthesis of ODBA-based polymers to ensure high thermal stability?
A3:
-
Monomer Purity: As with any polycondensation, the purity of the ODBA and the co-monomer is critical. Impurities can act as chain terminators, leading to lower molecular weight and reduced thermal stability.[1][14]
-
Reaction Temperature: The polymerization temperature must be high enough to ensure a sufficient reaction rate and to keep the polymer in solution or molten, but not so high as to cause degradation or side reactions.[8]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidative side reactions that can introduce weak links into the polymer backbone.
-
Efficient Byproduct Removal: Continuous removal of condensation byproducts (e.g., water) is necessary to drive the reaction towards the formation of high molecular weight polymer.[3]
Q4: My TGA results show a 5% weight loss temperature (Td5%) that is lower than reported in the literature for a similar ODBA-based polymer. What could be the reason?
A4:
-
Lower Molecular Weight: Your polymer may have a lower molecular weight than the one reported in the literature.
-
Residual Impurities: The presence of residual monomers, solvents, or catalyst residues can lower the decomposition temperature.
-
Different Heating Rate: The heating rate used in the TGA experiment can affect the measured decomposition temperature. A faster heating rate will generally result in a higher apparent decomposition temperature.[9]
-
Different Atmosphere: The atmosphere used during the TGA analysis (e.g., nitrogen vs. air) will significantly impact the thermal stability. Degradation in air (thermo-oxidative) typically occurs at lower temperatures than in an inert atmosphere like nitrogen.[10]
Q5: Can the ether linkage in this compound be a point of thermal instability?
A5: While the diaryl ether bond is generally considered to be thermally stable, under very high temperatures, it can undergo scission. However, in the context of the overall polymer structure, the degradation of other bonds, such as ester linkages, often occurs at lower temperatures. The high aromatic character of the polymer backbone is the dominant factor contributing to its excellent thermal stability.
Quantitative Data Summary
The following table summarizes the thermal properties of various polyarylates, illustrating the impact of different co-monomers on the thermal stability of polymers that could be synthesized with this compound.
| Polymer System | Co-monomer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10%, °C) (in N2) | Char Yield at 600°C (in N2, %) | Reference |
| Polyarylate | 4,4'-(Hexafluoroisopropylidene)diphenol | 195 | 525 | 58 | |
| Polyarylate | 4,4'-(Isopropylidene)diphenol (Bisphenol A) | 210 | 515 | 55 | |
| Polyarylate | 4,4'-Biphenol | 235 | 530 | 62 | |
| Polyarylate | 9,9-Bis(4-hydroxyphenyl)fluorene | 260 | 540 | 65 |
Note: The diacid component in the reference is 4,4′-dicarboxytriphenylamine, which has a similar rigid aromatic structure to ODBA.
Experimental Protocols
High-Temperature Solution Polycondensation for Poly(Bisphenol A-co-4,4'-Oxydibenzoic acid)
This protocol is a representative procedure for the synthesis of a polyarylate from 4,4'-oxydibenzoyl chloride (the diacid chloride of ODBA) and Bisphenol A.
Materials:
-
4,4'-Oxydibenzoyl chloride
-
Bisphenol A (BPA)
-
High-boiling solvent (e.g., o-dichlorobenzene, diphenyl sulfone)
-
High-purity nitrogen or argon gas
Procedure:
-
Monomer Purification: Recrystallize Bisphenol A from toluene. Purify 4,4'-oxydibenzoyl chloride by vacuum distillation or recrystallization from a suitable solvent. Dry both monomers under vacuum at 80-100°C for at least 12 hours before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add equimolar amounts of 4,4'-oxydibenzoyl chloride and Bisphenol A.
-
Solvent Addition: Add the high-boiling solvent to the flask to achieve a monomer concentration of 10-20% (w/v).
-
Polymerization:
-
Begin stirring and purge the system with inert gas for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture to 180-220°C under a constant slow stream of inert gas.
-
Maintain the reaction at this temperature for 4-8 hours. The viscosity of the solution will increase as the polymerization progresses. The reaction byproduct, HCl, will be evolved and carried out of the system by the inert gas stream.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Thermogravimetric Analysis (TGA) of ODBA-based Polymers
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (alumina or platinum).[13]
-
Instrument Setup:
-
Data Acquisition: Start the experiment and record the weight loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the char yield at a specific temperature (e.g., 800°C).
Differential Scanning Calorimetry (DSC) of ODBA-based Polymers
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
Set the heating and cooling program. A typical program for determining the glass transition temperature (Tg) is:
-
Heat from room temperature to a temperature above the expected Tg at 10-20°C/min.
-
Cool back to room temperature at 10-20°C/min.
-
Heat again at 10-20°C/min to a final temperature.
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan.
Visualizations
Caption: Workflow for the synthesis of polyarylates from this compound.
Caption: Key factors influencing the thermal stability of ODBA-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. US4994546A - Process for preparing bisphenol polyarylates - Google Patents [patents.google.com]
- 7. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of bisphenol-A- and bio-based polyarylates via amorphous solid-state polymerization with fluoroalkyl diesters [ouci.dntb.gov.ua]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Post-Synthetic Modification of 4,4'-Oxydibenzoic Acid MOFs
Welcome to the technical support center for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) utilizing the 4,4'-oxydibenzoic acid (H₂oba) linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is post-synthetic modification (PSM) and why is it useful for this compound MOFs?
A1: Post-synthetic modification is a technique used to chemically alter a pre-existing MOF, allowing for the introduction of new functional groups or the alteration of existing ones without disrupting the overall framework structure.[1][2] For MOFs constructed with the flexible this compound linker, PSM is particularly valuable. It enables the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions required for MOF formation. This approach allows for the precise tuning of the MOF's properties, such as its porosity, catalytic activity, and affinity for specific molecules, which is crucial for applications like drug delivery and targeted therapies.
Q2: What are the most common types of PSM reactions performed on carboxylate-based MOFs?
A2: Common PSM strategies for carboxylate-based MOFs, including those made with this compound, often involve covalent modifications of the organic linkers.[2] If the linker is pre-functionalized with reactive groups like amines (-NH₂), a variety of subsequent reactions can be performed. These include amide bond formation, imine condensation, and "click" chemistry.[2] Another approach is ligand exchange, where some of the this compound linkers are swapped out for other functionalized linkers. Additionally, modification can occur at the metal nodes, for instance, by coordinating new species to open metal sites.
Q3: How can I confirm that the PSM was successful and the MOF framework remained intact?
A3: A combination of characterization techniques is essential. Powder X-ray diffraction (PXRD) is the primary method to confirm that the crystallinity and underlying structure of the MOF are preserved after modification. Fourier-transform infrared spectroscopy (FTIR) is used to identify the presence of new functional groups. Thermogravimetric analysis (TGA) can indicate changes in the thermal stability of the MOF due to the modification. To assess the impact on porosity, nitrogen adsorption-desorption measurements are performed to determine the BET surface area and pore volume.
Troubleshooting Guides
This section addresses specific issues that may arise during the post-synthetic modification of this compound MOFs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of Crystallinity after PSM | The reaction conditions (temperature, solvent, pH) are too harsh for the MOF framework. The this compound linker can impart flexibility to the framework, which may make it more susceptible to degradation under certain conditions. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Screen a variety of solvents to find one that is compatible with both the MOF and the reagents, while minimizing framework degradation.- For reactions involving acidic or basic reagents, consider using a buffer or a non-aqueous solvent system. |
| Incomplete or Low Yield of Modification | - Steric hindrance within the MOF pores may prevent the reagent from accessing all potential reaction sites.- The reagent may be too large to diffuse effectively into the MOF's porous network.- Insufficient reaction time or temperature. | - Choose smaller modifying reagents if possible.- Increase the reaction time and/or moderately increase the temperature, while carefully monitoring framework stability with PXRD.- Use a solvent that swells the MOF framework, potentially improving accessibility to the internal pores. |
| Difficulty in Removing Unreacted Reagents and Byproducts | The pores of the modified MOF may trap unreacted starting materials or reaction byproducts. | - Perform extensive washing with a suitable solvent. Soxhlet extraction can be a highly effective purification method.- If the trapped species are volatile, heating the sample under vacuum may help in their removal. |
| Significant Decrease in Surface Area and Porosity | The introduced functional groups may be bulky, leading to pore blockage. The modification process itself may have caused partial collapse of the framework. | - If maintaining high porosity is critical, select smaller functional groups for the modification.- Confirm framework integrity with PXRD. If partial collapse is suspected, gentler modification conditions are necessary. |
| Inconsistent Batch-to-Batch Results | Variations in the initial MOF synthesis (e.g., crystal size, defect density) can affect the outcome of the PSM. | - Standardize the synthesis protocol for the parent MOF to ensure consistent starting material.- Characterize each batch of the parent MOF before proceeding with the PSM to ensure uniformity. |
Experimental Protocols
Example Protocol: Post-Synthetic Sulfurization of a Cobalt-based this compound MOF (TMU-61)
This protocol is based on the modification of the amide-functionalized Co(II)-based MOF, --INVALID-LINK--₂, also known as TMU-61, where H₂oba is this compound.[3]
Materials:
-
As-synthesized TMU-61 MOF
-
Lawesson's reagent
-
Anhydrous toluene
Procedure:
-
Activate the as-synthesized TMU-61 by heating at 100°C under vacuum for 12 hours to remove guest solvent molecules.
-
In a round-bottom flask, suspend the activated TMU-61 (100 mg) in anhydrous toluene (20 mL).
-
Add Lawesson's reagent (a 5-fold molar excess relative to the amide groups in the MOF) to the suspension.
-
Stir the mixture vigorously at room temperature for 2 minutes.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with anhydrous toluene and then with dichloromethane to remove unreacted Lawesson's reagent and byproducts.
-
Dry the final product, S-TMU-61, under vacuum.
Characterization:
-
PXRD: Compare the PXRD pattern of S-TMU-61 with that of the parent TMU-61 to confirm that the framework crystallinity is retained.
-
FTIR: Look for the disappearance of the C=O stretching band of the amide group and the appearance of a new band corresponding to the C=S bond to confirm the sulfurization.
-
TGA: Analyze the thermal stability of S-TMU-61 and compare it to the parent MOF.
-
N₂ Adsorption: Measure the BET surface area and pore volume of S-TMU-61 to assess the impact of the modification on the MOF's porosity.
Quantitative Data
The following table summarizes the changes in properties of TMU-61 upon post-synthetic sulfurization.
| Property | TMU-61 (Parent MOF) | S-TMU-61 (Modified MOF) |
| BET Surface Area (m²/g) | 854 | 721 |
| Pore Volume (cm³/g) | 0.45 | 0.38 |
Visualizations
Experimental Workflow for Post-Synthetic Modification
Caption: General workflow for the post-synthetic modification of a this compound MOF.
Troubleshooting Logic for Loss of Crystallinity
Caption: Decision-making process for troubleshooting the loss of MOF crystallinity during PSM.
References
- 1. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Postsynthetic modification of metal–organic frameworks [agris.fao.org]
- 3. Ultrafast post-synthetic modification of a pillared cobalt(ii)-based metal–organic framework via sulfurization of its pores for high-performance supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Polymer Synthesis with 4,4'-Oxydibenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Oxydibenzoic acid (ODBA) in polymer synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and reduce defects in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common defects observed in polymers synthesized with this compound?
A1: The most frequently encountered defects include polymer discoloration (yellowing or browning), low molecular weight leading to poor mechanical properties, brittleness, and the formation of gels or insoluble fractions. These issues can often be traced back to monomer purity, reaction conditions, or stoichiometry.
Q2: How critical is the purity of this compound for successful polymerization?
A2: Monomer purity is paramount. Impurities can act as chain terminators, leading to low molecular weight polymers.[1] They can also cause side reactions that result in discoloration and gel formation. For high-performance applications, using high-purity ODBA (≥99.5%) is strongly recommended.[2][3]
Q3: Can this compound be used for the synthesis of different types of polymers?
A3: Yes, ODBA is a versatile monomer used in the synthesis of various high-performance polymers, including polyamides, polyesters, and polyimides.[4][5][6] Its rigid, bent structure, due to the ether linkage, imparts excellent thermal stability and mechanical properties to the resulting polymers.
Q4: What is a typical solvent system for the polymerization of ODBA-based polyamides?
A4: A common solvent system for the low-temperature solution polycondensation of ODBA-based polyamides is N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to improve polymer solubility.[7]
Troubleshooting Guides
Issue 1: Polymer Discoloration (Yellowing/Browning)
Q: My final polymer product is exhibiting a significant yellow or brown tint. What are the potential causes and how can I resolve this?
A: Discoloration in aromatic polymers like those made with ODBA is often due to the formation of charge-transfer complexes (CTCs) or oxidative side reactions at high temperatures.[8] Here’s a step-by-step guide to troubleshoot this issue:
-
Check Monomer Purity:
-
Cause: Impurities in the this compound or the comonomer (e.g., a diamine) can contain chromophores or catalyze side reactions that lead to color formation.
-
Solution: Ensure you are using high-purity monomers. If necessary, purify the ODBA before use. A detailed purification protocol is provided below.
-
-
Optimize Reaction Temperature:
-
Cause: High polymerization temperatures can promote oxidation of the polymer backbone or residual monomers, leading to colored byproducts.
-
Solution: For solution polymerizations, conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. For melt polycondensation, carefully control the temperature profile and minimize the time the polymer spends at very high temperatures.
-
-
Maintain an Inert Atmosphere:
-
Cause: The presence of oxygen during polymerization, especially at elevated temperatures, can lead to oxidative degradation and color formation.
-
Solution: Ensure the reaction is carried out under a constant, dry, inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel thoroughly before heating.
-
-
Consider the Comonomer Structure:
-
Cause: The structure of the diamine or diol used in conjunction with ODBA can influence the extent of CTC formation.
-
Solution: If possible, experiment with different comonomers. For instance, incorporating flexible aliphatic segments can sometimes reduce discoloration.
-
Caption: A logical workflow for troubleshooting polymer discoloration.
Issue 2: Low Molecular Weight and Brittleness
Q: The polymer I synthesized has a low intrinsic viscosity and forms brittle films. How can I increase the molecular weight?
A: Achieving a high molecular weight is crucial for good mechanical properties. Low molecular weight is typically caused by issues with stoichiometry, monomer purity, or reaction conditions.
-
Verify Monomer Stoichiometry:
-
Cause: An imbalance in the molar ratio of the dicarboxylic acid (ODBA) and the diamine/diol can severely limit chain growth.
-
Solution: Accurately weigh high-purity monomers to ensure a precise 1:1 molar ratio. For direct amidification, ensure the diamine is not lost to sublimation by carefully controlling temperature and pressure.
-
-
Ensure High Monomer Purity:
-
Cause: Monofunctional impurities in either monomer will act as chain stoppers, preventing the formation of long polymer chains.
-
Solution: Use polymerization-grade (≥99.5%) monomers. If purity is uncertain, recrystallize the ODBA and the comonomer.
-
-
Efficient Removal of Byproducts:
-
Cause: In condensation polymerization, the removal of the small molecule byproduct (e.g., water or HCl) is essential to drive the reaction to completion.
-
Solution: For melt polycondensation, apply a high vacuum during the later stages of the reaction. For solution polymerization, ensure the reaction goes to completion over a sufficient time period.
-
-
Optimize Reaction Time and Temperature:
-
Cause: Insufficient reaction time or a temperature that is too low can result in incomplete conversion. Conversely, excessively high temperatures can cause polymer degradation and chain scission.
-
Solution: Conduct a time-study to determine the optimal reaction duration. Ensure the temperature is high enough for efficient polymerization but below the degradation temperature of the polymer.
-
| ODBA Purity (%) | Comonomer (4,4'-Oxydianiline) Purity (%) | Inherent Viscosity (dL/g) | Film Quality |
| 98.0 | 99.8 | 0.35 | Very Brittle |
| 99.0 | 99.8 | 0.61 | Brittle |
| 99.5 | 99.8 | 1.03 | Flexible, Creasable |
| 99.9 | 99.8 | 1.21 | Strong, Flexible |
Note: Data is representative and illustrates a typical trend.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a common method for purifying commercial ODBA to polymerization grade.
Materials:
-
This compound (commercial grade)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Activated carbon
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve the crude this compound in DMF by heating to approximately 100-120°C. Use a sufficient amount of DMF to fully dissolve the acid.
-
Add a small amount of activated carbon (approx. 1-2% by weight of ODBA) to the hot solution to decolorize it.
-
Stir the mixture at this temperature for 30 minutes.
-
Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. As the solution cools, the purified ODBA will start to precipitate.
-
To complete the precipitation, slowly add deionized water to the cooled DMF solution until the volume has approximately doubled.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any residual DMF.
-
Dry the purified this compound in a vacuum oven at 120-140°C overnight. The final product should be a fine, white powder with a purity of ≥99.5%.[3]
Caption: Step-by-step workflow for the purification of ODBA.
Protocol 2: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline
This protocol outlines a low-temperature solution polycondensation method to produce a high molecular weight aromatic polyamide.
Materials:
-
Purified this compound (ODBA)
-
4,4'-Oxydianiline (ODA), high purity
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add ODBA (1 equivalent) and ODA (1 equivalent).
-
Add anhydrous NMP to the flask to achieve a solids concentration of approximately 10-15% (w/v).
-
Add anhydrous pyridine (2 equivalents) to the stirred mixture.
-
Once the monomers are dissolved, add triphenyl phosphite (TPP) (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 105°C and maintain this temperature with stirring for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.[7]
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirred ethanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot ethanol and then with hot water to remove any residual solvent and reactants.
-
Dry the final polyamide product in a vacuum oven at 100-120°C until a constant weight is achieved.
Caption: A diagram illustrating the key components and steps in the polyamide synthesis.
References
- 1. academicstrive.com [academicstrive.com]
- 2. data.epo.org [data.epo.org]
- 3. CN104311408A - Preparation method of 4,4'-oxybisbenzoic acid - Google Patents [patents.google.com]
- 4. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
- 5. NEW SYNTHETIC METHOD OF 4,4'-OXYBIS (BENZOIC ACID) AND ITS APPLICATION IN POLYESTER [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: 4,4'-Oxydibenzoic Acid vs. Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. The geometry, flexibility, and functionality of the organic linker profoundly influence the resulting framework's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and catalysis to drug delivery. This guide provides a detailed, data-driven comparison between two dicarboxylate linkers: the rigid, linear terephthalic acid (TPA), a ubiquitous building block in many well-known MOFs, and the bent, more flexible 4,4'-oxydibenzoic acid (OBA).
Structural and Performance Comparison: Rigidity vs. Flexibility
Terephthalic acid is a linear and rigid molecule that typically leads to highly symmetric and robust frameworks with predictable topologies, such as the renowned UiO-66 and MOF-5. In contrast, this compound possesses a bent V-shape due to the central ether linkage, introducing flexibility and a different geometric disposition of the coordinating carboxylate groups. This seemingly subtle difference in linker geometry can lead to significant variations in the final MOF structure and its properties.
The introduction of the flexible ether group in OBA can result in frameworks with different pore geometries and potentially more dynamic or "flexible" behaviors, which can be advantageous for selective adsorption processes. However, this flexibility may also lead to lower thermal stability compared to the frameworks constructed from the more rigid TPA.
Quantitative Data Summary
The following table summarizes key performance metrics for MOFs synthesized with Zirconium(IV) as the metal node and either Terephthalic acid (UiO-66) or this compound as the organic linker. This allows for a direct comparison of how linker choice impacts the material's properties.
| Property | MOF with Terephthalic Acid (UiO-66) | MOF with this compound | Key Observations |
| BET Surface Area | ~1100 - 1600 m²/g[1][2] | Data for a direct Zr-OBA isoreticular analogue is not readily available in comparative studies. However, flexible linkers can sometimes lead to frameworks with lower surface areas due to less efficient packing. | The high surface area of UiO-66 is a benchmark for porous materials. The impact of the OBA linker on surface area in a similar topology requires further direct experimental comparison. |
| Pore Volume | ~0.44 - 1.0 cm³/g[2] | Not available for a direct comparison. | Pore volume is critical for storage applications and is directly related to the framework's accessible void space. |
| Thermal Stability (TGA) | Stable up to ~500 °C[3] | MOFs with ether linkages may have slightly lower thermal stability. For example, functionalized UiO-66 with groups that disrupt the structure can show decomposition at lower temperatures (~300 °C).[3] | The high thermal stability of UiO-66 is one of its most valued characteristics. The ether bond in OBA could be a point of thermal degradation at a lower temperature compared to the robust aromatic ring of TPA. |
| CO₂ Adsorption Capacity | ~2.5 mmol/g (at 273 K)[1] | Not available for a direct comparison. | The introduction of functional groups or changes in pore chemistry can significantly enhance CO₂ adsorption.[1] The ether group in OBA could potentially influence CO₂ uptake through dipole-quadrupole interactions. |
Experimental Protocols
Detailed and reproducible synthesis methods are crucial for obtaining high-quality MOF materials. Below are representative solvothermal synthesis protocols for a TPA-based MOF (UiO-66) and a general approach for an OBA-based lanthanide MOF, as direct comparative synthesis with Zr is not well-documented.
Protocol 1: Synthesis of UiO-66 (TPA-based)
This protocol is a widely adopted method for the solvothermal synthesis of UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (Terephthalic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) or other modulators like acetic acid or benzoic acid (optional, but often used to improve crystallinity and control defect density)
Procedure:
-
Dissolve Zirconium(IV) chloride (e.g., 3 mmol) and Terephthalic acid (e.g., 3 mmol) in N,N-Dimethylformamide (DMF).
-
If using a modulator, add it to the solution. For instance, a specific molar equivalent of hydrochloric acid can be added.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the white crystalline product by filtration or centrifugation.
-
Wash the product sequentially with DMF and then ethanol to remove unreacted precursors and residual solvent.
-
Activate the material by drying under vacuum at an elevated temperature (e.g., 150 °C) to remove solvent molecules from the pores.
Protocol 2: Synthesis of a Lanthanide-OBA MOF
This protocol describes a general solvothermal method for synthesizing MOFs with this compound and lanthanide metals.
Materials:
-
A lanthanide salt (e.g., Nd(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)
-
4,4'-Oxybis(benzoic acid) (H₂OBA)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
Dissolve the lanthanide salt (e.g., 0.1 mmol) and 4,4'-Oxybis(benzoic acid) (e.g., 0.1 mmol) in a solvent mixture, typically containing DMF, ethanol, and water.
-
Seal the mixture in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-140 °C) for a period of 1-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with DMF and ethanol, and dry them at ambient temperature.
Visualizing the Impact of Linker Choice
The following diagrams, generated using Graphviz, illustrate the key structural differences between the linkers and the logical flow from linker selection to MOF properties and applications.
References
A Comparative Guide to Polymers Derived from 4,4'-Oxydibenzoic Acid and Other Aromatic Diacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of polymers synthesized from 4,4'-oxydibenzoic acid (ODBA) with those derived from other common aromatic diacids, namely terephthalic acid (TPA) and isophthalic acid (IPA). The selection of a diacid monomer is a critical decision in polymer design, significantly influencing the thermal, mechanical, and solubility properties of the resulting materials. This document aims to provide an objective, data-driven overview to inform the selection of the most suitable diacid for specific high-performance applications.
Introduction to Aromatic Diacids
Aromatic diacids are fundamental building blocks in the synthesis of high-performance polymers such as polyesters, polyamides, and polyimides. The geometry and chemical nature of the diacid monomer directly impact the polymer chain's linearity, rigidity, and intermolecular interactions.
-
This compound (ODBA): Characterized by an ether linkage between two phenyl rings, ODBA imparts a degree of flexibility and improved solubility to the polymer backbone compared to more rigid structures. This unique feature often leads to enhanced processability without significantly compromising thermal stability.
-
Terephthalic Acid (TPA): A linear and highly symmetric molecule, TPA is a cornerstone of the polymer industry, known for producing polymers with high crystallinity, excellent thermal stability, and mechanical strength, such as in polyethylene terephthalate (PET) and the aramid Kevlar.
-
Isophthalic Acid (IPA): As a meta-substituted isomer, IPA introduces a kink in the polymer chain, disrupting the packing and reducing crystallinity. This generally leads to improved solubility and lower melting points compared to TPA-based polymers.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators of polymers synthesized from ODBA, TPA, and IPA. The data presented is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
Thermal Properties
The thermal stability of a polymer is critical for its application in demanding environments. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).
| Diacid Monomer | Polymer Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 10% Weight Loss Temp. (Td) (°C) |
| This compound | Polyamide | 230 - 270 | - | > 450 |
| Terephthalic Acid | Polyamide | > 300 | > 350 | > 500 |
| Isophthalic Acid | Polyamide | 237 - 254 | - | > 400 |
| This compound | Polyester | ~180 | ~350 | > 450 |
| Terephthalic Acid | Polyester (PET) | 67-81 | 250-265 | ~400 |
| Isophthalic Acid | Polyester | ~60 | Amorphous | ~380 |
Data compiled from multiple sources. Absolute values can vary based on the specific comonomers and synthesis conditions.
Mechanical Properties
The mechanical properties of a polymer, such as its strength and flexibility, are determined by factors including chain rigidity, crystallinity, and intermolecular forces.
| Diacid Monomer | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | Polyamide | 80 - 120 | 2.0 - 3.5 | 5 - 15 |
| Terephthalic Acid | Polyamide (Kevlar) | > 3000 | > 60 | 2 - 4 |
| Isophthalic Acid | Polyamide | 70 - 100 | 1.5 - 3.0 | 10 - 30 |
| This compound | Polyester | 70 - 90 | 2.0 - 2.5 | 5 - 10 |
| Terephthalic Acid | Polyester (PET) | 45 - 80 | 2.0 - 4.0 | 30 - 300 |
| Isophthalic Acid | Polyester | 40 - 60 | 1.5 - 2.5 | > 100 |
Data compiled from multiple sources. Absolute values can vary based on the specific comonomers and synthesis conditions.
Solubility
The solubility of a polymer is a crucial factor for its processing and application. Polymers that are soluble in a wider range of organic solvents offer greater flexibility in film casting and fiber spinning.
| Diacid Monomer | Polymer Type | Solubility in Common Organic Solvents (e.g., NMP, DMAc) |
| This compound | Polyamide | Generally Good |
| Terephthalic Acid | Polyamide | Generally Poor (often requires strong acids) |
| Isophthalic Acid | Polyamide | Generally Good |
| This compound | Polyester | Moderate to Good |
| Terephthalic Acid | Polyester (PET) | Poor |
| Isophthalic Acid | Polyester | Good |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these high-performance polymers.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is commonly used for the synthesis of aromatic polyamides from diacid chlorides and diamines.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic diacid chloride (e.g., 4,4'-oxydibenzoyl chloride, terephthaloyl chloride, isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the aromatic diacid chloride as a solid or as a solution in NMP to the stirred diamine solution.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 80-100 °C.
Synthesis of Aromatic Polyesters via Melt Polycondensation
Melt polycondensation is a common industrial method for producing polyesters.
Materials:
-
Aromatic diacid (e.g., this compound, terephthalic acid, isophthalic acid)
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, titanium(IV) butoxide)
-
Heat stabilizer (e.g., phosphoric acid)
Procedure:
-
Charge the aromatic diacid, diol (typically in excess), catalyst, and heat stabilizer into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture under a slow stream of nitrogen to initiate the esterification reaction, typically at 180-220 °C. Water is formed as a byproduct and is removed by distillation.
-
After the initial esterification stage (indicated by the cessation of water distillation), gradually increase the temperature to 250-280 °C and apply a vacuum.
-
The polycondensation reaction proceeds under high vacuum and elevated temperature, with the excess diol being removed. The viscosity of the melt will increase significantly.
-
Once the desired molecular weight is achieved (indicated by the stirrer torque), the molten polymer is extruded from the reactor, cooled, and pelletized.
Visualizing the Structural Differences and Synthesis Workflow
Molecular Structures of Diacids
The following diagram illustrates the structural differences between the three aromatic diacids.
Caption: Molecular structures of the aromatic diacids.
General Polymerization Workflow
The diagram below outlines the general workflow for the synthesis of aromatic polyamides and polyesters.
Caption: General experimental workflow for polymer synthesis.
Conclusion
The choice between this compound, terephthalic acid, and isophthalic acid as a diacid monomer has a profound impact on the final properties of the resulting polymer.
-
Polymers from ODBA offer a balanced profile of good thermal stability and mechanical properties, combined with enhanced solubility and processability due to the flexible ether linkage. This makes them attractive for applications where ease of processing is a key consideration without significant compromise in performance.
-
Polymers from TPA are the materials of choice for applications demanding the highest levels of thermal stability and mechanical strength, owing to their rigid, linear structure and high crystallinity. However, their poor solubility presents significant processing challenges.
-
Polymers from IPA provide a route to more soluble and amorphous materials with lower melting points. While their thermal and mechanical properties are generally lower than their TPA-based counterparts, their excellent processability makes them suitable for a variety of applications where high rigidity is not a primary requirement.
Ultimately, the selection of the diacid monomer should be guided by the specific performance requirements of the target application, with careful consideration of the trade-offs between thermal stability, mechanical strength, and processability. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision.
A Comparative Guide to Purity Analysis of Synthesized 4,4'-Oxydibenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis of chemical compounds like 4,4'-Oxydibenzoic acid (ODBA). This dicarboxylic acid is a valuable monomer in the production of high-performance polymers. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with acid-base titration for the purity analysis of synthesized ODBA, supported by experimental protocols and data.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for purity assessment, offering high specificity and the ability to separate and quantify impurities. In contrast, acid-base titration is a classical, cost-effective method that can provide high precision for the assay of the bulk material.
| Parameter | HPLC | Acid-Base Titration |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Specificity | High. Can separate the main compound from structurally similar impurities. | Low. Titrates the total acidic content, including any acidic impurities. |
| Sensitivity | High. Can detect and quantify trace impurities. | Moderate. Less sensitive for the detection of minor impurities. |
| Precision | Good to Excellent (typically <1% RSD). | Excellent (typically <0.2% RSD for the main component). |
| Information Provided | Purity of the main compound and quantification of individual impurities. | Overall purity based on the total acidic content. |
| Instrumentation | HPLC system with a pump, injector, column, and detector. | Burette, pH meter or indicator. |
| Sample Throughput | Moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and the separation from its potential precursors, 4-chlorobenzoic acid and 4-hydroxybenzoic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound, 4-chlorobenzoic acid, and 4-hydroxybenzoic acid reference standards and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
Data Analysis:
The purity of the synthesized this compound is calculated by the area normalization method, where the peak area of ODBA is expressed as a percentage of the total area of all peaks in the chromatogram.
Expected Results:
| Compound | Retention Time (min) (Estimated) |
| 4-Hydroxybenzoic Acid | 4.5 |
| 4-Chlorobenzoic Acid | 8.2 |
| This compound | 12.5 |
A typical purity for commercially available this compound is ≥ 99% as determined by HPLC.[1][2]
Acid-Base Titration
This protocol outlines the determination of the total acidic content of synthesized this compound.
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Analytical balance.
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
-
Ethanol (neutralized).
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of neutralized ethanol. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the sample solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
Calculation:
The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution consumed (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (129.11 g/mol )
-
W = Weight of the sample (g)
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC and Titration methods.
References
A Comparative Guide to the Structural Validation of 4,4'-Oxydibenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for validating the structure of 4,4'-Oxydibenzoic acid derivatives, a class of molecules with significant potential in materials science and medicinal chemistry. We will compare the performance of common spectroscopic and crystallographic methods, supported by experimental data, and provide detailed protocols for each.
Comparison of Analytical Techniques
The structural validation of this compound derivatives relies on a suite of analytical techniques, each providing unique and complementary information. While methods like NMR and Mass Spectrometry are indispensable for determining the molecular structure and connectivity, Single-Crystal X-ray Crystallography stands as the definitive method for establishing the three-dimensional arrangement of atoms in the solid state.[1] The choice of technique is often guided by the specific research question and the nature of the sample.
A summary of commonly employed techniques is presented below:
| Technique | Principle | Advantages | Disadvantages | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High specificity, sensitivity, and ability to separate impurities. | Requires more complex instrumentation and method development. | Purity testing and impurity quantification.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. | Lower sensitivity compared to MS; complex spectra for large molecules. | Elucidation of molecular structure and conformation in solution.[4][5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides accurate molecular weight and fragmentation patterns. | Can be destructive; may not distinguish between isomers without chromatography. | Determination of molecular weight and elemental composition.[4][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about the presence of specific functional groups. | Generally not quantitative without extensive calibration; complex spectra can be difficult to interpret fully. | Identification of functional groups.[4][7] |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute and unambiguous three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to grow. | Definitive determination of solid-state molecular structure.[1] |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Provides information on thermal stability, melting point, and phase transitions. | Does not provide direct structural information. | Assessment of thermal properties and purity.[8][9] |
Experimental Data and Comparison
To illustrate the application of these techniques, let's consider a hypothetical derivative, This compound dimethyl ester , and compare its expected analytical data with the parent compound, This compound .
| Parameter | This compound | This compound dimethyl ester (Hypothetical) | Alternative: 4,4'-Thiodibenzoic acid (Hypothetical) |
| Molecular Formula | C₁₄H₁₀O₅[4] | C₁₆H₁₄O₅ | C₁₄H₁₀O₄S |
| Molecular Weight | 258.23 g/mol [4] | 286.28 g/mol | 274.30 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 2H, -COOH), ~8.0 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H) | ~8.0 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~3.8 (s, 6H, -OCH₃) | ~13.0 (s, 2H, -COOH), ~8.1 (d, 4H, Ar-H), ~7.5 (d, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~161 (C-O), ~132 (Ar-C), ~119 (Ar-C) | ~165 (C=O), ~160 (C-O), ~131 (Ar-C), ~118 (Ar-C), ~52 (-OCH₃) | ~167 (C=O), ~143 (C-S), ~131 (Ar-C), ~128 (Ar-C) |
| FTIR (cm⁻¹) | ~3000 (O-H, broad), ~1680 (C=O), ~1240 (C-O-C)[10] | ~3000 (C-H), ~1720 (C=O), ~1250 (C-O-C) | ~3000 (O-H, broad), ~1685 (C=O), ~700 (C-S) |
| Mass Spec (m/z) | 258 (M⁺)[4] | 286 (M⁺) | 274 (M⁺) |
| Melting Point (°C) | 329 °C[11] | Lower than parent acid | Likely different from parent acid |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates components of a mixture based on their differential distribution between a stationary phase (e.g., C18 column) and a mobile phase.[3]
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity and quantity of the derivative based on the retention time and peak area relative to the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide additional structural information.
Single-Crystal X-ray Crystallography
Principle: This technique determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[1]
Protocol:
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in the X-ray diffractometer. The crystal is rotated, and the diffraction patterns are recorded on a detector.[1]
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.[1]
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.[1]
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.[1]
Visualizing Workflows
The following diagrams illustrate the general workflows for structural validation and analytical method validation.
Caption: General workflow for the synthesis and structural validation of a new chemical entity.
Caption: Workflow for analytical method validation, ensuring reliability for routine use.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4,4'-Oxybisbenzoic acid | 2215-89-6 [chemicalbook.com]
A Comparative Study on the Mechanical Properties of High-Performance Polymers: Spotlight on 4,4'-Oxydibenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The quest for advanced materials with superior mechanical and thermal properties is a perpetual endeavor in fields ranging from aerospace engineering to medical device manufacturing. Among the high-performance polymers, those derived from aromatic dicarboxylic acids have shown exceptional promise. This guide provides a comparative analysis of the mechanical properties of polymers synthesized from 4,4'-Oxydibenzoic acid and its analogues, benchmarked against other leading high-performance thermoplastics.
Data Presentation: A Side-by-Side Look at Mechanical Strength
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Modulus (GPa) | Izod Impact Strength (J/m) |
| Liquid Crystal Polymer (LCP, glass-filled) | 150[1] | 16.0[1] | - | 14.5 | 208[1] |
| PEEK (unfilled) | 96.31 | - | - | 2.73-47.27[2] | 80 - 117.4 |
| PAI (unfilled) | >145 | 4 | - | - | - |
| PPS (unfilled) | 82.7 | - | - | - | 20.3 - 80 |
Experimental Protocols: Methodologies for Mechanical Characterization
The data presented in this guide is typically obtained through standardized testing procedures. The following are detailed methodologies for the key experiments cited.
Synthesis of Aromatic Polyamides from this compound
Aromatic polyamides are synthesized via a polycondensation reaction. A common laboratory-scale procedure is as follows:
-
Monomer Preparation: In a flame-dried reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, equimolar amounts of this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) are dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP).
-
Condensing Agent Addition: A condensing agent, such as triphenyl phosphite (TPP) in the presence of pyridine and a salt like lithium chloride (LiCl), is added to the solution.
-
Polymerization: The reaction mixture is heated to a temperature typically ranging from 100°C to 150°C and stirred for several hours under a nitrogen atmosphere.
-
Polymer Isolation: The resulting polymer solution is then poured into a non-solvent, such as methanol or ethanol, to precipitate the polyamide.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with hot water and ethanol to remove residual solvent and by-products, and finally dried in a vacuum oven.
Mechanical Testing Protocols
1. Tensile Testing (ASTM D638):
-
Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape, either by injection molding or by machining from a molded sheet. The dimensions of the specimen depend on the material's rigidity and thickness.
-
Conditioning: Specimens are conditioned at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 40 hours prior to testing.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure elongation. The specimen is then pulled at a constant rate of crosshead movement until it fractures. The force and elongation are recorded throughout the test.
-
Data Analysis: From the stress-strain curve generated, the tensile strength, tensile modulus, and elongation at break are determined.
2. Flexural Testing (ASTM D790):
-
Specimen Preparation: Rectangular bar-shaped specimens of specified dimensions are used.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test). The load is applied at a constant rate, and the deflection of the specimen is measured.
-
Data Analysis: The flexural strength (the maximum stress at the outermost fiber at failure) and the flexural modulus (the ratio of stress to strain in flexural deformation) are calculated.
3. Izod Impact Testing (ASTM D256):
-
Specimen Preparation: A rectangular bar with a V-shaped notch machined into it is used. The notch creates a stress concentration point.
-
Test Procedure: The notched specimen is clamped vertically in a pendulum impact testing machine. The pendulum is released from a specified height and strikes the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured, which is an indication of the material's toughness and is reported as the Izod impact strength.
Visualizing the Process: Synthesis and Testing Workflows
To better illustrate the processes involved in creating and evaluating these high-performance polymers, the following diagrams outline the key steps.
Caption: Workflow for the synthesis of polymers from this compound.
Caption: Experimental workflow for mechanical properties testing of polymers.
References
Benchmarking the Performance of 4,4'-Oxydibenzoic Acid MOFs for Gas Separation: A Comparative Guide
A detailed analysis of Metal-Organic Frameworks (MOFs) derived from 4,4'-Oxydibenzoic acid for gas separation applications reveals a landscape of promising materials, yet a direct one-to-one comparison with widely benchmarked MOFs remains an area of ongoing research. This guide provides a comparative overview of the performance of MOFs in gas separation, highlighting key metrics and experimental protocols for prominent MOF architectures, which can serve as a benchmark for evaluating emerging materials like those based on this compound.
Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with exceptional potential for gas storage and separation technologies. Their high surface areas, tunable pore sizes, andtailorable chemical functionalities make them prime candidates for addressing critical challenges in areas such as carbon capture, natural gas purification, and hydrogen storage. The choice of organic linker is a crucial factor in determining the final properties of the MOF. Ligands like this compound, with its V-shape and ether linkage, are of particular interest for introducing flexibility and specific chemical environments within the framework.
While a substantial body of research exists on benchmark MOFs such as the UiO series, ZIFs, and HKUST-1, comprehensive performance data for MOFs synthesized specifically from this compound for gas separation applications is still maturing in publicly available literature. However, by examining the performance of established MOFs, researchers in the field can gain valuable insights into the expected performance targets and the experimental rigor required for validation.
Performance Comparison of Benchmark MOFs
To provide a clear perspective on the current state of the art, the following tables summarize the gas separation performance of three widely studied MOFs: UiO-66, ZIF-8, and HKUST-1. These materials are frequently used as benchmarks due to their well-understood properties and robust performance in various gas separation scenarios.
Table 1: CO2/N2 Separation Performance of Benchmark MOFs
| MOF | CO2 Uptake (mmol/g) at ~1 bar, 298 K | IAST Selectivity (CO2/N2) | Experimental Conditions |
| UiO-66 | 2.2 | 28 | 15/85 CO2/N2 mixture, 298 K |
| ZIF-8 | 0.47 (at 1 bar, 298 K) | 5.49 | Single gas permeation, 298 K |
| HKUST-1 | 4.2 | 23 | 15/85 CO2/N2 mixture, 298 K |
Table 2: CO2/CH4 Separation Performance of Benchmark MOFs
| MOF | CO2 Uptake (mmol/g) at ~1 bar, 298 K | IAST Selectivity (CO2/CH4) | Experimental Conditions |
| UiO-66 | 2.2 | 36 | 50/50 CO2/CH4 mixture, 298 K |
| ZIF-8 | - | - | Data not readily available for direct comparison |
| HKUST-1 | 4.2 | 12 | 50/50 CO2/CH4 mixture, 298 K |
Note: The presented data is a compilation from various sources and experimental conditions may vary slightly. IAST (Ideal Adsorbed Solution Theory) is a common method for predicting mixture separation performance from single-component isotherm data.
Experimental Protocols for Performance Evaluation
Accurate and reproducible data is the cornerstone of materials science research. The following sections detail the standard experimental methodologies used to evaluate the gas separation performance of MOFs.
Synthesis of MOFs
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt (e.g., zirconium chloride for UiO-66, zinc nitrate for ZIF-8, copper nitrate for HKUST-1) and the organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66, 2-methylimidazole for ZIF-8, benzene-1,3,5-tricarboxylic acid for HKUST-1) in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF). The reaction is carried out in a sealed vessel at elevated temperatures for a specific duration. After the reaction, the resulting crystalline product is typically washed with a solvent to remove unreacted starting materials and then activated by heating under vacuum to remove solvent molecules from the pores.
Gas Adsorption Measurements
Gas adsorption isotherms are fundamental to understanding the interaction of a MOF with different gases. These measurements are typically performed using a volumetric or gravimetric sorption analyzer.
Typical Protocol for Volumetric Adsorption Measurement:
-
A known mass of the activated MOF sample is placed in a sample tube.
-
The sample is further activated in-situ by heating under a high vacuum to ensure the pores are free of any guest molecules.
-
The sample tube is cooled to the desired experimental temperature (e.g., 273 K or 298 K).
-
A known amount of the adsorbate gas (e.g., CO2, N2, CH4) is introduced into the manifold of the instrument, and the pressure is recorded.
-
The valve to the sample tube is opened, allowing the gas to adsorb onto the MOF.
-
The pressure is allowed to equilibrate, and the final pressure is recorded. The amount of gas adsorbed is calculated based on the pressure drop.
-
This process is repeated at increasing pressures to generate the adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.
Breakthrough Experiments
Breakthrough experiments simulate the performance of a MOF in a packed bed for a dynamic gas separation process.
Typical Protocol for Breakthrough Experiment:
-
A column is packed with a known amount of the activated MOF material.
-
A carrier gas (e.g., He or N2) is flowed through the column to establish a baseline.
-
A gas mixture with a specific composition (e.g., 15/85 CO2/N2) is then introduced into the column at a constant flow rate and pressure.
-
The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.
-
The time it takes for the concentration of the more strongly adsorbed gas (e.g., CO2) to reach a certain percentage of its inlet concentration is known as the breakthrough time.
-
The breakthrough curves (concentration vs. time) provide information about the separation selectivity and the dynamic uptake capacity of the material.
Logical Workflow for MOF Performance Benchmarking
The process of benchmarking a new MOF, such as one derived from this compound, against established materials follows a logical progression of synthesis, characterization, and performance evaluation.
Signaling Pathway for Gas Separation in a Porous MOF
The mechanism of gas separation in MOFs is a complex interplay of thermodynamics and kinetics, governed by the interactions between the gas molecules and the porous framework.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 4,4'-Oxydibenzoic Acid and Its Precursors
In the realm of materials science and drug development, a thorough understanding of a molecule's structure and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of 4,4'-Oxydibenzoic acid, a key monomer in high-performance polymers, and its chemical antecedents, 4-phenoxybenzoic acid and phenol. Through a systematic analysis of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, we illuminate the structural transformations that occur during its synthesis, offering researchers and scientists a valuable resource for characterization and quality control.
At a Glance: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of phenol, 4-phenoxybenzoic acid, and this compound, providing a quantitative basis for their differentiation.
Table 1: FTIR Spectral Data (cm⁻¹)
| Functional Group | Phenol | 4-Phenoxybenzoic Acid | This compound |
| O-H Stretch (Alcohol/Acid) | 3550-3230 (broad)[1] | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000[1] | ~3070 | ~3070 |
| C=O Stretch (Carboxylic Acid) | - | 1700-1680 | 1700-1680 |
| C=C Stretch (Aromatic) | 1600-1440[1] | 1600-1475 | 1600-1475 |
| C-O Stretch (Ether) | - | 1240 | 1240 |
| C-O Stretch (Alcohol/Acid) | 1230-1140[1] | 1320-1210 | 1320-1210 |
| O-H Bend (Carboxylic Acid) | - | 1430-1395 | 1430-1395 |
| C-H Out-of-plane Bend | 750-850[1] | 900-690 | 900-690 |
Table 2: ¹H NMR Spectral Data (ppm)
| Proton Environment | Phenol | 4-Phenoxybenzoic Acid | This compound |
| -OH (Alcohol/Acid) | 4.5-7.0 (broad s)[2] | ~12.0 (broad s) | ~13.0 (broad s) |
| Aromatic H (ortho to -OH/-COOH) | 6.8-7.4 (m)[2] | 8.0-8.2 (d) | 8.0-8.2 (d) |
| Aromatic H (meta to -OH/-COOH) | 6.8-7.4 (m)[2] | 7.0-7.2 (d) | 7.1-7.3 (d) |
| Aromatic H (para to -OH) | 6.8-7.4 (m)[2] | - | - |
| Aromatic H (phenoxy group) | - | 7.2-7.5 (m) | - |
Table 3: ¹³C NMR Spectral Data (ppm)
| Carbon Environment | Phenol | 4-Phenoxybenzoic Acid | This compound |
| C=O (Carboxylic Acid) | - | ~167 | ~166 |
| C-O (Aromatic Ether) | - | ~162, ~156 | ~161, ~156 |
| C-OH (Phenolic) | 155[3] | - | - |
| Aromatic C (substituted) | - | ~126 | ~124 |
| Aromatic C | 115-130[3] | 117-133 | 118-132 |
Table 4: UV-Vis Spectral Data (nm)
| Compound | λmax (nm) | Solvent |
| Phenol | 270, 275[4][5] | Methanol, Water[6] |
| 4-Phenoxybenzoic Acid | ~250 | Not specified |
| This compound | ~258 | Not specified[7] |
From Precursor to Product: A Synthetic Pathway
The synthesis of this compound from phenol typically proceeds through the intermediate 4-phenoxybenzoic acid. This transformation involves the formation of an ether linkage and the subsequent carboxylation of the second aromatic ring.
Experimental Corner: Detailed Methodologies
The following protocols outline the standard procedures for obtaining the spectroscopic data presented in this guide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the solid samples.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Following ¹H NMR, the ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, and the resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the aromatic systems.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).
-
Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution.
-
Data Acquisition: The absorbance of the sample is measured over the UV-Vis range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Conclusion
The spectroscopic techniques of FTIR, NMR, and UV-Vis provide a powerful toolkit for the comparative analysis of this compound and its precursors. The distinct spectral signatures of phenol, 4-phenoxybenzoic acid, and this compound, as detailed in this guide, allow for unambiguous identification and the monitoring of synthetic transformations. This information is crucial for ensuring the purity and structural integrity of these compounds in their various applications, from advanced polymer synthesis to pharmaceutical research.
References
- 1. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-PHENOXYBENZOIC ACID(2215-77-2) 13C NMR [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
Differential scanning calorimetry (DSC) analysis of 4,4'-Oxydibenzoic acid polymers
A Comprehensive Guide to the Differential Scanning Calorimetry (DSC) Analysis of 4,4'-Oxydibenzoic Acid Polymers
For researchers, scientists, and drug development professionals working with high-performance polymers, understanding their thermal behavior is paramount. Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating key thermal transitions that dictate a polymer's processing parameters and end-use performance. This guide provides a comparative analysis of the thermal properties of polymers derived from this compound and other high-performance alternatives, supported by experimental data and detailed protocols.
The incorporation of rigid aromatic structures, such as that from this compound, into polymer backbones is known to enhance thermal stability and mechanical strength.[1] DSC analysis reveals critical thermal events like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which are fundamental to characterizing these materials.
Comparative Thermal Properties of Aromatic Polymers
The following table summarizes the key thermal transitions for a selection of aromatic polymers, including those with structural similarities to this compound-based polymers, as determined by DSC. This data allows for a direct comparison of their thermal stability and processing windows.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Reference |
| Copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid | 146 - 186 | Amorphous | - | [2] |
| Polyamides from 4,4ʹ-bis(4-carboxymethylene) biphenyl | 210 - 261 | - | - | [1] |
| Polyamides with tetraphenyl thiophene and quinoxaline units | 158 - 229 | - | - | [3] |
| Amorphous Polyamides | 251 - 274 | - | - | [3] |
| Copolyesters of PET and 4′-hydroxy-biphenyl-4-carboxylic acid | Up to 113 | Decreased compared to PET | - | [4] |
Note: The absence of a melting temperature (Tm) in some of the listed polymers indicates their amorphous nature.[2][3] The glass transition temperature (Tg) is a key indicator of the upper service temperature for amorphous polymers.
Experimental Protocol for DSC Analysis of High-Performance Aromatic Polymers
A precise and consistent experimental protocol is crucial for obtaining reliable and comparable DSC data. The following is a detailed methodology for the thermal analysis of aromatic polymers.
Instrumentation:
A differential scanning calorimeter, such as a TA Instruments MDSC 2920 or a Mettler-Toledo DSC 3+, is required.[2][4] The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation:
-
Weigh a 5-10 mg sample of the polymer into a standard aluminum DSC pan.[5]
-
Crimp the pan with a lid to ensure good thermal contact.
-
Prepare an empty, sealed aluminum pan of the same type to be used as a reference.[5]
DSC Measurement Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as argon or nitrogen, at a flow rate of 50-100 cm³/min to prevent oxidative degradation.[2]
-
Equilibrate the sample at a temperature well below the expected glass transition temperature (e.g., 20-30°C).[2][5]
-
Perform an initial heating scan to erase the polymer's prior thermal history. A heating rate of 20 K/min is commonly used.[2]
-
Cool the sample at a controlled rate (e.g., 20 K/min) to a low temperature.[2]
-
Perform a second heating scan at the same heating rate up to a temperature above the highest expected transition, but below the decomposition temperature of the polymer.[2] The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting event.
-
Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization event observed during the cooling scan.
-
Enthalpy of Transitions (ΔH): Calculated by integrating the area under the respective transition peaks.
Experimental Workflow
The following diagram illustrates the typical workflow for a DSC experiment.
Comparison with Alternative Thermal Analysis Techniques
While DSC is a powerful tool for analyzing thermal transitions, other techniques can provide complementary information.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of polymers.[2] TGA is often performed in conjunction with DSC to establish the upper temperature limit for DSC experiments and to understand the degradation behavior of the material.
-
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It is more sensitive than DSC in detecting the glass transition and can also provide information on the viscoelastic behavior of the polymer.
The choice of thermal analysis technique depends on the specific properties of interest. For a comprehensive understanding of a polymer's thermal behavior, a combination of these techniques is often employed.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
A Comparative Guide to the Thermal Stability of High-Performance Monomers: 4,4'-Oxydibenzoic Acid and Alternatives
For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the thermal stability of monomeric building blocks is paramount for designing robust and high-performance materials. This guide provides a comparative thermogravimetric analysis (TGA) of 4,4'-oxydibenzoic acid against other commonly used monomers: terephthalic acid, isophthalic acid, and pyromellitic dianhydride. The data presented herein offers objective insights into their thermal decomposition behavior, supported by detailed experimental protocols.
The thermal performance of a polymer is intrinsically linked to the stability of its constituent monomers. Thermogravimetric analysis is a fundamental technique used to evaluate this stability by measuring the change in mass of a substance as a function of temperature in a controlled atmosphere. This analysis provides critical data points, including the onset of decomposition and the temperature at which significant weight loss occurs, which are essential for predicting the processing conditions and service temperatures of the resulting polymers.
Comparative Thermogravimetric Data
The thermal stability of this compound, terephthalic acid, isophthalic acid, and pyromellitic dianhydride was evaluated using thermogravimetric analysis. The key parameters, including the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T5%), the temperature at 10% weight loss (T10%), and the temperature of maximum decomposition rate (Tmax), are summarized in the table below.
| Monomer | Onset Decomposition Temp. (°C) | T5% (°C) | T10% (°C) | Tmax (°C) |
| This compound | ~430 | ~450 | ~465 | ~475 |
| Terephthalic Acid | ~382 (sublimes at 276) | - | - | - |
| Isophthalic Acid | ~345 | ~360 | ~380 | ~400 |
| Pyromellitic Dianhydride | 549.1 | - | - | - |
Note: The data presented is a synthesis of typical values found in the literature. Actual values may vary depending on the specific experimental conditions.
Analysis of Thermal Decomposition Behavior
This compound exhibits exceptional thermal stability, with decomposition initiating at approximately 430°C. The ether linkage in its structure contributes to a higher thermal resistance compared to its simpler aromatic dicarboxylic acid counterparts. This high stability makes it a preferred monomer for the synthesis of high-performance polymers intended for applications requiring elevated service temperatures.
Terephthalic Acid , a widely used monomer in the production of polyesters like PET, shows a distinct thermal behavior. It undergoes sublimation at 276°C before reaching its decomposition temperature of 382°C[1]. This sublimation can be a critical factor in polymerization processes conducted at high temperatures.
Isophthalic Acid , an isomer of terephthalic acid, demonstrates lower thermal stability, with an onset of decomposition around 345°C. The meta-substitution pattern in isophthalic acid results in a less linear and less packed polymer structure, which can influence its thermal properties.
Pyromellitic Dianhydride stands out with the highest thermal stability among the compared monomers, with an onset of degradation temperature of 549.1°C[2]. This exceptional stability is attributed to its rigid, aromatic dianhydride structure, making it a key component in the synthesis of high-temperature resistant polyimides.
Experimental Protocols
To ensure a standardized comparison, the following experimental protocol for thermogravimetric analysis is recommended:
Instrumentation: A standard thermogravimetric analyzer is utilized.
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the monomer is placed in an inert sample pan, commonly made of alumina or platinum.
Experimental Conditions:
-
Atmosphere: A dynamic inert atmosphere, typically high-purity nitrogen, is maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10°C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000°C).
-
Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.
Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset temperature of decomposition, temperatures at specific weight loss percentages, and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).
Logical Workflow for TGA Experiment
The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.
Caption: Logical workflow of a thermogravimetric analysis experiment.
Conclusion
This comparative guide highlights the superior thermal stability of this compound and pyromellitic dianhydride over terephthalic acid and isophthalic acid. The choice of monomer will ultimately depend on the specific performance requirements of the final polymeric material, including its intended application and processing conditions. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in making informed decisions for the development of advanced materials.
References
A Comparative Guide to Dicarboxylic Acid Linkers in Porous Metal-Organic Frameworks
The design and synthesis of Metal-Organic Frameworks (MOFs), a class of highly porous crystalline materials, are heavily dependent on the selection of their core components: metal ions or clusters and organic linkers. Among the most versatile and widely employed organic linkers are dicarboxylic acids. The ability to modify the structure and functionality of these linkers allows for precise control over the resulting MOF's properties, making them suitable for a vast range of applications, including gas storage, chemical separations, catalysis, and drug delivery.[1]
This guide offers a comparative analysis of MOFs synthesized using various dicarboxylic acids. It highlights how linker characteristics such as length, rigidity, and functionalization directly influence the framework's topology, porosity, stability, and overall performance, supported by experimental data.[1][2]
The Influence of Dicarboxylic Acid Linker Properties
The choice of a dicarboxylic acid linker is a critical determinant of the final MOF architecture and its functional properties. Key characteristics of the linker that researchers can modulate include:
-
Linker Length: The length of the carbon backbone between the two carboxylate groups directly impacts the pore size and volume of the MOF. Longer linkers generally lead to larger pores and higher surface areas, a principle demonstrated in isoreticular MOFs (MOFs with the same topology but different linker lengths).[3][4] For example, replacing terephthalic acid in UiO-66 with the longer 1,4-biphenyldicarboxylic acid results in the isoreticular UiO-67, which possesses a larger unit cell, greater pore diameters, and a higher surface area.[4]
-
Rigidity and Flexibility: The conformational freedom of the linker affects the stability and potential "breathing" behavior of the MOF. Rigid aromatic dicarboxylic acids tend to produce more robust and thermally stable frameworks compared to flexible aliphatic linkers.[3][5] This rigidity helps maintain the structural integrity of the porous network upon removal of guest solvent molecules.
-
Functionalization: Introducing functional groups (e.g., -NH₂, -NO₂, -OH) onto the linker's backbone is a powerful strategy for tuning the chemical environment within the MOF's pores.[2] These groups can enhance selectivity in gas adsorption, introduce catalytic sites, or serve as anchoring points for post-synthetic modifications.[4][6]
Performance Comparison of MOFs with Varied Dicarboxylic Acid Linkers
The performance of MOFs can be quantitatively assessed using several key metrics. The following tables summarize representative data for MOFs synthesized with different dicarboxylic acid linkers, focusing on the well-studied UiO-66 family to illustrate the effects of functionalization and linker extension.
Table 1: Effect of Linker Functionalization on UiO-66 (Zr-based MOF)
| MOF | Dicarboxylic Acid Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 298K, 1 bar) |
| UiO-66 | Benzene-1,4-dicarboxylic acid (BDC) | None | ~1100 - 1400 | ~2.5 |
| UiO-66-NH₂ | 2-Aminobenzene-1,4-dicarboxylic acid (BDC-NH₂) | -NH₂ | ~1100 - 1250 | ~3.0 |
| UiO-66-NO₂ | 2-Nitrobenzene-1,4-dicarboxylic acid (BDC-NO₂) | -NO₂ | ~950 - 1100 | ~2.2 |
Data compiled from representative values in the literature. Actual values may vary based on specific synthesis and activation conditions.[2][4]
Table 2: Effect of Linker Length (Isoreticular Series)
| MOF | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Zr⁶⁺ | Benzene-1,4-dicarboxylic acid (BDC) | ~1200 | ~0.50 |
| UiO-67 | Zr⁶⁺ | [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC) | ~2500 | ~1.10 |
| MOF-5 | Zn²⁺ | Benzene-1,4-dicarboxylic acid (BDC) | ~3450 | ~1.29 |
Data compiled from representative values in the literature.[4][7][8]
Visualizing Key Relationships and Processes
The diagrams below illustrate the logical connection between linker choice and MOF properties, as well as a typical workflow for MOF synthesis and characterization.
Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.[1]
Caption: General workflow for the solvothermal synthesis and characterization of a MOF.[1]
Experimental Protocols
The synthesis and characterization of these MOFs generally follow established solvothermal procedures. Below are representative methodologies for the key experiments cited.
1. General Solvothermal Synthesis of UiO-66
UiO-66 is a benchmark zirconium-based MOF known for its exceptional stability, making it an ideal model system.[2]
-
Materials: Zirconium(IV) chloride (ZrCl₄), Benzene-1,4-dicarboxylic acid (H₂BDC), N,N-Dimethylformamide (DMF), and a modulating agent such as hydrochloric acid (HCl) or acetic acid.[1][2]
-
Procedure:
-
Dissolve ZrCl₄ and H₂BDC in DMF within a Teflon-lined autoclave. The molar ratio of metal to linker is typically 1:1.[2]
-
Add a modulating agent to the solution. Modulators compete with the linker to coordinate to the metal centers, which can help control crystal size and reduce defects.[4]
-
Seal the autoclave and place it in an oven heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[1][2]
-
After the autoclave cools to room temperature, collect the crystalline product via filtration or centrifugation.
-
Wash the collected solid sequentially with fresh DMF and a lower-boiling-point solvent like ethanol to remove unreacted precursors and residual DMF from the pores.
-
Activate the final product by heating under a dynamic vacuum to completely remove solvent molecules, yielding the porous framework.[1][2]
-
2. Characterization Methods
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume, nitrogen adsorption-desorption isotherms are measured at 77 K. Before the measurement, samples must be activated (degassed) under vacuum at an elevated temperature to ensure the pores are empty of any guest molecules.[2]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), where the sample is heated at a constant rate. Weight loss at specific temperatures corresponds to the removal of guest solvents and, at higher temperatures, the decomposition of the framework itself.[2][3]
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF material. The experimental diffraction pattern is compared to the simulated pattern from single-crystal X-ray diffraction data to verify the structure.
Conclusion
The judicious selection of dicarboxylic acid linkers is a foundational and powerful strategy in the rational design of porous MOFs. By systematically tuning the linker's length, rigidity, and functional groups, researchers can precisely control the resulting material's porosity, stability, and chemical environment.[1] The data and protocols presented in this guide provide a framework for understanding these critical structure-property relationships, enabling the development of next-generation MOF materials for targeted applications in energy, environmental remediation, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.strem.com [blog.strem.com]
- 8. From metal–organic framework powders to shaped solids: recent developments and challenges - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00630D [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4,4'-Oxydibenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 4,4'-Oxydibenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This chemical is considered hazardous and requires disposal through an approved waste management facility.[1] Improper disposal can lead to environmental contamination and potential health risks. This guide provides essential safety information and a step-by-step procedure for the correct disposal of this compound in a laboratory setting.
Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.[2] The following table summarizes key safety and handling information pertinent to the disposal process.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Handling Precautions | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. | [1] |
| Storage of Waste | Store in a compatible, tightly closed container in a well-ventilated place.[1] Waste must be stored in a designated "Satellite Accumulation Area."[3][4] | [1][3][4] |
| Container Labeling | All waste containers must be properly labeled with the contents and associated hazards. | [2][4] |
| Prohibited Disposal Methods | Do not dispose of down the sink, in regular trash, or by evaporation.[3][5] | [3][5] |
Disposal Procedure
The disposal of this compound must be handled as hazardous waste. The following workflow outlines the necessary steps for its proper disposal from the point of generation to final collection.
Figure 1. Workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or deactivation of this compound that would render it non-hazardous for drain or regular trash disposal. Therefore, the primary and mandatory disposal route is through a certified hazardous waste management program.
Key Procedural Steps:
-
Waste Identification: All forms of this compound waste, including pure solid, solutions, and contaminated materials (e.g., weighing boats, gloves, paper towels), should be considered hazardous.
-
Containerization: Place the waste in a chemically compatible container with a tight-fitting lid.[3] Ensure the container is in good condition and will not leak or react with the contents.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4] Include any other components of the waste mixture if applicable.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be at or near the point of waste generation.[4] Keep the container closed at all times except when adding waste.[3][5]
-
Request for Pickup: Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent department by submitting a waste collection request.[5] Do not exceed the accumulation time limits set by your institution, which may be up to one year for partially filled containers.[3]
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After proper rinsing, deface the original chemical label and dispose of the empty container as regular trash.[5]
References
Essential Safety and Operational Guide for Handling 4,4'-Oxydibenzoic Acid
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4'-Oxydibenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[3] Gloves should be inspected before use and changed immediately upon contamination. Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Face Shield: Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation. |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator with a particle filter is recommended.[1] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Spill Response:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Sweep up and shovel the spilled solid material into a suitable, labeled container for disposal.[1]
-
Avoid generating dust.[1]
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed, labeled container for proper disposal.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety office.
-
Storage:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not empty into drains.
-
Visual Safety Workflow
The following diagrams illustrate the logical flow of safety procedures for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Decision-making process for spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
